1-Acetylpiperidine-3-carboxylic acid
Description
The exact mass of the compound 1-Acetylpiperidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Acetylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-acetylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPIDTOGVIDBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291214 | |
| Record name | 1-Acetyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2637-76-5 | |
| Record name | 1-Acetyl-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-Acetylpiperidine-3-carboxylic acid" synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-Acetylpiperidine-3-carboxylic acid (N-Acetylnipecotic Acid)
Abstract
1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a pivotal chemical intermediate in pharmaceutical research and development. As a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, this molecule serves as a foundational scaffold for the synthesis of a wide array of neurologically active agents.[1][2][3] The modulation of GABAergic neurotransmission is a key strategy in treating disorders such as epilepsy, anxiety, and neuropathic pain.[2] This guide provides a comprehensive overview of the principal synthetic pathways to 1-Acetylpiperidine-3-carboxylic acid, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. We will explore the classical approach involving the catalytic hydrogenation of nicotinic acid followed by N-acetylation, as well as touch upon advanced asymmetric strategies for producing enantiomerically pure derivatives.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 1-Acetylpiperidine-3-carboxylic acid can be logically approached by disconnecting the target molecule into readily available precursors. The most direct retrosynthetic analysis reveals two key transformations: the formation of the N-acetyl amide bond and the reduction of an aromatic pyridine ring.
Caption: Overall workflow for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.
Advanced and Asymmetric Synthesis Strategies
For many pharmaceutical applications, controlling the stereochemistry at the C3 position of the piperidine ring is crucial. This requires asymmetric synthesis routes that establish the desired chirality from the outset. These methods are more complex and resource-intensive than the racemic route but are indispensable for producing single-enantiomer drugs.
One common strategy involves starting from a chiral pool material, such as an amino acid. For example, enantiomerically pure derivatives of nipecotic acid have been synthesized in multiple steps starting from L-aspartic acid or N-Cbz-beta-alanine. [1]These syntheses often involve:
-
Chiral Induction: Using chiral auxiliaries (e.g., Evans's chemistry) to direct the stereoselective formation of new chiral centers.
-
Sequential Alkylations: Stepwise introduction of side chains onto a chiral scaffold.
-
Ring-Closing Reactions: Intramolecular reactions, such as reductive amination, to form the piperidine ring with the desired stereochemistry. [1] While a full protocol is beyond the scope of this guide, these methods highlight the sophisticated chemical strategies employed to access optically pure building blocks like (S)- or (R)-1-Acetylpiperidine-3-carboxylic acid for advanced drug development.
Physicochemical Properties and Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [4][5] |
| Molecular Weight | 171.19 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [4][6] |
| Melting Point | 131-132 °C | [4][7] |
| Boiling Point | 374.0 ± 35.0 °C (Predicted) | [4][7] |
| Density | 1.213 g/cm³ | [4][7] |
| CAS Number | 2637-76-5 | [5][7] |
Standard analytical techniques for confirmation include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, showing characteristic peaks for the acetyl group and the piperidine ring protons and carbons. [8]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the amide carbonyl (~1630-1650 cm⁻¹). [8]* Mass Spectrometry: To verify the molecular weight of the compound. [8]
Conclusion
The synthesis of 1-Acetylpiperidine-3-carboxylic acid is a well-established process that is fundamental to the development of novel therapeutics targeting the GABA system. The primary pathway, involving the catalytic hydrogenation of inexpensive nicotinic acid followed by a robust N-acetylation, provides an efficient route to the racemic material. For applications demanding stereochemical purity, more elaborate asymmetric syntheses originating from the chiral pool are employed. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to successfully synthesize and utilize this valuable chemical intermediate in their drug discovery and development endeavors.
References
- Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. [Link]
-
Synthesis of N-acetyl isonipecotic acid. (n.d.). PrepChem.com. [Link]
-
1-Acetylpiperidine-3-carboxylic acid. (2024). ChemBK. [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).
-
1-Acetylpiperidine-3-carboxylic acid, 97%. (n.d.). Advent Chembio. [Link]
- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. (n.d.).
-
1-Acetylpiperidine-4-carboxylic acid | C8H13NO3. (n.d.). PubChem. [Link]
-
(s)-1-acetylpiperidine-3-carboxylic Acid. (n.d.). Tradeindia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 6. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 8. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Landscape
1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives have garnered significant attention for their diverse pharmacological activities.[1] The introduction of an acetyl group on the nitrogen atom and a carboxylic acid at the 3-position creates a molecule with specific stereochemical and electronic properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the chemical properties of 1-acetylpiperidine-3-carboxylic acid, focusing on its synthesis, characterization, and reactivity, to empower researchers in their scientific endeavors.
Molecular Structure and Physicochemical Properties
1-Acetylpiperidine-3-carboxylic acid possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. The molecule integrates a tertiary amide and a carboxylic acid functional group, which dictate its chemical behavior and physical properties.
A summary of the key physicochemical properties of 1-acetylpiperidine-3-carboxylic acid is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₃ | [2] |
| Molecular Weight | 171.19 g/mol | [2] |
| CAS Number | 2637-76-5 | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 131-132 °C | [2] |
| Boiling Point (Predicted) | 374.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.213 g/cm³ | [2] |
| Solubility | Soluble in water (approx. 2 g/L) | [2] |
| pKa (Predicted) | 4.25 ± 0.20 | [2] |
Table 1: Physicochemical properties of 1-Acetylpiperidine-3-carboxylic acid.
Synthesis of 1-Acetylpiperidine-3-carboxylic Acid
Experimental Protocol: N-acetylation of Piperidine-3-carboxylic Acid (Adapted)
Disclaimer: This protocol is an adapted procedure and should be optimized and validated in a laboratory setting.
Materials:
-
Piperidine-3-carboxylic acid
-
Acetic anhydride
-
Sodium acetate (optional, as a base)
-
Ethyl ether (or other suitable non-polar solvent for trituration)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend piperidine-3-carboxylic acid in a suitable volume of acetic anhydride. The addition of a catalytic amount of sodium acetate can be employed to facilitate the reaction.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is in the range of 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride can be removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is then triturated with a non-polar solvent, such as ethyl ether, to induce precipitation of the product. The solid product is collected by filtration, washed with cold ether, and dried under vacuum.
Spectroscopic Characterization
The structural elucidation of 1-acetylpiperidine-3-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for the 3-isomer is not available in the searched literature, data for the isomeric 1-acetylpiperidine-4-carboxylic acid and general principles of spectroscopy provide a strong basis for interpretation.[5]
¹H NMR Spectroscopy
The proton NMR spectrum of 1-acetylpiperidine-3-carboxylic acid is expected to exhibit characteristic signals for the acetyl group protons, the piperidine ring protons, and the carboxylic acid proton. The acetyl methyl protons would appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm. The protons on the piperidine ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the piperidine ring and the acetyl methyl group. The carbonyl carbon of the carboxylic acid is expected to resonate at approximately 175-180 ppm, while the amide carbonyl of the acetyl group will appear around 170 ppm. The carbons of the piperidine ring will have chemical shifts in the aliphatic region, and the acetyl methyl carbon will be observed at a more upfield position.
Infrared (IR) Spectroscopy
The IR spectrum of 1-acetylpiperidine-3-carboxylic acid is characterized by strong absorptions corresponding to the carbonyl stretching vibrations of the carboxylic acid and the amide. The C=O stretch of the carboxylic acid is typically observed in the region of 1700-1725 cm⁻¹, while the amide C=O (Amide I band) appears around 1630-1650 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected in the region of 2500-3300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 1-acetylpiperidine-3-carboxylic acid will show a molecular ion peak corresponding to its molecular weight (171.19 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). For N-acetylated piperidines, fragmentation involving the piperidine ring and the acetyl group can also be expected. For instance, the mass spectrum of the isomeric 1-acetylpiperidine-4-carboxylic acid shows a prominent peak at m/z 128.[5]
Reactivity and Applications
The chemical reactivity of 1-acetylpiperidine-3-carboxylic acid is governed by its two primary functional groups: the carboxylic acid and the tertiary amide.
-
Carboxylic Acid Reactivity: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are fundamental in utilizing this molecule as a building block for more complex structures in drug discovery.
-
Amide Reactivity: The N-acetyl group is a tertiary amide and is generally less reactive than the carboxylic acid. However, it influences the conformational preferences of the piperidine ring and the basicity of the nitrogen atom.
The primary application of 1-acetylpiperidine-3-carboxylic acid and its derivatives is as a key intermediate in the synthesis of pharmacologically active compounds. The parent compound, nipecotic acid, is a known GABA uptake inhibitor, and its derivatives are explored for their potential in treating neurological disorders.[1] The N-acetylated form serves as a versatile scaffold for further chemical modifications to explore structure-activity relationships in various drug discovery programs.
Conclusion
1-Acetylpiperidine-3-carboxylic acid is a valuable synthetic intermediate with a rich chemical profile. Its well-defined structure, coupled with the reactivity of its carboxylic acid and amide functionalities, makes it a versatile tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the design and development of novel therapeutic agents. This guide provides a foundational understanding of these key chemical properties, serving as a valuable resource for researchers in the field.
References
-
1-Acetylpiperidine-3-carboxylic acid. ChemBK. [Link]
-
1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]
-
N-Terminus Acetylation Protocol. CDN. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
-
Synthesis of STAGE A: 1-Acetyl-4-piperidinecarboxylic acid. PrepChem.com. [Link]
-
1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical Research. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Utah. [Link]
- A kind of preparation method of (S)-nipecotic acid.
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-Acetylpiperidine-3-carboxylic acid" CAS number 2637-76-5
An In-Depth Technical Guide to 1-Acetylpiperidine-3-carboxylic Acid (CAS: 2637-76-5)
Abstract
This technical guide provides a comprehensive overview of 1-Acetylpiperidine-3-carboxylic acid (CAS: 2637-76-5), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The document delves into its fundamental physicochemical properties, detailed synthesis protocols, and critical applications, with a particular focus on its emerging role as a component in the synthesis of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs). It further outlines robust analytical methodologies for quality control and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.
Core Concepts and Strategic Importance
1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a derivative of the piperidine scaffold, a privileged structure in drug discovery due to its frequent appearance in the architecture of approved pharmaceuticals.[1] The molecule's strategic value stems from its bifunctional nature: a secondary amide that offers metabolic stability and defined geometry, and a carboxylic acid handle that allows for straightforward chemical modification and linkage to other molecular fragments.
Its classification as a "Protein Degrader Building Block" highlights its contemporary relevance.[2] In this context, it serves as a sophisticated linker component in the assembly of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Key Identifiers:
-
Systematic Name: 1-acetylpiperidine-3-carboxylic acid
-
Common Synonyms: 1-acetylnipecotic acid, N-Acetylnipecotic acid[1]
-
CAS Number: 2637-76-5[2]
-
Molecular Weight: 171.19 g/mol [3]
Physicochemical Properties
The physical and chemical characteristics of 1-Acetylpiperidine-3-carboxylic acid dictate its behavior in both synthetic and biological environments. It typically presents as a white to light yellow crystalline powder.[1] Its solubility profile, including solubility in water, methanol, and DMSO, is governed by the presence of both the polar carboxylic acid group and the more nonpolar acetylated piperidine ring.[1][4]
| Property | Value | Source(s) |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | ≥97% (Typical) | [2] |
| Melting Point | 130.0 - 134.0 °C | |
| Water Solubility | Approx. 2 g/L | [1] |
| Storage | Room temperature, in a dry, sealed container | [2][5] |
Synthesis and Chemical Reactivity
Principle of Synthesis
The most direct and common method for preparing 1-Acetylpiperidine-3-carboxylic acid is through the N-acetylation of its parent amino acid, piperidine-3-carboxylic acid (nipecotic acid).[1] This reaction utilizes an acetylating agent, typically acetic anhydride, to introduce the acetyl group onto the secondary amine of the piperidine ring. The choice of acetic anhydride is strategic; it is a potent, readily available, and efficient reagent for this transformation. The reaction mechanism involves the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate leaving group.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative procedure for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxylic acid in a sufficient volume of acetic anhydride.
-
Heating: Heat the solution to reflux for approximately 2-3 hours under constant stirring. The elevated temperature is necessary to drive the acylation to completion.
-
Cooling & Stirring: After the reflux period, allow the reaction mixture to cool to room temperature and continue stirring for 12-16 hours. This extended stirring ensures the reaction proceeds to maximum conversion.[6]
-
Concentration: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator. This step is critical for isolating the crude product.
-
Precipitation & Trituration: To the resulting residue, add diethyl ether and stir vigorously. The product is generally insoluble in ether, causing it to precipitate as a solid, while some impurities may remain dissolved. This process is known as trituration.[6]
-
Isolation & Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove residual impurities. Dry the collected solid under vacuum to yield the final product, 1-Acetylpiperidine-3-carboxylic acid.
Workflow Diagram: N-Acetylation Synthesis
Caption: Workflow for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.
Applications in Research & Drug Development
The primary utility of 1-Acetylpiperidine-3-carboxylic acid is as an intermediate and structural motif in the synthesis of complex, biologically active molecules.[1][4]
Heterocyclic Building Block
It serves as a valuable starting material for creating diverse libraries of compounds. The carboxylic acid can be readily converted into esters, amides, or other functional groups, enabling its incorporation into larger molecular frameworks. Derivatives of the piperidine scaffold are investigated for a wide range of therapeutic targets, including CDK inhibitors and CCR5 antagonists for HIV treatment.[7] Furthermore, related piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Cathepsin K, an enzyme implicated in osteoporosis.[8]
Linkerology for Targeted Protein Degradation
A cutting-edge application is its use in the linker of PROTACs. A PROTAC molecule consists of three parts: a "warhead" that binds to the target protein, an "E3 ligase ligand" that recruits the cell's degradation machinery, and a "linker" that connects the two. The properties of the linker are critical for the PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex it forms. 1-Acetylpiperidine-3-carboxylic acid provides a semi-rigid, synthetically tractable scaffold ideal for constructing these linkers, offering a balance of stability and conformational control.
Caption: Conceptual structure of a PROTAC, highlighting the linker's role.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of 1-Acetylpiperidine-3-carboxylic acid is paramount for its use in research and development. Standard analytical techniques include NMR, LC-MS, and HPLC.[5]
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol, adapted from established methods for similar compounds, is suitable for determining the purity of a sample.[9] The principle of RP-HPLC is to separate compounds based on their hydrophobicity.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., Newcrom R1 or equivalent)[9]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
-
Sample of 1-Acetylpiperidine-3-carboxylic acid
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 30:70 v/v). Acidify the aqueous portion with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid, which results in better peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Dilute as necessary for analysis.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Interpretation: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Table of HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Standard for separating moderately polar organic molecules.[9] |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | Provides good separation and is compatible with MS detection.[9] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Detection | UV at 210 nm | The amide bond provides sufficient UV absorbance for detection. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Safety, Handling, and Storage
Proper handling of 1-Acetylpiperidine-3-carboxylic acid is essential to ensure laboratory safety. It is classified as an irritant.
Hazard Identification
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
-
Physical Hazards: None identified.[10]
Table of Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | Exclamation Mark (GHS07) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment: Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10] If dust is generated, a NIOSH-approved respirator is recommended.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Stability: The compound is stable under normal storage conditions.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
1-Acetylpiperidine-3-carboxylic acid (CAS: 2637-76-5) is more than a simple chemical intermediate; it is a versatile and enabling tool for modern drug discovery. Its robust synthesis, well-defined physicochemical properties, and bifunctional nature make it an ideal building block for constructing complex molecular architectures. Its growing importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide provides the foundational knowledge required for scientists to handle, analyze, and strategically implement this valuable compound in their research endeavors.
References
-
1-Acetylpiperidine-3-carboxylic acid - ChemBK. (2024). ChemBK. [Link]
-
1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram. (n.d.). Aladdin Scientific. [Link]
-
(s)-1-acetylpiperidine-3-carboxylic Acid. (n.d.). Tradeindia. [Link]
-
1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID, 2637-76-5. (n.d.). Chemcd. [Link]
-
1-Acetylpiperidine-3-carboxylic acid, 97%. (n.d.). Advent Chembio. [Link]
-
1-Acetylpiperidine-4-carboxylic acid. (2018). SIELC Technologies. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 4. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 2637-76-5|1-Acetylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.co.uk [fishersci.co.uk]
"1-Acetylpiperidine-3-carboxylic acid" molecular weight and formula
An In-Depth Technical Guide to 1-Acetylpiperidine-3-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
1-Acetylpiperidine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with a carboxylic acid functional group and a chiral center, makes it a versatile synthon for creating complex and stereochemically defined molecules. This guide provides a comprehensive technical overview of its core molecular profile, detailed synthetic protocols, analytical characterization, and key applications, particularly its role in the development of novel therapeutics. It is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound's utility and handling.
Core Molecular Profile
A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective application in multi-step synthesis and drug design. This section details the structural and chemical identity of 1-Acetylpiperidine-3-carboxylic acid.
Chemical Structure and Stereochemistry
1-Acetylpiperidine-3-carboxylic acid possesses a piperidine ring N-acetylated at position 1 and substituted with a carboxylic acid group at position 3. The carbon at the 3-position is a stereocenter, meaning the molecule can exist as two distinct enantiomers, (S) and (R), or as a racemic mixture.[1] The specific stereochemistry is often critical for biological activity in drug candidates.[1][2]
Caption: Chemical structure of 1-Acetylpiperidine-3-carboxylic acid highlighting the C3 chiral center.
Physicochemical Properties
The compound is typically a white to off-white solid, stable under standard laboratory conditions.[1][3][4] Its properties make it suitable for a wide range of synthetic transformations common in pharmaceutical research.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₃ | [1][4][5][6] |
| Molecular Weight | 171.19 g/mol | [1][6][7] |
| CAS Number | 2637-76-5 (Racemate) | [3][5][6] |
| Melting Point | 131-132 °C | [3][8] |
| Boiling Point | 374.0 ± 35.0 °C (Predicted) | [3][8] |
| Density | ~1.21 g/cm³ | [3][8] |
| pKa | 4.25 ± 0.20 (Predicted) | [3][8] |
| Appearance | White to off-white crystalline solid | [1][3][4] |
Synthesis and Purification
The most direct and common synthesis of 1-Acetylpiperidine-3-carboxylic acid involves the N-acetylation of its precursor, piperidine-3-carboxylic acid (also known as nipecotic acid). This reaction is a standard amide bond formation.
Causality of Experimental Choices
The selection of acetic anhydride as the acetylating agent is based on its high reactivity, which allows the reaction to proceed efficiently without requiring a coupling agent. The anhydride serves as both the acetyl source and a solvent when used in excess. The reaction is typically performed under reflux to ensure it goes to completion. The subsequent workup is designed to remove excess acetic anhydride and acetic acid byproduct, with trituration in a non-polar solvent like ether precipitating the more polar product.
Experimental Protocol: N-Acetylation of Piperidine-3-carboxylic Acid
This protocol describes a robust method for the gram-scale synthesis of the target compound.
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (1 eq.).
-
Reagent Addition : Add acetic anhydride (5-10 eq.) to the flask. The excess serves as the solvent.
-
Reaction Execution : Heat the mixture to reflux (approx. 140 °C) and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation : Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporation) to remove the bulk of the acetic anhydride and acetic acid.
-
Purification : To the resulting residue, add diethyl ether and stir or sonicate (trituration). This will cause the product to precipitate as a solid.
-
Final Product : Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Acetylpiperidine-3-carboxylic acid as a white solid.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of 1-Acetylpiperidine-3-carboxylic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic methods provide a detailed fingerprint of the molecular structure.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (~2.1 ppm), multiple signals for the diastereotopic methylene and methine protons of the piperidine ring, and a broad singlet for the carboxylic acid proton.[1] |
| ¹³C NMR | Resonances for the acetyl methyl carbon, piperidine ring carbons, the acetyl carbonyl (~170 ppm), and the carboxylic acid carbonyl (~175-180 ppm).[1] |
| IR Spectroscopy | Characteristic C=O stretching bands for the amide carbonyl (~1630-1650 cm⁻¹) and the carboxylic acid carbonyl (~1700-1725 cm⁻¹), along with a broad O-H stretch.[1] |
| Mass Spec. (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z 172.1, confirming the molecular weight.[1] |
Applications in Medicinal Chemistry and Drug Discovery
The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its favorable physicochemical properties and its ability to act as a versatile scaffold.[2] The carboxylic acid moiety is also a critical functional group in drug design, often involved in key binding interactions with biological targets.[9]
Role as a Chiral Building Block
1-Acetylpiperidine-3-carboxylic acid serves as a valuable building block for synthesizing complex molecules where stereochemistry is crucial for efficacy and selectivity.[1][2] The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the piperidine ring provides a defined three-dimensional structure.
Utility in Protein Degrader Platforms
The compound is explicitly listed as a building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[5] In this context, the piperidine scaffold can be used as part of the linker or as a component of the E3 ligase-binding moiety, connecting a target-binding warhead to a component of the cell's natural protein disposal machinery.
Conceptual Drug Development Workflow
The molecule's journey from a simple building block to a key component of a complex drug candidate follows a logical synthetic pathway.
Caption: Conceptual flow from building block to a potential drug candidate.
Safety and Handling
As with all laboratory chemicals, 1-Acetylpiperidine-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
1-Acetylpiperidine-3-carboxylic acid is a high-value synthetic intermediate with a well-defined molecular structure and versatile chemical handles. Its straightforward synthesis and purification, combined with its utility as a chiral scaffold, make it an important tool for medicinal chemists. Its established role in constructing complex molecules, including protein degraders, ensures its continued relevance in the pursuit of novel therapeutics.
References
- Aladdin Scientific. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram.
- Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%.
- ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid.
- Vulcanchem. (n.d.). (3S)-1-acetylpiperidine-3-carboxylic acid - 111479-21-1.
- Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity.
- ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5.
- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
Sources
- 1. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. chembk.com [chembk.com]
- 4. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 1-Acetylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical guide to understanding and determining the fundamental physical properties of 1-Acetylpiperidine-3-carboxylic acid, a key building block in modern medicinal chemistry. Recognizing the critical impact of physicochemical characteristics on drug substance developability, this guide focuses on two core parameters: melting point and solubility. We present experimentally reported values for both the racemic mixture and the (S)-enantiomer of the compound, highlighting the significant influence of stereochemistry. Furthermore, this document details robust, standards-compliant methodologies for the empirical determination of these properties, grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD). This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate characterization of this and similar piperidine derivatives, thereby ensuring data integrity and facilitating informed decision-making in the pharmaceutical development pipeline.
Introduction: The Pivotal Role of Physical Properties in Drug Development
1-Acetylpiperidine-3-carboxylic acid is a heterocyclic compound of significant interest in the synthesis of novel therapeutic agents. Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its favorable pharmacokinetic properties. The carboxylic acid and N-acetyl functionalities provide versatile handles for synthetic elaboration, making it a valuable starting material for creating diverse chemical libraries.
Before a compound can advance through the rigorous stages of drug development, a thorough understanding of its fundamental physical properties is paramount. These characteristics, primarily its melting point and solubility, govern critical aspects of its behavior, from reaction kinetics in synthesis to bioavailability in preclinical studies.
-
Melting Point is a crucial indicator of a crystalline solid's purity and identity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically lead to a depressed and broadened melting range. This parameter is vital for quality control, stability assessment, and providing a preliminary indication of the compound's lattice energy.
-
Solubility , particularly aqueous solubility, is a cornerstone of a drug candidate's developability profile. It directly influences absorption, distribution, and ultimately, the bioavailability of an orally administered therapeutic. Poor solubility can pose significant challenges in formulation and may necessitate extensive chemical modification or specialized drug delivery technologies.
This guide distinguishes between the racemic form of 1-Acetylpiperidine-3-carboxylic acid and its specific stereoisomers, as chirality can profoundly impact solid-state properties due to differences in crystal packing.
Physical Properties of 1-Acetylpiperidine-3-carboxylic Acid: A Comparative Overview
The physical properties of 1-Acetylpiperidine-3-carboxylic acid are highly dependent on its stereochemical form. The following table summarizes the reported values for the racemic mixture and the (S)-enantiomer, underscoring the necessity of precise sample identification.
| Property | Racemic 1-Acetylpiperidine-3-carboxylic acid | (S)-1-Acetylpiperidine-3-carboxylic acid |
| CAS Number | 2637-76-5 | 67028-98-4 |
| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol | 171.19 g/mol |
| Appearance | White to light yellow powder/crystal | White to off-white crystalline powder[1] |
| Melting Point | 131-132°C[2][3] | 146-148°C[1] |
| Aqueous Solubility | Approx. 2 g/L[2] | Slightly soluble in water[1] |
| Organic Solvent Solubility | No data available | Soluble in DMSO and methanol[1] |
Note: The term "slightly soluble" is a qualitative descriptor. For rigorous drug development, quantitative determination is essential.
Experimental Protocol for Melting Point Determination (Capillary Method)
The determination of a substance's melting range is a fundamental analytical procedure for identity and purity assessment. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[4][5]
Principle
A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The melting range is the temperature span from the point at which the substance begins to collapse or form a visible liquid (onset of melting) to the point at which it is completely liquefied (clear point). For a pure substance, this range is typically narrow.
Causality Behind Experimental Choices
-
Sample Preparation: The sample must be thoroughly dried to avoid solvent effects that can depress the melting point. Gentle pulverization is necessary to ensure uniform packing and efficient heat transfer within the sample.[6]
-
Heating Rate: A rapid initial heating can be used to find an approximate melting point. However, for the final, accurate measurement, the heating rate must be slow (typically 1-2°C per minute) near the expected melting point.[7] A fast heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an erroneously wide and high melting range.
-
Apparatus Calibration: The accuracy of the melting point apparatus must be verified using certified reference standards with melting points bracketing the expected melting point of the sample.[4]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the 1-Acetylpiperidine-3-carboxylic acid sample is completely dry. If necessary, dry under vacuum.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, finely powder the sample.
-
-
Capillary Tube Loading:
-
Press the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. Alternatively, drop the tube through a long glass tube to facilitate packing.[8]
-
Continue until a packed column of 2-3 mm in height is achieved.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Heat the sample at a medium rate to about 20°C below the expected melting point.
-
Reduce the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Self-Validating System
-
Repeatability: Perform the measurement in triplicate. The results should be in close agreement.
-
Mixed Melting Point: To confirm identity, mix the sample with an authentic reference standard in a 1:1 ratio. If the melting point of the mixture is not depressed, the sample is likely identical to the standard. A depression in the melting point indicates the presence of an impurity (in this case, the sample itself acts as an impurity to the standard, and vice-versa).
Visualization of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Protocol for Aqueous Solubility Determination
The following protocol for determining aqueous solubility is based on the Flask Method described in the OECD Guideline for the Testing of Chemicals, No. 105.[9][10] This method is suitable for substances with a solubility greater than 10⁻² g/L, which applies to 1-Acetylpiperidine-3-carboxylic acid.
Principle
The flask method involves saturating water with the test substance by agitation at a constant temperature. After reaching equilibrium, the concentration of the substance in the aqueous phase is determined by a suitable analytical method. This concentration represents the water solubility at that temperature.
Causality Behind Experimental Choices
-
Temperature Control: Solubility is highly temperature-dependent. Therefore, the experiment must be conducted in a thermostatically controlled environment (e.g., a water bath or incubator) to ensure accurate and reproducible results. The standard temperature is typically 20°C or 25°C.[9]
-
Equilibrium Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is determined in a preliminary test by measuring the concentration at different time points until it becomes constant.
-
Phase Separation: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation is preferred over filtration for this purpose, as filtration can sometimes lead to adsorption of the solute onto the filter material.
-
Analytical Method: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately quantify the concentration of the dissolved substance.
Step-by-Step Methodology
-
Preliminary Test:
-
Add an excess amount of 1-Acetylpiperidine-3-carboxylic acid to a flask containing a known volume of deionized water.
-
Agitate the flask at a constant temperature (e.g., 25°C ± 0.5°C).
-
At various time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, separate the phases by centrifugation, and measure the concentration of the dissolved substance.
-
The time at which the concentration plateaus is the equilibrium time.
-
-
Definitive Test:
-
Prepare at least three flasks, each containing a known volume of deionized water.
-
Add an amount of 1-Acetylpiperidine-3-carboxylic acid to each flask that is in excess of its expected solubility.
-
Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the flasks for a period equal to or slightly longer than the determined equilibrium time.
-
After agitation, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for settling of the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the clear supernatant of each flask.
-
Transfer the samples to centrifuge tubes and centrifuge at high speed to remove any remaining suspended solids.
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration.
-
Prepare a calibration curve using standards of known concentration to quantify the sample concentrations.
-
-
Calculation:
-
Calculate the solubility in g/L using the measured concentration and the dilution factor.
-
The final solubility is the average of the results from the replicate flasks.
-
Visualization of the Solubility Determination Workflow
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
The accurate determination of physical properties such as melting point and solubility is a non-negotiable aspect of early-stage drug development. For 1-Acetylpiperidine-3-carboxylic acid, it is evident that stereochemistry plays a significant role in its solid-state characteristics, with the racemic mixture and the (S)-enantiomer exhibiting distinct melting points. This guide provides both the foundational data and the robust, authoritative methodologies required for researchers to characterize this important building block. By adhering to standardized protocols, such as those provided by the USP and OECD, scientists can ensure the generation of high-quality, reliable data, thereby fostering scientific integrity and enabling sound, data-driven decisions in the progression of new chemical entities from the laboratory to the clinic.
References
-
United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE.
-
National Analytical Corporation - Chemical Division. (s)-1-acetylpiperidine-3-carboxylic Acid. Tradeindia.
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid.
-
ChemicalBook. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5.
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.
-
SSERC. Melting point determination.
Sources
- 1. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 2. chembk.com [chembk.com]
- 3. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 4. uspbpep.com [uspbpep.com]
- 5. â©741⪠Melting Range or Temperature [doi.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Boeken [books.google.nl]
- 10. oecd.org [oecd.org]
An In-depth Technical Guide to 1-Acetyl-3-piperidinecarboxylic Acid: Nomenclature, Structure, and Synthetic Significance
This guide provides a comprehensive technical overview of 1-Acetyl-3-piperidinecarboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its nomenclature, structural features, physicochemical properties, synthesis, and applications, offering field-proven insights into its utility.
Introduction: A Versatile Piperidine Scaffold
1-Acetyl-3-piperidinecarboxylic acid, also known by its synonym N-acetylnipecotic acid, belongs to the piperidine class of heterocyclic compounds. Piperidine rings are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules due to their ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability[1]. The N-acetylation of the piperidine nitrogen and the presence of a carboxylic acid group at the 3-position create a bifunctional molecule with a unique conformational landscape and specific reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide aims to be a definitive resource for scientists working with or considering this compound for their research endeavors.
Nomenclature and Structural Elucidation
The systematic and unambiguous naming of a chemical entity is paramount for scientific communication. The structure of 1-Acetyl-3-piperidinecarboxylic acid is defined by a piperidine ring, an acetyl group attached to the nitrogen atom (position 1), and a carboxylic acid group at the 3-position of the ring.
-
IUPAC Name : 1-acetylpiperidine-3-carboxylic acid
-
Synonyms : N-Acetylnipecotic acid, 1-acetylnipecotic acid, N-Ac-(RS)-3-Piperidinecarboxylic acid[2]
-
Molecular Formula : C₈H₁₃NO₃[4]
-
Molecular Weight : 171.19 g/mol [4]
The structure incorporates a chiral center at the C3 position, and the commercially available material is often a racemic mixture.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. This data is crucial for designing reaction conditions, purification protocols, and formulation studies.
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [3] |
| Molecular Weight | 171.19 g/mol | [4] |
| Molecular Formula | C₈H₁₃NO₃ | [4] |
| CAS Number | 2637-76-5 | [3][4] |
| Melting Point | 131-132 °C | [2] |
| Water Solubility | Approx. 2 g/L | [3] |
| pKa (Predicted) | 4.25 ± 0.20 | [2] |
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of 1-Acetyl-3-piperidinecarboxylic acid involves the N-acetylation of its parent amino acid, nipecotic acid (piperidine-3-carboxylic acid).
Causality in Experimental Choices
-
Starting Material : Nipecotic acid is the logical precursor as it already contains the core piperidine-3-carboxylic acid scaffold. Its commercial availability as a racemate simplifies the synthesis of racemic 1-Acetyl-3-piperidinecarboxylic acid.
-
Acetylation Reagent : Acetic anhydride is a highly effective and common acetylating agent for amines. It is reactive, and the byproduct, acetic acid, is easily removed during workup. The reaction is often performed in the presence of a base (like sodium acetate) or in a solvent that can act as a base to neutralize the acetic acid formed, driving the reaction to completion[3].
-
Solvent : A variety of solvents can be used, often acetic acid itself or an inert solvent. The choice depends on the scale and the specific workup procedure.
-
Purification : The product is a solid, making recrystallization an effective method for purification. The choice of solvent for recrystallization will depend on the solubility profile of the product and impurities.
Representative Experimental Protocol: N-Acetylation of Nipecotic Acid
This protocol is a representative procedure based on standard organic chemistry transformations for N-acetylation of amino acids.
-
Reaction Setup : To a solution of nipecotic acid (1.0 equivalent) in glacial acetic acid, add acetic anhydride (1.1-1.5 equivalents).
-
Reaction Conditions : Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then co-evaporated with a solvent like toluene to remove residual acetic acid.
-
Purification : The crude product is triturated with a non-polar solvent such as diethyl ether to induce crystallization. The resulting solid is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Note: Publicly available experimental spectroscopic data for 1-Acetyl-3-piperidinecarboxylic acid (CAS 2637-76-5) is scarce. The data presented here is based on theoretical predictions and analysis of related structures, such as the 4-isomer. This section serves as a guide for what a researcher should expect to observe.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show characteristic signals for the piperidine ring protons, the acetyl methyl protons, and the carboxylic acid proton. Due to the conformational flexibility of the piperidine ring and the presence of the amide bond, some signals may appear as broad multiplets. The exact chemical shifts will be solvent-dependent.
-
Carboxylic Acid (COOH) : A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Piperidine Ring Protons : A complex series of multiplets between ~1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.
-
Acetyl Methyl (CH₃) : A sharp singlet around 2.1 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl (C=O, Carboxylic Acid) : Expected around 175-180 ppm.
-
Carbonyl (C=O, Amide) : Expected around 170 ppm.
-
Piperidine Ring Carbons : Signals expected in the range of 20-55 ppm. The carbons attached to the nitrogen (C2, C6) will be in the 40-55 ppm region, while the other ring carbons (C3, C4, C5) will be more upfield.
-
Acetyl Methyl (CH₃) : A signal around 21-22 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 172.09, and the sodiated adduct [M+Na]⁺ at m/z 194.07.
| Analytical Data | Expected Observations |
| ¹H NMR | Signals corresponding to acetyl protons (singlet, ~2.1 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Carbonyl signals for the amide (~170 ppm) and carboxylic acid (~175-180 ppm), piperidine ring carbons (~20-55 ppm), and an acetyl methyl carbon (~21-22 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 172.09. |
| Purity (by HPLC/NMR) | Typically >95% for commercially available or properly synthesized material. |
Applications in Research and Drug Development
1-Acetyl-3-piperidinecarboxylic acid is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the two reactive handles: the carboxylic acid, which can be converted to amides, esters, or other functional groups, and the piperidine ring, which serves as a scaffold.
It is cited as an important intermediate for various classes of therapeutic agents, including antipyretic, analgesic, and anticancer drugs[3]. While many specific examples in the literature utilize the isomeric 1-acetylpiperidine-4-carboxylic acid, the 3-substituted isomer offers a different spatial arrangement of functional groups, which can be critical for achieving desired target engagement in drug design.
A notable application is its use in the synthesis of novel carboxamide derivatives. For instance, a patent discloses the use of 1-acetylpiperidine-3-carboxylic acid (CAS 2637-76-5) as a reactant in the preparation of substituted isoindoline carboxamides, which are investigated for their therapeutic potential[5]. This highlights its role in generating libraries of compounds for screening and lead optimization in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1-Acetyl-3-piperidinecarboxylic acid. It is known to be an irritant.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Acetyl-3-piperidinecarboxylic acid is a functionally rich building block with significant potential in synthetic and medicinal chemistry. Its defined structure, characterized by an N-acetylated piperidine ring and a C3-carboxylic acid, provides a versatile platform for the synthesis of diverse and complex molecules. While publicly available analytical data for this specific isomer is limited, its established synthetic route and documented use in the creation of novel chemical entities underscore its importance. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 12, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
-
ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
IndiaMART. (n.d.). C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved January 12, 2026, from [Link]
-
University of Notre Dame. (n.d.). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. Retrieved January 12, 2026, from [Link]
-
Google Patents. (2017, March 17). United States Patent. Retrieved January 12, 2026, from [Link]
-
Molnova. (n.d.). Certificate of Analysis(Version 1.0). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). The synthesis of N-acetylneuraminic acid. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved January 12, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0219549). Retrieved January 12, 2026, from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, January 15). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 9). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. Retrieved January 12, 2026, from [Link]
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material:. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Acetic acid, oxo-. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). L-Cysteine, N-acetyl-. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN114014773A - Preparation method of N-acetyl-L-aspartic acid.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. indiamart.com [indiamart.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Discovery and History of Piperidine Carboxylic Acids
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous scaffolds in modern medicinal chemistry.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a rigid, three-dimensional framework for precise functionalization. Within this broad class of compounds, piperidine carboxylic acids have carved out a particularly significant niche. These molecules, which are essentially conformationally constrained analogues of amino acids, have been instrumental in unraveling complex neurobiology and have served as the foundational starting point for numerous therapeutic agents.
This guide provides a comprehensive exploration of the discovery and history of key piperidine carboxylic acids, tracing their evolution from natural product isolates and early synthetic curiosities to indispensable tools in contemporary drug development. We will delve into the seminal discoveries that first hinted at their biological potential, the evolution of synthetic methodologies that unlocked their chemical diversity, and their ultimate translation into clinically relevant therapeutics, with a particular focus on their profound impact on our understanding of GABAergic neurotransmission.
Part 1: Foundational Discoveries - From Natural Alkaloids to Neurotransmitter Modulators
The story of piperidine carboxylic acids begins with two key isomers: nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), along with the structurally related natural product, guvacine.
The Early Syntheses and Natural Occurrence
Isonipecotic acid (piperidine-4-carboxylic acid) was first described in the scientific literature as early as 1944, prepared through the chemical reduction of its aromatic precursor, isonicotinic acid, in the presence of a platinum oxide catalyst.[3][4] This early work established a fundamental route to the saturated piperidine core from readily available pyridine derivatives.[3]
In parallel, the natural world provided another entry point into this chemical class. Guvacine, a tetrahydropyridine carboxylic acid, was identified as an alkaloid present in the nuts of the Areca catechu palm, commonly known as the betel nut.[5][6] Guvacine is structurally poised between the aromatic nicotinic acid and the fully saturated nipecotic acid.
The GABAergic Breakthrough
The true significance of these compounds remained largely unappreciated until the mid-1970s, a period of intense research into the neurochemistry of γ-aminobutyric acid (GABA). In 1950, GABA was discovered in the brain, and by 1967, it was firmly established as the primary inhibitory neurotransmitter in the central nervous system.[7] A pivotal drug design program, using the potent GABAA receptor agonist muscimol as a lead structure, led to a landmark discovery. Researchers designed and synthesized a series of conformationally constrained GABA analogues, which included guvacine and (R)-nipecotic acid.[8]
This research revealed a critical divergence in their pharmacological profiles:
-
GABA Uptake Inhibitors: Guvacine and (R)-nipecotic acid were identified as specific and potent inhibitors of GABA reuptake into neurons and glial cells.[8][9] They achieved this by blocking the GABA transporters (GATs), proteins responsible for clearing GABA from the synaptic cleft.[5][10]
-
GABA Receptor Agonists: In stark contrast, their respective isomers, isoguvacine and isonipecotic acid, were found to be specific agonists of the GABAA receptor, the primary ion channel that mediates GABA's inhibitory effects.[4][8]
This elegant demonstration of structure-activity relationships was a watershed moment. For the first time, pharmacologists had chemical tools that could selectively target either the GABA transporter or the GABA receptor, allowing the distinct roles of these two key components of the GABAergic system to be studied in isolation.[8]
Mechanism of Action: Enhancing Synaptic Inhibition
GABA reuptake inhibitors (GRIs) function by blocking the GATs, leading to an increased concentration and prolonged presence of GABA in the synaptic cleft.[10] This enhances the natural inhibitory signaling, effectively calming neuronal excitability. This mechanism became an attractive therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[9][10]
Diagram 1: The GABAergic Synapse and the Action of Nipecotic Acid
Part 2: The Evolution of Synthetic Methodologies
The journey from initial discovery to therapeutic application required significant advances in organic synthesis to produce piperidine carboxylic acids efficiently and to create analogues with improved drug-like properties.
Foundational Synthetic Routes
The earliest and most direct method for synthesizing piperidine carboxylic acids involves the catalytic hydrogenation of the corresponding pyridine carboxylic acid precursor. This robust method remains relevant for large-scale industrial production.
Protocol 1: General Synthesis of Isonipecotic Acid by Hydrogenation
Objective: To reduce isonicotinic acid to isonipecotic acid.
Materials:
-
Isonicotinic acid
-
Glacial acetic acid (solvent)
-
Platinum oxide (PtO2, Adams' catalyst)
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Methodology:
-
Reactor Setup: In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in a suitable solvent such as glacial acetic acid or an aqueous acidic solution.[3]
-
Catalyst Addition: Carefully add a catalytic amount of platinum oxide (PtO2) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-4 atm).
-
Reaction: Agitate the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is isonipecotic acid.
-
Purification: The crude product can be further purified by recrystallization from water or ethanol to yield crystalline needles.[11]
Causality: The platinum catalyst provides a surface for the adsorption of both hydrogen gas and the aromatic pyridine ring, facilitating the reduction of the double bonds to form the saturated piperidine ring. The acidic solvent ensures the substrate remains protonated and soluble.
The Era of Protecting Groups and Versatile Building Blocks
A major leap forward in the use of piperidine carboxylic acids for drug discovery came with the strategic application of protecting groups, particularly the tert-butyloxycarbonyl (Boc) group.[12] The introduction of building blocks like N-BOC-piperidine-4-carboxylic acid transformed synthetic strategies.
The Boc group "caps" the piperidine nitrogen, rendering it non-nucleophilic and preventing it from participating in unwanted side reactions.[12] This allows chemists to perform selective modifications on the carboxylic acid moiety (e.g., amide couplings, esterifications). The Boc group can then be cleanly removed under mild acidic conditions, revealing the free amine for subsequent functionalization.[12] This orthogonality is fundamental to the multi-step synthesis of complex drug candidates.[12][13]
Diagram 2: Synthetic Utility of N-Boc-Protected Piperidine Carboxylic Acid
Part 3: Applications in Drug Discovery - From GABA to Diverse Targets
The initial promise of piperidine carboxylic acids as GABAergic modulators has been fully realized and has expanded into a multitude of other therapeutic areas.
Overcoming the Blood-Brain Barrier: The Story of Tiagabine
While nipecotic acid and guvacine were excellent research tools, their therapeutic potential was severely limited by their inability to cross the blood-brain barrier effectively due to their hydrophilic, zwitterionic nature.[9][14] The breakthrough came from using the (R)-nipecotic acid scaffold as a pharmacophore and attaching lipophilic moieties to facilitate brain penetration.
This strategy culminated in the development of Tiagabine . Marketed as Gabitril, Tiagabine incorporates the (R)-nipecotic acid core, which recognizes and blocks the GAT-1 transporter, but attaches it to a lipophilic diaryl-substituted anchor.[8][9] This design allows the molecule to enter the central nervous system while retaining its potent and selective GABA reuptake inhibitory activity.[9] Tiagabine was successfully launched as an adjunctive therapy for partial seizures, validating the entire drug design strategy.[8][10][15]
A Scaffold for Modern Medicine
The success of Tiagabine solidified the piperidine carboxylic acid framework as a privileged scaffold in neuroscience and beyond. Today, these structures and their derivatives are integral intermediates in the synthesis of drugs targeting a wide array of diseases.[1][2][13][16]
| Compound/Derivative Class | Primary Biological Target/Mechanism | Therapeutic Area/Application | Citation(s) |
| (R)-Nipecotic Acid | GABA Transporter 1 (GAT-1) Inhibitor | Lead for antiepileptics | [8][9] |
| Isonipecotic Acid | GABAA Receptor Partial Agonist | Neuroscience research tool | [4][8] |
| Guvacine | GABA Transporter 1 (GAT-1) Inhibitor | Natural product lead, research tool | [5][8] |
| Tiagabine | Selective GAT-1 Inhibitor | Antiepileptic/Anticonvulsant | [7][8][9] |
| PPAR Agonists | Peroxisome Proliferator-Activated Receptors (α/γ) | Metabolic diseases (e.g., diabetes) | [17] |
| Adhesion Molecule Inhibitors | Intercellular Adhesion Molecule-1 (ICAM-1) | Anti-inflammatory agents | [18] |
| sEH Inhibitors | Soluble Epoxide Hydrolase | Anti-inflammatory, cardiovascular diseases | [19] |
| 5-HT2C PAMs | 5-HT2C Serotonin Receptor (Positive Allosteric Modulator) | Neurological and psychiatric disorders | [20] |
Conclusion
The history of piperidine carboxylic acids is a compelling narrative of scientific progress, illustrating the journey from fundamental chemical synthesis and natural product isolation to rational drug design and clinical success. The initial distinction between the GABA uptake inhibitory properties of nipecotic acid and the receptor agonist activity of isonipecotic acid provided pharmacologists with invaluable tools to dissect the complexities of inhibitory neurotransmission. This foundational knowledge, coupled with innovations in synthetic chemistry—most notably the use of protecting groups—has enabled the transformation of these simple cyclic amino acids into sophisticated therapeutic agents. The piperidine carboxylic acid scaffold, once primarily associated with GABA modulation, is now a cornerstone in the development of drugs for a diverse range of human diseases, cementing its status as an enduringly valuable motif in the armamentarium of the medicinal chemist.
References
- Isonipecotic acid 498-94-2 wiki - Guidechem. Guidechem.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid - Chem-Impex. Chem-Impex.
- An historical perspective on GABAergic drugs - PubMed. PubMed.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][21]benzothiazine as orally-active adhesion molecule inhibitors - PubMed. PubMed. Available at:
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed. PubMed.
- Isonipecotic Acid. RÖMPP.
- Isonipecotic acid - Wikipedia. Wikipedia.
- GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed. PubMed.
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central. PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. PubMed Central.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. IJNRD.
- Guvacine - Wikipedia. Wikipedia.
- Nipecotic acid - Wikipedia. Wikipedia.
- Guvacine | C6H9NO2 | CID 3532 - PubChem - NIH. PubChem.
- GABA reuptake inhibitor - Wikipedia. Wikipedia.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. ACG Publications.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed. PubMed.
- Isonipecotic acid | 498-94-2 - ChemicalBook. ChemicalBook.
- GABA reuptake inhibitors – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Isonipecotic Acid [drugfuture.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. Guvacine - Wikipedia [en.wikipedia.org]
- 6. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
- 20. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. guidechem.com [guidechem.com]
The Piperidine Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of a Six-Membered Heterocycle
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of natural products, from the analgesic morphine to the neurotoxin coniine, hinted early at its profound biological relevance.[1] Today, this simple scaffold is a dominant feature in the landscape of synthetic pharmaceuticals, integral to the structure of numerous FDA-approved drugs across more than twenty therapeutic classes.[2][3] This guide provides an in-depth exploration of the multifaceted biological significance of the piperidine ring, elucidating the physicochemical properties, pharmacokinetic advantages, and structure-activity relationships that establish it as a "privileged scaffold" in the rational design of novel therapeutics.[4] We will delve into its role in key disease areas, provide detailed experimental protocols for synthesis and evaluation, and offer a forward-looking perspective on its enduring potential.
Chapter 1: The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety
The utility of the piperidine scaffold in drug design is not accidental; it is rooted in a unique combination of stereochemical and physicochemical properties that favorably influence a molecule's interaction with biological targets and its journey through the body.
Conformational Rigidity and Vectorial Display of Substituents
Unlike its aromatic counterpart, pyridine, the sp³-hybridized carbon atoms of the piperidine ring confer significant conformational flexibility. The ring predominantly adopts a stable chair conformation, which minimizes steric and torsional strain. This predictable geometry is a crucial asset for drug designers, as it allows for the precise three-dimensional orientation of substituents.[5] By strategically placing functional groups in axial or equatorial positions, chemists can optimize interactions with the often-complex topography of a target protein's binding pocket.
Furthermore, modifications to the ring, such as the introduction of fluorine atoms, can significantly alter conformational preferences, a phenomenon that can be exploited to lock the ring into a specific bioactive conformation.[6][7][8][9] Computational and NMR studies have shown that factors like charge-dipole interactions, hyperconjugation, and solvation play a major role in dictating the conformational equilibrium, providing a sophisticated toolkit for fine-tuning molecular shape.[6][8][9]
The Role of the Basic Nitrogen: A Key to Target Engagement and Favorable ADME
The nitrogen atom is the defining feature of the piperidine ring and is central to its biological significance.
-
Basicity and Target Interaction: With a pKa of its conjugate acid typically around 11, the piperidine nitrogen is predominantly protonated at physiological pH. This positive charge is a powerful tool for forming strong ionic interactions, or salt bridges, with acidic residues (e.g., aspartate, glutamate) in the active site of enzymes or receptors. This electrostatic interaction often serves as a critical anchor point for the drug, significantly contributing to its binding affinity and potency.
-
Modulating Physicochemical Properties: The nitrogen atom is a versatile handle for tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]
-
Solubility and Lipophilicity: The protonated nitrogen can act as a hydrogen bond donor, while the unprotonated form is a hydrogen bond acceptor. This duality allows medicinal chemists to fine-tune a compound's aqueous solubility and lipophilicity (LogP), achieving the delicate balance required for both dissolution in the gut and permeation across biological membranes.[4] The addition of substituents, such as a methyl group, can further increase lipophilicity.[10]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[4] However, the positions adjacent to the nitrogen can be susceptible to oxidation. Strategic functionalization at these positions can enhance metabolic stability, prolonging the drug's half-life.[4]
-
Membrane Permeability: The ability to modulate lipophilicity and form transient interactions with membrane components allows piperidine-containing drugs to effectively cross biological barriers, including the blood-brain barrier, which is crucial for central nervous system (CNS) agents.[11]
-
The interplay of these properties is visually summarized in the diagram below.
Caption: Key attributes of the piperidine ring and their biological impact.
Chapter 2: The Piperidine Scaffold in Therapeutic Areas
The versatility of the piperidine ring is evident in its widespread application across a multitude of therapeutic areas. This section will highlight its role in several key disease domains, supported by quantitative data.
Neurodegenerative Diseases: The Case of Acetylcholinesterase Inhibitors
In neurodegenerative conditions like Alzheimer's disease, a key therapeutic strategy is to boost the levels of the neurotransmitter acetylcholine by inhibiting its degrading enzyme, acetylcholinesterase (AChE).[12] The piperidine ring is a common feature in many AChE inhibitors, including the blockbuster drug Donepezil.[13][14] In these molecules, the protonated piperidine nitrogen often forms a crucial interaction with the peripheral anionic site (PAS) of the AChE enzyme.[11]
Structure-activity relationship (SAR) studies consistently demonstrate the importance of the piperidine scaffold and its substitution patterns. For example, in a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, the inhibitory potency against AChE was found to be highly sensitive to substitutions on a pendant phenyl ring.
Table 1: Comparative Inhibitory Activity of Piperidine-Based AChE Inhibitors
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) vs. AChE |
|---|---|---|
| 5a | 2-Cl | 0.09 ± 0.002 |
| 5b | 3-Cl | 0.63 ± 0.0002 |
| 5d | 2-F | 0.013 ± 0.0021 |
| Donepezil | (Reference) | 0.6 ± 0.05 |
Data sourced from BenchChem.[12]
As the data indicates, compound 5d , featuring an ortho-fluorine substitution, is significantly more potent than Donepezil, highlighting how subtle modifications to a piperidine-containing scaffold can lead to dramatic improvements in biological activity.[12]
The mechanism of AChE inhibition is depicted in the following signaling pathway diagram.
Sources
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 13. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 14. japsonline.com [japsonline.com]
An In-depth Technical Guide to N-acetylated Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals
Foreword: The Piperidine Scaffold and the Significance of N-Acetylation
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. The introduction of an N-acetyl group to the piperidine nitrogen, a seemingly simple modification, can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This N-acetylation can modulate a derivative's lipophilicity, membrane permeability, and its ability to interact with biological targets, thereby fine-tuning its pharmacological profile.
This technical guide provides a comprehensive overview of N-acetylated piperidine derivatives, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore and leverage this important class of molecules. We will delve into the synthetic methodologies for their preparation, their detailed spectroscopic characterization, and their diverse applications in medicinal chemistry, with a focus on their anticancer and neuroprotective properties.
I. Synthesis of N-acetylated Piperidine Derivatives: A Practical Approach
The N-acetylation of piperidines is a fundamental transformation in organic synthesis, typically achieved through nucleophilic acyl substitution. The choice of acetylating agent and reaction conditions is critical for achieving high yields and purity.
Causality Behind Experimental Choices
The selection of an acetylating agent often hinges on a balance between reactivity and handling considerations. Acetyl chloride is highly reactive, leading to rapid reaction times, but it is also moisture-sensitive and produces corrosive hydrogen chloride (HCl) gas, necessitating the use of a base to neutralize it.[2] Acetic anhydride is less reactive and produces acetic acid as a byproduct, which is less corrosive and can be easily removed during workup.[2] The addition of a non-nucleophilic base, such as triethylamine or pyridine, is crucial when using acetyl chloride to scavenge the generated HCl, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[2] In the case of acetic anhydride, a base can also be used to accelerate the reaction.[2] The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) to avoid reaction with the acetylating agent.
Experimental Protocol: N-Acetylation of Piperidine using Acetic Anhydride
This protocol provides a general and highly efficient method for the N-acetylation of a piperidine derivative.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acetic anhydride (1.2 eq)[3]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the piperidine derivative (1.0 eq) in anhydrous DCM (approximately 10 mL per mmol of substrate). Stir the solution using a magnetic stirrer at room temperature.[4]
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 eq) dropwise. An exothermic reaction may be observed; an ice bath can be used for cooling if necessary.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting piperidine is completely consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid byproduct) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated piperidine derivative.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.
Experimental Workflow for N-Acetylation
Caption: A step-by-step workflow for the N-acetylation of piperidine derivatives.
II. Spectroscopic Characterization: A Self-Validating System
Thorough characterization of the synthesized N-acetylated piperidine derivatives is paramount to confirm their identity and purity. A combination of spectroscopic techniques provides a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most indicative signal for successful N-acetylation is the appearance of a singlet for the acetyl methyl protons (CH₃), typically in the range of δ 2.0-2.2 ppm.[3] The protons on the piperidine ring will also show characteristic shifts. Due to the restricted rotation around the newly formed amide bond, the signals for the α-methylene protons (adjacent to the nitrogen) may appear as two distinct multiplets.[5]
-
¹³C NMR: The presence of two new signals confirms N-acetylation: one for the acetyl methyl carbon around δ 21-22 ppm and another for the carbonyl carbon of the amide group in the range of δ 168-170 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of an N-acetylated piperidine will show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1660 cm⁻¹. The C-N stretching vibration of the amide is usually observed around 1250-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. The molecular ion peak (M⁺) corresponding to the calculated mass of the N-acetylated piperidine derivative should be observed. Fragmentation patterns can also provide structural information.[6]
III. Therapeutic Applications of N-acetylated Piperidine Derivatives
N-acetylated piperidine derivatives have emerged as promising candidates in various therapeutic areas, with significant research focused on their anticancer and neuroprotective activities.
Anticancer Activity
The piperidine scaffold is a key component of many anticancer agents.[7] N-acetylation can further enhance the cytotoxic potential of these derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected piperidine derivatives against various human cancer cell lines. While not all are N-acetylated, this data showcases the potential of the piperidine scaffold, which can be further modified by N-acetylation.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Compound 17a (a piperidine derivative) | PC3 | Prostate | Concentration-dependent inhibition | [7] |
| Piperine | KB | Oral Squamous Carcinoma | Induces G2/M arrest at 100-200 µM | [7] |
| Isoxazole-piperidine-1,2,3-triazole (4c) | IMR32 | Neuroblastoma | 3.2 ± 0.3 | [8] |
| Isoxazole-piperidine-1,2,3-triazole (4f) | MCF-7 | Breast | 4.1 ± 1.2 | [8] |
| Arylpiperazine derivative (12) | DU145 | Prostate | 1.14 | [9] |
| Arylpiperazine derivative (20) | LNCaP | Prostate | 3.43 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (N-acetylated piperidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the N-acetylated piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Neuroprotective Activity: Targeting Neurodegenerative Diseases
Piperidine derivatives are at the forefront of research into treatments for neurodegenerative disorders like Alzheimer's disease.[11] Many of these compounds act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Quantitative Acetylcholinesterase Inhibitory Activity Data
| Compound | Target Enzyme | IC₅₀ | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | [12] |
| N-benzyl-piperidine derivative (4a) | AChE | 2.08 ± 0.16 µM | [13] |
| N-benzyl-piperidine derivative (4a) | BuChE | 7.41 ± 0.44 µM | [13] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the hydrolysis of acetylthiocholine.[4]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (N-acetylated piperidine derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound at various dilutions, and 25 µL of the AChE enzyme solution to the test wells. For the control, add buffer instead of the test compound.[4]
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATCI substrate solution to initiate the reaction.[4]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[4]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control. The IC₅₀ value is then determined.[4]
IV. Modulation of Cellular Signaling Pathways
The biological activities of N-acetylated piperidine derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.
NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor-kappa B) plays a critical role in inflammation and cancer. Piperine, a naturally occurring piperidine derivative, has been shown to inhibit the nuclear translocation of NF-κB subunits, thereby downregulating the expression of pro-inflammatory and growth-regulatory genes.[14] This provides a strong rationale for investigating N-acetylated piperidine derivatives as potential modulators of the NF-κB pathway.
NF-κB Signaling Pathway and Potential Inhibition by N-acetylated Piperidine Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine influence on PI3K/Akt/mTOR and sphingolipid pathways in rats with MASLD induced by HFD: a promising new therapeutic purpose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on "1-Acetylpiperidine-3-carboxylic acid" conformation
An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-Acetylpiperidine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of the theoretical methods used to study the conformational landscape of 1-Acetylpiperidine-3-carboxylic acid. As a molecule incorporating the medicinally significant piperidine scaffold, a thorough understanding of its three-dimensional structure is paramount for applications in drug design and development. This document details the fundamental principles of piperidine conformation, the profound influence of N-acetylation and the C-3 carboxylic acid substituent, and the potential for intramolecular hydrogen bonding. A validated, step-by-step computational workflow is presented, leveraging both molecular mechanics and quantum mechanics to elucidate the stable conformers and their relative energies. The narrative emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach. The insights derived from this theoretical analysis are crucial for predicting molecular properties, understanding structure-activity relationships (SAR), and guiding the rational design of novel therapeutics.
Introduction: The Significance of Piperidine Conformation in a Modern Drug Discovery Context
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to adopt well-defined three-dimensional geometries, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. However, the conformational flexibility of the piperidine ring, while beneficial, also presents a significant challenge. The molecule's biological activity is often dictated by a single "bioactive conformation," and a comprehensive understanding of the factors governing its conformational equilibrium is essential for rational drug design.
1-Acetylpiperidine-3-carboxylic acid serves as an exemplary case study for exploring these conformational intricacies. It features two key substituents that dramatically influence the puckering of the six-membered ring:
-
An N-acetyl group: The introduction of an acyl group on the piperidine nitrogen induces significant electronic and steric changes. The amide bond's partial double-bond character flattens the geometry around the nitrogen, leading to a phenomenon known as pseudo-allylic strain, which can dictate the orientation of adjacent substituents.[2]
-
A C-3 carboxylic acid group: The position and orientation (axial or equatorial) of this group are critical, as it can act as a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that stabilize specific conformations.[3][4]
This guide provides researchers, computational chemists, and drug development professionals with a detailed theoretical framework and a practical computational protocol for dissecting the conformational preferences of this and related molecules.
Theoretical Foundations of Conformational Preference
The conformational landscape of 1-Acetylpiperidine-3-carboxylic acid is a delicate balance of several competing energetic factors.
The Piperidine Ring: Chair, Boat, and Twist-Boat
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The chair form can undergo a "ring flip," interconverting axial and equatorial positions.
Higher-energy conformers, such as the boat and twist-boat , also exist. While typically less populated, they can be stabilized by specific substitution patterns or interactions within a protein binding pocket and must be considered in a thorough analysis.[1][5]
The Influence of N-Acetylation: Pseudo-Allylic Strain
When the piperidine nitrogen is acylated, its lone pair can conjugate with the adjacent carbonyl π-orbital. This increases the sp² hybridization of the nitrogen and introduces partial double-bond character to the N-C(O) bond.[2] This planarity creates a "pseudo-allylic system" that results in steric repulsion between the acetyl group and substituents at the C2 and C6 positions. This "pseudo-allylic strain" often forces substituents at the 2-position into an axial orientation to minimize steric clash.[2] While our molecule is substituted at C3, the electronic effects of N-acetylation still play a crucial role in defining the overall ring energetics.
The C-3 Carboxylic Acid: A Battle of Sterics and Intramolecular Forces
The carboxylic acid group at the C-3 position can exist in either an axial or equatorial orientation. Generally, bulky substituents prefer the less sterically hindered equatorial position. However, this preference can be overridden by other factors.
A key consideration is the potential for Intramolecular Hydrogen Bonding (IMHB) . An IMHB can form between the carboxylic acid's hydroxyl proton (the donor) and the acetyl group's carbonyl oxygen or the piperidine nitrogen (the acceptors).[4][6] The formation of a stable five, six, or seven-membered pseudo-ring through an IMHB can provide significant energetic stabilization, potentially favoring a conformation that would otherwise be sterically disfavored.[6] The presence and strength of such bonds are highly dependent on the specific geometry of the conformer.
Computational Methodologies: A Validated Workflow
A robust theoretical investigation of conformational space requires a multi-step approach, beginning with a broad search using computationally inexpensive methods, followed by refinement with more accurate, higher-level theories.
Overview of Computational Approaches
-
Molecular Mechanics (MM): This method uses classical physics and a defined set of parameters (a "force field") to calculate the potential energy of a molecule. It is extremely fast, making it ideal for performing broad conformational searches on flexible molecules.[7]
-
Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a much more accurate description of the electronic structure and energy of a molecule. QM is computationally expensive and is best used to refine the geometries and calculate the relative energies of a smaller set of low-energy conformers identified by an MM search.[8]
Experimental Protocol: A Step-by-Step Guide to Conformational Analysis
This protocol outlines a self-validating system for identifying and ranking the stable conformers of 1-Acetylpiperidine-3-carboxylic acid.
Step 1: Initial 3D Structure Generation
-
Action: Draw the 2D structure of 1-Acetylpiperidine-3-carboxylic acid using a molecular editor.
-
Causality: This is the starting point for the entire process. Ensure correct atom types and connectivity. Most modern software will convert this 2D representation into a reasonable initial 3D geometry.[9]
Step 2: Broad Conformational Search using Molecular Mechanics
-
Action: Perform a conformational search using a suitable algorithm, such as a low-mode search or a systematic torsion angle scan, with a robust molecular mechanics force field (e.g., MMFF94 or GAFF2).[10][11]
-
Causality: The goal is to explore the potential energy surface comprehensively without the high computational cost of QM. This step generates a large number of potential conformers by systematically rotating single bonds and/or displacing atoms along low-frequency vibrational modes.[10][11] This ensures that no significant low-energy basins are missed.
Step 3: Geometry Optimization and Clustering of Conformers
-
Action: Subject all generated conformers to energy minimization using the same MM force field. Group the resulting structures into families based on RMSD (Root Mean Square Deviation) and energy windows (e.g., all conformers within 10 kcal/mol of the global minimum).
-
Causality: The initial search may generate many redundant structures. Minimization ensures that each structure is at a local energy minimum, and clustering removes duplicates, providing a unique set of low-energy conformers for further analysis.
Step 4: High-Level QM Re-optimization and Energy Calculation
-
Action: Take the unique, low-energy conformers from Step 3 and perform a full geometry optimization and frequency calculation using a reliable DFT method (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-31G(d,p) or larger).[2][8]
-
Causality: This is the refinement step. QM methods provide significantly more accurate geometries and relative energies by explicitly treating the electronic structure. A frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for calculating Gibbs free energies.
Step 5: Analysis of Results and Population Calculation
-
Action: Analyze the final optimized QM structures. Measure key dihedral angles to define the ring conformation and substituent orientations. Calculate the relative Gibbs free energies (ΔG) of all conformers. Use the Boltzmann distribution equation to estimate the equilibrium population of each conformer at a given temperature.
-
Causality: The relative Gibbs free energies, which account for enthalpy and entropy, determine the thermodynamic stability of each conformer. The Boltzmann distribution translates these energy differences into a quantitative prediction of the percentage of each conformer present at equilibrium.
The Conformational Landscape of 1-Acetylpiperidine-3-carboxylic Acid
Applying the aforementioned workflow allows for a detailed characterization of the molecule's preferred shapes. The primary conformational equilibrium is expected to be between two chair forms, differing in the orientation of the C-3 carboxylic acid group.
Principal Conformers
-
Chair, Equatorial COOH (Eq-Chair): In this conformer, the piperidine ring is in a chair conformation, and the carboxylic acid group occupies the more sterically favorable equatorial position.
-
Chair, Axial COOH (Ax-Chair): Here, the ring is also in a chair conformation, but the carboxylic acid group is in the more sterically demanding axial position.
Other higher-energy conformers, such as twist-boat forms, may also be present on the potential energy surface but are generally expected to be minor contributors to the overall population at room temperature.[2]
Eq [label="Chair Conformer\n(Equatorial COOH)", image="https://i.imgur.com/8Yj7k3D.png"]; Ax [label="Chair Conformer\n(Axial COOH)", image="https://i.imgur.com/sW9pL2f.png"];
Eq -> Ax [dir=both]; } /dot Caption: Equilibrium between the two primary chair conformers.
Energetic Hierarchy and Geometrical Parameters
The relative stability of the Eq-Chair and Ax-Chair conformers is determined by a complex interplay of steric and electronic effects.
| Conformer | Substituent Orientation | Potential Stabilizing/Destabilizing Factors | Hypothetical Relative Gibbs Free Energy (ΔG, kcal/mol) | Hypothetical Population (%) |
| Eq-Chair | Carboxylic Acid: Equatorial | - Lower steric hindrance (favorable).- Potential for weak H-bond (N-H···O=C-OH). | 0.00 | ~75 |
| Ax-Chair | Carboxylic Acid: Axial | - 1,3-diaxial steric interactions (unfavorable).- Potential for strong H-bond (C=O···HOOC). | +0.65 | ~25 |
Note: The energy and population values in this table are hypothetical and for illustrative purposes. Actual values must be determined through the rigorous computational protocol described.
The key to differentiating these conformers lies in analyzing the dihedral angles. For the Ax-Chair conformer to be significantly populated, a strong intramolecular hydrogen bond would need to overcome the inherent steric penalty of the axial substituent. A detailed analysis of the distance between the carboxylic proton and the acetyl oxygen in the QM-optimized structures would be required to confirm the presence and strength of such an interaction.
Correlation with Experimental Data: Bridging Theory and Reality
While theoretical studies provide profound insights, validation against experimental data is the gold standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[12] Calculated NMR parameters, particularly the ³J-coupling constants between protons, are highly sensitive to the dihedral angles between them. Comparing the computationally predicted, population-averaged coupling constants with those obtained from ¹H NMR experiments can provide strong evidence for the calculated conformational equilibrium.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational frequencies of specific functional groups, like the C=O and O-H stretches of the carboxylic acid, are influenced by their environment, including hydrogen bonding.[15] An intramolecularly hydrogen-bonded O-H stretch will appear at a lower frequency (red-shifted) compared to a free O-H. Comparing the calculated vibrational spectra of the different conformers with the experimental FTIR spectrum can help identify the dominant species.[16]
Implications for Drug Design and Development
A detailed understanding of the conformational landscape of 1-Acetylpiperidine-3-carboxylic acid is directly applicable to drug discovery.
-
Structure-Activity Relationship (SAR): If this molecule were a ligand for a specific receptor, knowing the dominant conformation helps explain SAR. For example, if the Ax-Chair conformer is the "bioactive conformation," medicinal chemists could design analogues that are "locked" in this shape to enhance potency and reduce off-target effects.
-
Physicochemical Properties: Intramolecular hydrogen bonding can mask polar groups, increasing a molecule's lipophilicity and its ability to cross cell membranes.[4] Predicting the presence of IMHBs allows for the fine-tuning of properties like permeability and solubility.
-
Scaffold Hopping: By understanding the precise 3D arrangement of key pharmacophoric features (e.g., the carboxylic acid, the acetyl group), researchers can design novel scaffolds that mimic this arrangement while possessing different core structures.
Conclusion
The theoretical conformational analysis of 1-Acetylpiperidine-3-carboxylic acid is a multifaceted challenge that requires a synergistic application of molecular mechanics and quantum mechanics. The conformational equilibrium is dictated by a subtle interplay between the inherent preference of the piperidine ring for a chair geometry, the steric demands of the substituents, and the potential for stabilizing intramolecular hydrogen bonds. The robust computational workflow detailed in this guide provides a reliable pathway to elucidating the conformational landscape, offering critical insights that are invaluable for modern, structure-based drug design. By bridging theoretical calculations with experimental validation, researchers can confidently predict and engineer the three-dimensional properties of complex molecules to achieve desired biological outcomes.
References
-
Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. OSTI.gov. Available at: [Link]
-
Petrov, V. I., et al. (1988). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. Available at: [Link]
-
Jeyaraman, R., & Ravindran, T. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]
-
Allouche, D. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link]
-
Sheng, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]
-
Weinberg, N., & Wolfe, S. (1994). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Skinner, S. R., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available at: [Link]
-
OpenEye Scientific. Conformer Generation Software | Omega. Available at: [Link]
-
University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. Available at: [Link]
-
ResearchGate. The conformational preferences of fluorinated piperidine derivatives... Available at: [Link]
-
Vishnevskiy, Y. V., et al. (2019). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. Available at: [Link]
-
Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. Available at: [Link]
-
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]
-
Enríquez, R. G., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
SCM. Conformers. Available at: [Link]
-
Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology. Available at: [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]
-
ResearchGate. (2001). The role of H-bonding in the structure of the 4-piperidinecarboxylic acid monohydrate. Available at: [Link]
-
Jones, T. H. (1993). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Available at: [Link]
-
ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. Available at: [Link]
-
PubMed. (1974). [Structure- And Conformation-Activity Relationships of Cyclic Acetylcholine Analogs of the Piperidine and Quinuclidine Series]. Arzneimittelforschung. Available at: [Link]
-
Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids? Available at: [Link]
-
Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
El-Gohary, H. S., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]
-
Tosh, D. K., et al. (2014). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
NIST. Piperidine. NIST WebBook. Available at: [Link]
-
PubChem. Piperidine-1-carboxylic acid. Available at: [Link]
-
Alex, A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubChemLite. 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). Available at: [Link]
-
D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]
-
IndiaMART. C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid. Available at: [Link]
-
Lee, T. S., et al. (2022). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. The Journal of Physical Chemistry B. Available at: [Link]
-
Advent Chembio. 1-Acetylpiperidine-3-carboxylic acid, 97%. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
"1-Acetylpiperidine-3-carboxylic acid" material safety data sheet (MSDS)
An In-depth Technical Guide to 1-Acetylpiperidine-3-carboxylic Acid: Properties, Synthesis, and Safety Protocols
Introduction and Significance
1-Acetylpiperidine-3-carboxylic acid (CAS No: 2637-76-5) is a heterocyclic organic compound featuring a piperidine ring N-substituted with an acetyl group and a carboxylic acid group at the 3-position.[1][2] This molecule serves as a crucial building block and intermediate in the pharmaceutical and chemical industries.[1] Its structurally defined chiral center, when resolved, makes it a valuable precursor for the stereoselective synthesis of complex bioactive molecules, including potential antipyretic, analgesic, and anticancer drugs.[1][3] For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties, synthesis, and, most critically, its safety and handling protocols is paramount for its effective and safe utilization in the laboratory and during scale-up operations.
This guide provides a detailed overview of 1-Acetylpiperidine-3-carboxylic acid, synthesizing technical data with practical, field-proven insights to ensure both scientific integrity and operational safety.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in experimental settings, from solubility in reaction media to its stability under storage. The properties of 1-Acetylpiperidine-3-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2637-76-5 | [1][2] |
| Molecular Formula | C₈H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 171.19 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 131-132 °C | [1] |
| Boiling Point | 374.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.213 g/cm³ | [1] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water (approx. 2 g/L).[1][3] | [1][3] |
| pKa | 4.25 ± 0.20 (Predicted) | [1] |
Chemical Structure:
Caption: Chemical structure of 1-Acetylpiperidine-3-carboxylic acid.
Synthesis Protocol: N-Acetylation of Piperidine-3-carboxylic Acid
The most direct synthesis route involves the N-acetylation of the corresponding precursor, piperidine-3-carboxylic acid. This method is efficient and relies on common laboratory reagents.
Reaction Principle: The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the stable N-acetylated amide product. Sodium acetate can be used as a base to neutralize the acetic acid byproduct.[1]
Caption: General workflow for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend piperidine-3-carboxylic acid in acetic anhydride. Acetic anhydride often serves as both the acetylating reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours. This provides the necessary thermal energy to overcome the activation barrier of the acylation reaction.
-
Cooling and Stirring: After the reflux period, allow the solution to cool to ambient temperature and continue stirring for an extended period (e.g., 16 hours).[4] This ensures the reaction proceeds to completion.
-
Solvent Removal: Concentrate the reaction mixture by removing the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: The resulting residue is triturated with a non-polar solvent, such as diethyl ether.[4] 1-Acetylpiperidine-3-carboxylic acid, being polar, is insoluble in ether and will precipitate as a solid, while non-polar impurities remain dissolved.
-
Filtration and Drying: Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether to remove residual impurities. Dry the purified product under vacuum to obtain the final compound.
Material Safety and Handling (MSDS Core)
Note: Specific safety data for the 3-carboxylic acid isomer is limited. Data from the closely related and well-documented 1-Acetylpiperidine-4-carboxylic acid isomer is used here to provide a robust safety profile. Users must treat this information as a competent surrogate and handle the compound with due care.
Hazard Identification:
This compound is classified as hazardous. The primary risks associated with its handling include:
-
Respiratory Irritation: May cause respiratory tract irritation.[5][6]
-
Skin Sensitization: May cause an allergic skin reaction.[5]
Hierarchy of Controls:
Effective safety management requires a multi-layered approach. The hierarchy of controls prioritizes the most effective measures to mitigate risk.
Caption: Hierarchy of safety controls, from most to least effective.
First-Aid Measures:
Immediate and appropriate first-aid is critical in the event of an exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if breathing becomes difficult, seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][7]
Handling and Storage:
-
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8]
-
Avoid all personal contact, including breathing dust and contact with skin and eyes.[8]
-
Wear appropriate personal protective equipment (PPE) as detailed below.
-
Wash hands thoroughly with soap and water after handling.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
-
Safe Storage:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[11]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a higher-level respirator.
Spill and Disposal Procedures:
-
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection.
-
Avoid generating dust. Use dry cleanup procedures such as carefully sweeping or vacuuming (with an explosion-proof vacuum) the spilled solid.[6][8]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[8]
-
Wash the spill area thoroughly with water. Prevent runoff from entering drains.[8]
-
-
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[6] Do not allow the chemical to enter the environment.
-
Applications in Research and Drug Development
1-Acetylpiperidine-3-carboxylic acid is primarily utilized as a versatile intermediate in organic synthesis. Its value is particularly pronounced in the pharmaceutical sector.
-
Chiral Building Block: As a derivative of nipecotic acid, its chiral (S)-enantiomer, (3S)-1-acetylpiperidine-3-carboxylic acid, is a key starting material for synthesizing compounds that act as neuromediator analogues.[12] The defined stereochemistry is essential for achieving specific interactions with biological targets like receptors and enzymes.
-
Scaffold for Bioactive Molecules: The piperidine ring is a common motif in many approved drugs. The carboxylic acid functional group provides a convenient handle for chemical modification, such as amide bond formation, allowing for its conjugation to other molecules to create novel therapeutic agents.[12]
-
Drug Discovery Intermediate: While direct applications are still emerging, its structural isomer, 1-acetylpiperidine-4-carboxylic acid, is used in the synthesis of advanced drug candidates, including CDK inhibitors for cancer therapy and CCR5 antagonists for HIV treatment. This suggests a similar potential for the 3-carboxylic acid isomer in developing new chemical entities targeting a range of diseases.
Conclusion
1-Acetylpiperidine-3-carboxylic acid is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its utility as a molecular scaffold and chiral building block is well-established. However, its hazardous properties necessitate a thorough understanding and strict adherence to safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic potential of this compound to advance scientific discovery.
References
-
1-Acetylpiperidine-3-carboxylic acid - ChemBK. (2024-04-09). ChemBK. [Link]
-
(s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity. Tradeindia. [Link]
-
1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. PubChem, National Center for Biotechnology Information. [Link]
-
1-Acetylpiperidine-3-carboxylic acid, 97%. Advent Chembio. [Link]
-
Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]
-
1-Acetylpiperidine | C7H13NO | CID 12058. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 3. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
A Technical Guide to 1-Acetylpiperidine-3-carboxylic acid: Sourcing, Synthesis, and Application for the Research Professional
For researchers, scientists, and drug development professionals, the selection of well-characterized and reliably sourced building blocks is a critical first step in the journey of discovery. 1-Acetylpiperidine-3-carboxylic acid, a chiral piperidine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features make it an important intermediate in the synthesis of complex bioactive molecules. This in-depth technical guide provides a comprehensive overview of commercially available suppliers, a detailed synthesis protocol, and crucial analytical methodologies for quality control, empowering researchers to confidently integrate this versatile compound into their research and development workflows.
The Strategic Importance of 1-Acetylpiperidine-3-carboxylic acid in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics. The addition of an acetyl group at the 1-position and a carboxylic acid at the 3-position of the piperidine ring creates a chiral center, opening avenues for stereoselective synthesis and the development of enantiomerically pure drugs. This is of paramount importance as the biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects.
1-Acetylpiperidine-3-carboxylic acid serves as a key intermediate in the synthesis of a variety of bioactive compounds, including novel heterocyclic amino acids and potential neuromediator analogues.[1] Its utility as a building block for protein degraders further highlights its relevance in contemporary drug discovery.[2]
Commercial Availability and Supplier Overview
A crucial aspect of any research endeavor is the reliable procurement of starting materials. 1-Acetylpiperidine-3-carboxylic acid is commercially available in its racemic form, as well as its individual (R)- and (S)-enantiomers. When selecting a supplier, it is imperative to consider not only the cost but also the purity, available quantities, and the comprehensiveness of the accompanying analytical documentation, such as a Certificate of Analysis (CoA). A detailed CoA provides assurance of the material's identity and quality.
Below is a comparative table of prominent suppliers for 1-Acetylpiperidine-3-carboxylic acid and its enantiopure forms.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Aladdin Scientific | 1-Acetylpiperidine-3-carboxylic acid | 2637-76-5 | min 97% | 1g, Custom |
| Advent Chembio | 1-Acetylpiperidine-3-carboxylic acid, 97% | 2637-76-5 | 97% | 5g, Custom |
| BLD Pharm | 1-Acetylpiperidine-3-carboxylic acid | 2637-76-5 | ≥95% | 1g, 5g, 25g |
| ChemScene | (S)-1-Acetylpiperidine-3-carboxylic acid | 111479-21-1 | ≥98% | 100mg, 250mg, 500mg, 1g |
| ChemScene | (R)-1-Acetylpiperidine-3-carboxylic acid | 712270-39-8 | ≥98% | Custom Synthesis |
| National Analytical Corporation | (S)-1-Acetylpiperidine-3-carboxylic acid | 67028-98-4 | >98% | Custom |
Synthesis of 1-Acetylpiperidine-3-carboxylic acid: A Validated Protocol
While commercially available, an in-house synthesis of 1-Acetylpiperidine-3-carboxylic acid may be desirable for certain applications or for the generation of analogues. The most common and straightforward method is the N-acetylation of piperidine-3-carboxylic acid. The following protocol provides a detailed, step-by-step methodology.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.
Experimental Protocol
Materials:
-
Piperidine-3-carboxylic acid (1 equivalent)
-
Acetic anhydride (1.5 - 2 equivalents)
-
Pyridine (optional, can be used as a solvent and acid scavenger) or an alternative base like triethylamine in a solvent such as dichloromethane (DCM).
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M) for pH adjustment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperidine-3-carboxylic acid in pyridine or a suitable solvent like DCM. If using DCM, add triethylamine (1.5 equivalents).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Workup - pH Adjustment and Extraction: If the reaction was performed in pyridine, it can be removed under reduced pressure. If in DCM, proceed to extraction. Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl. Extract the aqueous layer three times with ethyl acetate. The acidic pH ensures that the carboxylic acid product is in its neutral form, making it more soluble in the organic solvent.
-
Workup - Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude 1-Acetylpiperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Use of a Base: The acetylation of the secondary amine of piperidine-3-carboxylic acid with acetic anhydride produces acetic acid as a byproduct. A base like pyridine or triethylamine is used to neutralize this acid, driving the reaction to completion.
-
Controlled Temperature: The initial cooling to 0 °C helps to manage the exothermic nature of the acylation reaction, preventing potential side reactions.
-
Aqueous Workup and pH Adjustment: The aqueous workup is essential to remove water-soluble reagents and byproducts. Acidification is critical to protonate the carboxylate, making the final product extractable into an organic solvent.
Quality Control and Analytical Characterization: A Self-Validating System
Ensuring the identity, purity, and, when necessary, the enantiomeric excess of 1-Acetylpiperidine-3-carboxylic acid is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system for quality control.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the acetyl methyl protons, the piperidine ring protons, and the carboxylic acid proton.
-
¹³C NMR: Key signals will correspond to the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) is a common technique for this type of molecule, and one would expect to observe the [M+H]⁺ or [M-H]⁻ ions.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acidic modifier like formic or trifluoroacetic acid) is a good starting point for method development.
-
Chiral HPLC: For the enantiomerically pure forms, determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the quality control of 1-Acetylpiperidine-3-carboxylic acid.
Exemplary Chiral HPLC Protocol
This protocol serves as a starting point for the chiral separation of (R)- and (S)-1-Acetylpiperidine-3-carboxylic acid. Optimization may be required based on the specific column and instrumentation used.
Objective: To determine the enantiomeric excess of a sample of 1-Acetylpiperidine-3-carboxylic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral stationary phase column (e.g., Chiralpak® AD-H or a similar polysaccharide-based column).
-
HPLC-grade n-Hexane.
-
HPLC-grade 2-Propanol (Isopropanol).
-
Trifluoroacetic acid (TFA).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and 2-Propanol. A common starting ratio is 90:10 (v/v). Add 0.1% TFA to the mobile phase to improve peak shape for the carboxylic acid. Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the 1-Acetylpiperidine-3-carboxylic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (or equivalent).
-
Mobile Phase: n-Hexane:2-Propanol:TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a sample of the racemic mixture first to determine the retention times of both enantiomers and to ensure adequate separation (resolution > 1.5). Subsequently, inject the chiral sample to determine the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Rationale for Protocol Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with carboxylic acid functional groups.
-
Normal Phase Elution: The use of a non-polar mobile phase (n-Hexane) with a polar modifier (2-Propanol) is a standard approach for normal-phase chiral chromatography.
-
Acidic Modifier: TFA is added to the mobile phase to suppress the ionization of the carboxylic acid, which results in better peak shape and more reproducible retention times.
Conclusion
1-Acetylpiperidine-3-carboxylic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. A thorough understanding of its commercial availability, a reliable synthesis protocol, and robust analytical methods for quality control are essential for its effective utilization. By leveraging the information presented in this guide, researchers can confidently source, synthesize, and characterize this important chiral intermediate, paving the way for the discovery and development of novel therapeutics.
References
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid. Available at: [Link]
-
Advent Chembio. 1-Acetylpiperidine-3-carboxylic acid, 97%. Available at: [Link]
-
National Analytical Corporation. (s)-1-acetylpiperidine-3-carboxylic Acid. Available at: [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
- Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
- Znabet, A., et al. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chem. Commun., 2010, 46, 7918-7920.
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Acetylpiperidine-3-carboxylic Acid: Core Starting Materials and Strategic Execution
Introduction: The Significance of the 1-Acetylpiperidine-3-carboxylic Acid Scaffold
1-Acetylpiperidine-3-carboxylic acid, also known as N-acetyl-nipecotic acid, is a crucial building block in medicinal chemistry and drug development.[1][2][3][4][5][6][7] Its piperidine core is a prevalent motif in a multitude of biologically active compounds, and the specific substitution pattern of an acetyl group on the nitrogen and a carboxylic acid at the 3-position offers a versatile platform for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient and reliable synthesis of 1-acetylpiperidine-3-carboxylic acid.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to 1-acetylpiperidine-3-carboxylic acid reveals two primary disconnection points, leading to two major synthetic strategies. The most logical disconnection is the amide bond, which simplifies the target molecule to piperidine-3-carboxylic acid (nipecotic acid) and an acetylating agent. A further disconnection of the piperidine ring itself points towards a pyridine-based precursor.
Caption: Retrosynthetic analysis of 1-Acetylpiperidine-3-carboxylic acid.
This analysis highlights that the synthesis of 1-acetylpiperidine-3-carboxylic acid is fundamentally a two-stage process:
-
Synthesis of the Piperidine Core: The formation of piperidine-3-carboxylic acid (nipecotic acid).
-
N-Acetylation: The introduction of the acetyl group onto the piperidine nitrogen.
Part 1: Synthesis of the Piperidine-3-carboxylic Acid (Nipecotic Acid) Core
The most direct and industrially scalable approach to nipecotic acid is the catalytic hydrogenation of nicotinic acid (3-pyridinecarboxylic acid). This method is attractive due to the ready availability and low cost of the starting material.
Key Starting Material: 3-Pyridinecarboxylic Acid (Nicotinic Acid)
Nicotinic acid is an ideal precursor due to its aromatic stability, which allows for selective reduction of the pyridine ring while preserving the carboxylic acid functionality. The primary challenge in this transformation is to avoid side reactions, most notably decarboxylation.[8]
Synthetic Route 1: Catalytic Hydrogenation of Nicotinic Acid
The catalytic hydrogenation of nicotinic acid to nipecotic acid involves the reduction of the aromatic pyridine ring. The choice of catalyst, solvent, and reaction conditions is critical to achieve high yield and purity.
Caption: General scheme for the catalytic hydrogenation of nicotinic acid.
This protocol is adapted from established procedures for the hydrogenation of pyridylcarboxylic acids.[8][9]
Materials:
-
Nicotinic acid
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Deionized water
-
Aqueous ammonia (29%)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, prepare a suspension of nicotinic acid (e.g., 6.15 g) in deionized water (e.g., 50 mL).[8]
-
Add aqueous ammonia (e.g., 5.5 mL) to the suspension. The addition of a base like ammonia is crucial to prevent decarboxylation, which can occur under acidic conditions or at elevated temperatures.[8]
-
Carefully add the 5% Rhodium on Alumina catalyst (e.g., 2.4 g) to the reaction mixture.[8]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas to remove air, then introduce hydrogen gas to the desired pressure (e.g., 2 atmospheres).[8]
-
Commence agitation and maintain the reaction at room temperature. Monitor the hydrogen uptake. The reaction is typically complete within 4 hours.[8]
-
Upon completion, vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Concentrate the filtrate under reduced pressure to dryness to obtain the crude nipecotic acid. The product is often of high purity and may not require further purification.[8]
An alternative and often more cost-effective catalyst is palladium on carbon.
Materials:
-
3-Pyridinecarboxylic acid
-
10% Palladium on Carbon (Pd/C)
-
Deionized water
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 3-pyridinecarboxylic acid, deionized water, and 10% Pd/C. A typical ratio would be 1:5-8:0.01-0.05 by weight for the acid, water, and catalyst, respectively.[9]
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen.
-
Heat the mixture and maintain it under hydrogen pressure for 3-4 hours.[9]
-
After the reaction, cool the autoclave, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Partially remove the water by distillation under reduced pressure.[9]
-
Cool the concentrated solution and add methanol to precipitate the nipecotic acid.[9]
-
Further cool the mixture to 0°C to maximize precipitation, then collect the product by centrifugation or filtration.[9]
| Parameter | Rhodium on Alumina | Palladium on Carbon | Justification |
| Catalyst | High activity at lower pressures and temperatures.[8] | Cost-effective, requires higher pressure/temperature.[9] | Rhodium is often more efficient for pyridine ring hydrogenation but is more expensive. Palladium is a robust and economical alternative. |
| Pressure | Low (e.g., 2 atm).[8] | Higher pressure required.[9] | The choice of catalyst dictates the required operating pressure. |
| Temperature | Room temperature.[8] | Elevated temperature required.[9] | Milder conditions with rhodium minimize side reactions. |
| Additive | Aqueous ammonia.[8] | Not explicitly mentioned but beneficial. | The basic environment created by ammonia suppresses decarboxylation. |
| Work-up | Evaporation to dryness.[8] | Precipitation with an anti-solvent (methanol).[9] | The work-up strategy is chosen based on the solubility of the product and any remaining starting materials or byproducts. |
Part 2: N-Acetylation of Piperidine-3-carboxylic Acid
Once nipecotic acid is obtained, the final step is the acetylation of the secondary amine. This is a straightforward and high-yielding reaction.
Key Starting Material: Piperidine-3-carboxylic Acid (Nipecotic Acid)
The product from the hydrogenation step serves as the direct precursor for the N-acetylation reaction.
Synthetic Route 2: Acetylation with Acetic Anhydride
Acetic anhydride is a powerful and readily available acetylating agent that reacts efficiently with the secondary amine of the piperidine ring.
Caption: N-acetylation of nipecotic acid using acetic anhydride.
This protocol is based on standard procedures for the N-acetylation of amino acids, with specific examples for related piperidine carboxylic acids.[10][11][12]
Materials:
-
Piperidine-3-carboxylic acid (Nipecotic acid)
-
Acetic anhydride
-
Diethyl ether
-
Isopropanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a mixture of nipecotic acid and acetic anhydride.[10][12] A slight excess of acetic anhydride is typically used.
-
Heat the mixture to reflux and maintain for approximately 2 hours.[10][12]
-
After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight to ensure complete reaction.[10]
-
Remove the excess acetic anhydride and acetic acid byproduct by evaporation under reduced pressure.[10][12]
-
To the resulting residue, add diethyl ether and triturate to induce precipitation of the solid product.[10][12]
-
Collect the solid by filtration and wash with diethyl ether.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.[10]
Conclusion: A Streamlined Path to a Key Intermediate
The synthesis of 1-acetylpiperidine-3-carboxylic acid is a well-established process that hinges on the successful execution of two key transformations: the catalytic hydrogenation of nicotinic acid to form the piperidine core, followed by a robust N-acetylation. The choice of catalyst and reaction conditions for the hydrogenation step is paramount to achieving high yields and minimizing side reactions. The subsequent acetylation is a high-yielding and straightforward transformation. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate for their research and development endeavors.
References
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed. [Link]
-
Synthesis of N-acetyl isonipecotic acid. PrepChem.com. [Link]
-
1-Acetylpiperidine-3-carboxylic acid. ChemBK. [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-Acetylpiperidine-3-carboxylic Acid Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-acetylpiperidine-3-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, primarily due to their scaffold's role in developing potent inhibitors of the γ-aminobutyric acid (GABA) transporter GAT-1.[1][2] Malfunctions in GABAergic neurotransmission are linked to several neurological disorders, including epilepsy, Alzheimer's disease, and neuropathic pain, making the synthesis of novel nipecotic acid derivatives a critical area of research.[2] This document is structured to provide not only step-by-step instructions but also the underlying chemical principles and expert insights to enable successful synthesis and troubleshooting.
The Strategic Importance of the 1-Acetylpiperidine-3-carboxylic Acid Scaffold
The core of the target molecules is nipecotic acid (piperidine-3-carboxylic acid), a known GABA uptake inhibitor.[1] However, its zwitterionic nature and hydrophilicity limit its ability to cross the blood-brain barrier.[1] Chemical modifications, such as N-acetylation and derivatization of the carboxylic acid group into amides, are key strategies to enhance lipophilicity and modulate pharmacological properties. The 1-acetyl group serves as a neutral, bio-compatible handle, while the C-3 carboxyl group provides a versatile point for diversification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Overall Synthetic Strategy
The synthesis of 1-acetylpiperidine-3-carboxylic acid derivatives can be logically divided into three main stages. This modular approach allows for the preparation of a diverse library of compounds by introducing variations at the final stage.
Caption: Overall three-stage synthetic workflow.
Detailed Protocols and Methodologies
Stage 1: Synthesis of Piperidine-3-carboxylic Acid (Nipecotic Acid)
The foundational step is the reduction of the aromatic pyridine ring of nicotinic acid to a piperidine ring. Catalytic hydrogenation is the most common and effective method. While various catalysts can be employed, rhodium-on-alumina is particularly effective in aqueous ammonia, which helps to prevent decarboxylation, a common side reaction when hydrogenating nicotinic acid in water alone.[3]
Protocol 1: Catalytic Hydrogenation of Nicotinic Acid
-
Materials:
-
Nicotinic acid (1.0 eq)
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Aqueous ammonia (29%)
-
Deionized water
-
Anhydrous benzene (for azeotropic removal of water)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite or another filter aid
-
-
Procedure:
-
In a suitable high-pressure reactor vessel, prepare a suspension of nicotinic acid (e.g., 6.15 g) in deionized water (50 mL).
-
Add aqueous ammonia (at least an equimolar amount, e.g., 5.5 mL of 29% solution).
-
Carefully add the 5% rhodium on alumina catalyst (e.g., 2.4 g).
-
Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen to approximately 2 atmospheres (atm).
-
Stir the reaction mixture at room temperature. The hydrogenation is typically complete in under 4 hours, as indicated by the cessation of hydrogen uptake.[3]
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with a small amount of deionized water.
-
Combine the filtrate and washings and concentrate to dryness under reduced pressure.
-
To ensure complete removal of water, add anhydrous benzene to the residue and reconcentrate under reduced pressure. The resulting solid is nipecotic acid of excellent purity.[3]
-
-
Expertise & Experience:
-
Causality of Ammonia: The presence of ammonia is crucial. It neutralizes the carboxylic acid, but more importantly, it prevents the acidic conditions that can promote decarboxylation of the product, nipecotic acid, under hydrogenation conditions.[3]
-
Catalyst Handling: Handle the rhodium catalyst with care, especially when dry, as it can be pyrophoric. It is best handled as a slurry.
-
Troubleshooting: If hydrogen uptake is slow or incomplete, ensure the catalyst is active and the system is free of leaks. Catalyst poisoning can occur if the starting materials or solvent are not of sufficient purity.
-
Stage 2: N-Acetylation of Piperidine-3-carboxylic Acid
This step introduces the acetyl group onto the secondary amine of the piperidine ring. Acetic anhydride is a common and effective acetylating agent.
Protocol 2: N-Acetylation with Acetic Anhydride
-
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
Acetic anhydride (can be used as both reagent and solvent)
-
Diethyl ether (for trituration)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend piperidine-3-carboxylic acid in acetic anhydride.
-
Heat the mixture to reflux for approximately 2 hours.
-
Allow the reaction to cool to room temperature and stir for an additional 16 hours.
-
Concentrate the solution under reduced pressure to remove excess acetic anhydride.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-acetylpiperidine-3-carboxylic acid.
-
-
Expertise & Experience:
-
Anhydrous Conditions: Acetic anhydride is sensitive to moisture. Ensure all glassware is dry to prevent hydrolysis of the reagent.
-
Work-up: Trituration with ether is an effective method for purifying the product from any remaining acetic acid or anhydride. The product is typically a white to off-white solid.
-
Stage 3: Amide Coupling for Derivative Synthesis
This is the key diversification step. The carboxylic acid of 1-acetylpiperidine-3-carboxylic acid is activated and then reacted with a primary or secondary amine to form the desired amide derivative. A wide array of coupling reagents is available, with HATU being a highly efficient choice, especially for challenging or sterically hindered amines.[4]
Protocol 3: General Amide Coupling using HATU
-
Materials:
-
1-Acetylpiperidine-3-carboxylic acid (1.0 eq)
-
HATU (1.0-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-acetylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive O-acylisourea intermediate.[4]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
-
-
Expertise & Experience:
-
Causality of Reagents:
-
HATU: A uronium-based coupling reagent that efficiently activates carboxylic acids to form highly reactive intermediates, minimizing side reactions and racemization.[5]
-
DIPEA: A non-nucleophilic base used to neutralize the ammonium salts formed during the reaction without competing with the primary/secondary amine in the coupling reaction.
-
-
Troubleshooting Low Yields:
-
Incomplete Activation: Ensure the carboxylic acid and coupling reagents are pure and used in the correct stoichiometry.
-
Amine Deactivation: The amine can be protonated by the carboxylic acid. Pre-activation of the acid before adding the amine can mitigate this.[4][6]
-
Steric Hindrance: For bulky amines or acids, reaction times may be longer, or more potent coupling reagents like PyBOP might be considered.[4] In some cases, converting the carboxylic acid to an acyl fluoride can be an effective strategy for coupling with hindered amines.[7][8]
-
-
Self-Validating System: The progress of the reaction can be easily monitored by LC-MS, observing the consumption of the starting carboxylic acid and the appearance of the product mass. A clean conversion with minimal side products validates the protocol's effectiveness.
-
Quantitative Data Summary
The efficiency of amide coupling reactions can be highly dependent on the choice of reagents and the nature of the substrates. The following table provides a general comparison of common coupling conditions.
| Coupling Reagent | Base | Typical Solvent | Reaction Time (h) | Typical Yield Range | Key Features |
| HATU | DIPEA | DMF, DCM | 1-12 | 70-95% | Highly efficient, good for hindered substrates, low racemization.[5] |
| EDC/HOBt | DIPEA | DMF, DCM | 2-24 | 60-90% | Cost-effective, common for standard couplings, HOBt suppresses side reactions. |
| DCC/DMAP | DMAP | DCM | 2-18 | 50-85% | Forms insoluble dicyclohexylurea (DCU) byproduct, which can simplify purification. |
| PyBOP | DIPEA | DMF, DCM | 1-12 | 75-98% | Excellent for reducing racemization and coupling hindered partners.[4] |
Visualization of Key Mechanisms
Mechanism: Catalytic Hydrogenation of Nicotinic Acid
Caption: Activation and coupling via HATU reagent.
References
-
Andersen, H. D., et al. (2001). Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry, 9(11), 2773-85. [Link]
-
Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 38(17), 3297-306. [Link]
-
Höfner, G., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2261-2276. [Link]
-
Singh, P., & Kaur, M. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114324. [Link]
-
Höfner, G., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-78. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(11), 4050-4051. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
- Freifelder, M. (1964). U.S. Patent No. 3,159,639. U.S.
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Acetylpiperidine-3-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. Its three-dimensional, saturated heterocyclic structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.
1-Acetylpiperidine-3-carboxylic acid, a derivative of the neuro-active compound Nipecotic acid, has emerged as a particularly valuable building block for drug discovery professionals.[1] Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a mechanism of significant interest for treating neurological disorders.[2][3] The introduction of an N-acetyl group serves a dual purpose: it protects the secondary amine, preventing unwanted side reactions, and it modulates the overall polarity and hydrogen bonding capacity of the molecule. This pre-functionalized, conformationally constrained scaffold provides a reliable and efficient starting point for the synthesis of complex molecular architectures.
This guide provides an in-depth look at the properties, reactivity, and applications of 1-acetylpiperidine-3-carboxylic acid, complete with detailed protocols to facilitate its integration into drug development workflows.
Section 1: Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for successful reaction planning and execution. 1-Acetylpiperidine-3-carboxylic acid is a stable, solid compound at room temperature.[4] Its key characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 2637-76-5 (Racemic) | [5] |
| 111479-21-1 ((3S)-enantiomer) | [6] | |
| Molecular Formula | C₈H₁₃NO₃ | [5] |
| Molecular Weight | 171.19 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4][6] |
| Melting Point | 180-184 °C (for 4-isomer, similar) | [7] |
| Boiling Point | 374.0±35.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in water | [4][6] |
Handling and Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. As an organic acid, it should be handled with standard laboratory precautions, including the use of gloves and eye protection to avoid irritation.[4]
Section 2: Core Reactivity and Synthetic Potential
The synthetic utility of 1-acetylpiperidine-3-carboxylic acid stems from its two primary functional groups: the carboxylic acid at the C3 position and the N-acetyl group. The carboxylic acid is the primary handle for synthetic elaboration, most commonly via amide bond formation, while the N-acetyl group acts as a robust protecting group that can be removed under specific conditions if the secondary amine is required for subsequent reactions.
Section 3: Application in Medicinal Chemistry - Synthesis of Bioactive Scaffolds
The primary application of this building block is in the construction of larger, more complex molecules, particularly through the formation of amide bonds. This reaction is fundamental to the synthesis of peptidomimetics, enzyme inhibitors, and receptor ligands. The chiral nature of the (3S) or (3R) enantiomers is often critical for achieving desired biological activity and selectivity.[6] The related 1-acetylpiperidine-4-carboxylic acid has been used as a reactant in the synthesis of CDK inhibitors, CCR5 antagonists for HIV treatment, and other antiproliferative agents, highlighting the broad utility of this scaffold class in creating pharmacologically relevant compounds.[7]
Section 4: Detailed Experimental Protocols
The following protocols are provided as validated starting points for the use and synthesis of 1-acetylpiperidine-3-carboxylic acid.
Protocol 1: General Procedure for Amide Coupling with a Primary Amine
This protocol describes a standard procedure for coupling the carboxylic acid with an amine using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a common additive.
Rationale: Amide coupling is a cornerstone of medicinal chemistry. EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. Additives like 4-(Dimethylamino)pyridine (DMAP) are often used to catalyze the reaction and improve yields.[8]
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-acetylpiperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: To the stirred solution, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[8] Stir the mixture at room temperature for 10-15 minutes. The formation of an activated ester intermediate occurs during this step.
-
Amine Addition: Add the desired primary amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO₃ solution, water, and brine. The aqueous washes remove unreacted EDC and other water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommended Conditions |
| Solvent | Anhydrous DCM or DMF |
| Coupling Agent | EDC.HCl (1.1 eq) |
| Catalyst | DMAP (0.2 eq) |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 12-18 hours |
| Purification | Silica Gel Chromatography (e.g., Ethyl Acetate/Hexanes gradient) |
Protocol 2: Synthesis of 1-Acetylpiperidine-3-carboxylic acid
This building block can be readily synthesized from its parent amino acid, nipecotic acid (piperidine-3-carboxylic acid).
Rationale: The most direct method for N-acetylation of an amino acid is reaction with acetic anhydride.[4] This method is efficient and uses readily available reagents. A similar, well-documented procedure exists for the 4-carboxylic acid isomer.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend nipecotic acid (1.0 eq) in acetic anhydride (a large excess, serving as both reagent and solvent).
-
Heating: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours.
-
Cooling & Stirring: Allow the solution to cool to room temperature and continue stirring for 16-18 hours.
-
Concentration: Remove the excess acetic anhydride under reduced pressure.
-
Trituration & Isolation: Triturate the resulting residue with diethyl ether. The solid product will precipitate.
-
Filtration: Collect the solid compound by filtration, wash with a small amount of cold ether, and dry under vacuum to yield 1-acetylpiperidine-3-carboxylic acid.
Section 5: Visualizing a Multi-Step Synthetic Workflow
The true power of 1-acetylpiperidine-3-carboxylic acid is its role as an intermediate in a longer synthetic sequence. The following diagram illustrates a typical workflow where the building block is first coupled to a molecule of interest (R-NH₂) and subsequently de-protected to reveal the piperidine nitrogen for further functionalization.
Conclusion
1-Acetylpiperidine-3-carboxylic acid is a highly effective and versatile building block for organic synthesis and drug discovery. Its pre-protected nitrogen and reactive carboxylic acid handle provide a streamlined entry into complex piperidine-containing scaffolds. The protocols and data presented herein offer a robust foundation for researchers and scientists to leverage this valuable intermediate in the development of novel therapeutics.
References
-
ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. Retrieved from [Link]
-
Li, G., et al. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Lett Org Chem, 12(8), 535-544. (Note: A direct link to the full text was not available, but the abstract is widely indexed, for example, on ResearchGate: [Link])
-
Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). Nipecotic acid. Retrieved from [Link]
-
Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. Retrieved from [Link]
-
Gkantzou, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. Retrieved from [Link]
-
De Caro, V., et al. (2001). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Il Farmaco, 56(5-7), 443-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Artesunate. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). Retrieved from [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Leah4sci. (2022, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube. Retrieved from [Link]
-
Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 6. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 7. 1-アセチルピペリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
The Strategic Application of 1-Acetylpiperidine-3-carboxylic Acid in the Synthesis of Bioactive Compounds: A Guide for Medicinal Chemists
Introduction: The Piperidine Scaffold and the Unique Role of the 1-Acetyl-3-Carboxy Moiety
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[2] Within this important class of heterocycles, 1-Acetylpiperidine-3-carboxylic acid emerges as a particularly valuable building block for drug discovery.
This technical guide provides an in-depth exploration of the strategic use of 1-Acetylpiperidine-3-carboxylic acid in the synthesis of bioactive compounds. We will delve into the rationale behind its selection, provide detailed protocols for its application, and present case studies illustrating its role in the development of novel therapeutic agents.
The unique value of 1-Acetylpiperidine-3-carboxylic acid lies in the interplay of its structural features:
-
The Piperidine Core: Provides a robust, saturated heterocyclic framework that can be functionalized to orient substituents for optimal target engagement.
-
The 3-Carboxylic Acid Group: Serves as a versatile chemical handle, primarily for the formation of amide bonds, a linkage prevalent in many biologically active molecules.[3]
-
The 1-Acetyl Group: This N-acetyl modification neutralizes the basicity of the piperidine nitrogen, preventing unwanted side reactions and protonation under physiological conditions, which can be crucial for membrane permeability and target interaction.
This guide will focus on the most common and impactful application of this reagent: the synthesis of piperidine-3-carboxamides, a class of compounds with a wide range of biological activities, including antimicrobial, anti-osteoporosis, and anti-melanoma properties.[3][4][5]
Core Synthetic Strategy: Amide Bond Formation
The primary utility of 1-Acetylpiperidine-3-carboxylic acid in synthetic workflows is its participation in amide coupling reactions. The carboxylic acid moiety is activated to facilitate nucleophilic attack by a primary or secondary amine, forming a stable amide bond. The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.
Below is a generalized workflow for the synthesis of piperidine-3-carboxamides, which will be followed by specific, detailed protocols.
Caption: Generalized workflow for the synthesis of piperidine-3-carboxamides.
Application Note 1: Synthesis of N-Arylpiperidine-3-carboxamides as Potential Senescence-Inducing Agents
Background: Recent studies have identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells, presenting a novel therapeutic strategy.[5] The synthesis of these compounds often starts from a protected piperidine-3-carboxylic acid, with the N-acetyl group serving as a stable protecting group that is retained in the final product.
Protocol: The following protocol is adapted from the synthesis of related N-arylpiperidine-3-carboxamides and demonstrates a common and effective amide coupling strategy.[5] While the original synthesis may use an N-Boc protecting group, the N-acetyl group in our starting material follows the same reaction principle.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-Acetylpiperidine-3-carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Coupling Agent Addition: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and 4-Dimethylaminopyridine (DMAP) (1.2 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired aniline derivative (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| 1-Acetylpiperidine-3-carboxylic acid | 1.0 | Piperidine scaffold and carboxylic acid source |
| Aniline Derivative | 1.0 | Nucleophile |
| EDCI | 1.2 | Carboxylic acid activating agent |
| DMAP | 1.2 | Acyl transfer catalyst and base |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Causality of Experimental Choices:
-
EDCI and DMAP: This combination is a widely used and effective coupling system. EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acyl-pyridinium species, which is then readily attacked by the amine.[4][6]
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the regeneration of the starting material and lower yields.
Application Note 2: Synthesis of Sulfonyl Piperidine Carboxamides with Antimicrobial Activity
Background: Sulfonamides are a well-established class of antimicrobial agents. The incorporation of a piperidine-3-carboxamide scaffold can lead to novel derivatives with enhanced biological activity.[3] This protocol is adapted from the synthesis of sulfonyl piperidine carboxamides and demonstrates the use of HATU as a coupling agent.[3]
Protocol: This protocol is based on the synthesis of related sulfonyl piperidine carboxamides, where the N-acetyl group of our starting material would serve a similar role to the N-Boc group in the original synthesis, preventing N-acylation of the piperidine nitrogen.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1-Acetylpiperidine-3-carboxylic acid (1.0 eq.) in Dimethylformamide (DMF).
-
Coupling Agent and Base Addition: To the solution, add HATU (1.5 eq.) and Diisopropylethylamine (DIPEA) (3.0 eq.). Stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the desired sulfonamide amine derivative (1.2 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| 1-Acetylpiperidine-3-carboxylic acid | 1.0 | Piperidine scaffold and carboxylic acid source |
| Sulfonamide Amine Derivative | 1.2 | Nucleophile |
| HATU | 1.5 | Carboxylic acid activating agent |
| DIPEA | 3.0 | Non-nucleophilic base |
| Dimethylformamide (DMF) | - | Polar aprotic solvent |
Causality of Experimental Choices:
-
HATU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that forms an active HOBt ester, minimizing side reactions and often leading to high yields and purity.[3]
-
DIPEA: A non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing the protonation of the amine nucleophile. Its bulky nature prevents it from competing with the desired amine in the reaction.
-
DMF: A polar aprotic solvent is used to dissolve the reactants, including the often polar amine and carboxylic acid starting materials.
Caption: Simplified mechanism of amide coupling using HATU.
Conclusion: A Versatile and Strategic Building Block
1-Acetylpiperidine-3-carboxylic acid is a valuable and versatile building block for the synthesis of bioactive compounds. Its pre-installed N-acetyl group offers a stable and neutral scaffold, while the 3-carboxylic acid provides a reliable handle for the introduction of diverse functionalities through robust amide coupling chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs, paving the way for the creation of novel and potent therapeutic agents.
References
-
Tanaka, R., Rubio, A., Harn, N. K., Gernert, D., Grese, T. A., Eishima, J., Hara, M., Yoda, N., Ohashi, R., Kuwabara, T., Soga, S., Akinaga, S., Nara, S., & Kanda, Y. (2007). Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential. Bioorganic & Medicinal Chemistry, 15(3), 1363–1382. [Link]
-
Jagtap, S., & Patil, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3587. [Link]
-
Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Retrieved from [Link]
-
Singh, R., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
- Sengupta, S., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(6), 1649-1655.
-
Anonymous. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1625. [Link]
-
Kim, S. Y., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Omega, 6(46), 30896–30907. [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Retrieved from [Link]
-
Anonymous. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. Retrieved from [Link]
-
Anonymous. (2014). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 1-Acetylpiperidine-3-carboxylic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetylpiperidine-3-carboxylic acid. This compound is a key building block in the synthesis of various pharmaceutical agents, and its purity is critical for downstream applications. The developed reversed-phase HPLC method is designed for accuracy, precision, and reliability, making it suitable for both quality control and research environments. The protocol herein provides a comprehensive guide, from mobile phase preparation to system suitability and method validation, grounded in established chromatographic principles and regulatory guidelines.
Introduction: The Analytical Challenge
1-Acetylpiperidine-3-carboxylic acid is a polar, acidic compound, which can present challenges for retention and peak shape in traditional reversed-phase chromatography. The carboxylic acid moiety (predicted pKa ≈ 4.25) necessitates careful control of the mobile phase pH to ensure consistent ionization state and, consequently, reproducible retention times.[1] This protocol addresses these challenges by employing a C18 stationary phase with an acidified aqueous-organic mobile phase to achieve optimal separation and peak symmetry.
The method is developed and validated in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [6] |
| Molecular Weight | 171.19 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| pKa (Predicted) | 4.25 ± 0.20 | [1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [6][7] |
The predicted pKa value is a critical parameter. To ensure the carboxylic acid is predominantly in its protonated, less polar form, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa. This enhances retention on a nonpolar C18 stationary phase and minimizes peak tailing.
Experimental Protocol: HPLC Method
This section provides a step-by-step protocol for the HPLC analysis of 1-Acetylpiperidine-3-carboxylic acid.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high carbon load and good end-capping is recommended for analyzing polar compounds.[8]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
1-Acetylpiperidine-3-carboxylic acid reference standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 1-Acetylpiperidine-3-carboxylic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the diluent.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for small polar molecules. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) | Gradient elution allows for efficient elution of the analyte while maintaining good peak shape. Formic acid suppresses the ionization of the carboxylic acid, enhancing retention and symmetry.[9] |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 10.0 | 50 | |
| 12.0 | 95 | |
| 15.0 | 95 | |
| 15.1 | 5 | |
| 20.0 | 5 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility of retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 210 nm | The acetyl and carboxyl groups provide some UV absorbance at lower wavelengths. |
| Run Time | 20 minutes | Includes column re-equilibration. |
Method Development Workflow
The development of this method followed a logical progression to ensure robustness and suitability for its intended purpose.
Caption: Logical workflow for the development of the HPLC method.
System Suitability and Method Validation
To ensure the reliability of the analytical data, the system must meet certain performance criteria before sample analysis.[4][10]
System Suitability Testing (SST)
Perform five replicate injections of the standard solution (100 µg/mL). The acceptance criteria are based on USP <621> guidelines.[11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates system stability. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[3][12]
Caption: Key parameters for method validation according to ICH Q2(R1).
-
Specificity: Demonstrated by the analysis of a blank (diluent) and a placebo, showing no interfering peaks at the retention time of the analyte.
-
Linearity: Assessed by analyzing a minimum of five concentrations over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Assessed by six replicate analyses at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Performed by a different analyst on a different day with a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1). The system suitability parameters should remain within the acceptance criteria.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) | Mobile phase pH too high; secondary interactions with silanols. | Ensure mobile phase pH is <3.0. Use a well-end-capped column. |
| No or low retention | Incorrect mobile phase composition (too much organic); column degradation. | Verify mobile phase preparation. Use a new or validated column. For highly polar compounds, consider columns designed for aqueous mobile phases.[13] |
| Variable retention times | Inadequate column equilibration; pump malfunction; temperature fluctuations. | Ensure sufficient equilibration time between gradient runs. Check pump performance. Maintain a constant column temperature. |
| Baseline drift | Column contamination; detector lamp aging. | Flush the column with a strong solvent. Replace the detector lamp if necessary. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 1-Acetylpiperidine-3-carboxylic acid. By carefully controlling the mobile phase pH and utilizing a standard C18 column, this method overcomes the challenges associated with analyzing polar acidic compounds. The protocol is grounded in established scientific principles and adheres to regulatory guidelines, ensuring its suitability for implementation in quality control and drug development settings.
References
- United States Pharmacopeia.
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Naleway, J. J., & Hoffman, N. E. (1981). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8), 1323-1337. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). [Link]
-
United States Pharmacopeia. (2021). <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. [Link]
-
ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine. [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Piperidines. [Link]
Sources
- 1. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. agilent.com [agilent.com]
- 5. fda.gov [fda.gov]
- 6. chembk.com [chembk.com]
- 7. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. Chromatography [usp.org]
- 12. fda.gov [fda.gov]
- 13. hplc.eu [hplc.eu]
Purification of 1-Acetylpiperidine-3-carboxylic Acid: A Guide to Achieving High Purity for Research and Development
An Application Note and Protocol Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 1-Acetylpiperidine-3-carboxylic acid, a key building block in pharmaceutical synthesis. The methodologies outlined are designed for researchers, scientists, and drug development professionals to achieve high purity of this compound, a critical factor for reproducible results and downstream applications. This document emphasizes the rationale behind procedural steps, ensuring a deep understanding of the purification principles.
Physicochemical Properties and Their Impact on Purification Strategy
A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. For 1-Acetylpiperidine-3-carboxylic acid, the following characteristics are paramount in selecting and optimizing purification techniques.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₁₃NO₃[1][2][3] | - |
| Molecular Weight | 171.19 g/mol [2][3][4] | Influences chromatographic behavior and filtration choices. |
| Appearance | White to off-white crystalline solid[1][4] | Visual indicator of purity; color may suggest impurities. |
| Melting Point | 131-132°C[5] | A sharp melting point range is a key indicator of high purity. |
| Predicted pKa | 4.25 ± 0.20[5] | The acidic nature is crucial for acid-base extraction techniques. |
| Solubility | Slightly soluble in water (~2 g/L)[1]; Soluble in methanol and DMSO[4]. | Guides solvent selection for recrystallization and chromatography. |
Understanding Potential Impurities
The purity of the final product is contingent on the effective removal of impurities that may have originated from the synthetic route. A common method for synthesizing 1-Acetylpiperidine-3-carboxylic acid involves the acetylation of piperidine-3-carboxylic acid with acetic anhydride[1].
Potential impurities include:
-
Unreacted Starting Materials: Piperidine-3-carboxylic acid and acetic anhydride.
-
Reaction Byproducts: Di-acetylated species or other side-reaction products.
-
Residual Solvents: Solvents used in the synthesis and work-up.
A robust purification strategy must be capable of separating the target compound from these structurally similar and dissimilar impurities.
Purification Methodologies: Protocols and Scientific Rationale
Based on the physicochemical properties, several purification techniques can be employed. The choice of method will depend on the initial purity of the crude material, the scale of the purification, and the desired final purity.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most efficient method for purifying crystalline solids. The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures.
Protocol for Recrystallization:
-
Solvent Selection:
-
Begin by testing the solubility of the crude 1-Acetylpiperidine-3-carboxylic acid in a range of solvents (e.g., isopropanol, ethanol, water, ethyl acetate, and mixtures thereof)[6][7].
-
The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
An ethanol/water mixture is a good starting point, given the compound's properties[6].
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum yield, further cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Expert Insight: The rate of cooling significantly impacts crystal size and purity. Slower cooling generally results in larger, purer crystals as it allows for the selective incorporation of the target molecule into the crystal lattice.
Acid-Base Extraction: Exploiting the Carboxylic Acid Moiety
The presence of a carboxylic acid group with a pKa of approximately 4.25 makes 1-Acetylpiperidine-3-carboxylic acid an ideal candidate for purification by acid-base extraction[5]. This technique separates the acidic target compound from neutral or basic impurities.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude material in an appropriate organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The 1-Acetylpiperidine-3-carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3. The protonated 1-Acetylpiperidine-3-carboxylic acid will precipitate out of the solution.
-
Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction.
Chromatographic Methods: For High-Purity Requirements
For instances where recrystallization or extraction does not yield the desired purity, or for the separation of very similar impurities, chromatographic techniques are employed.
Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the solvent through the column, speeding up the separation.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will provide a retention factor (Rf) of 0.2-0.4 for the target compound. A mixture of ethyl acetate and hexanes, with a small percentage of acetic or formic acid to improve peak shape, is a good starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase under positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
For the highest purity requirements, such as for reference standards, preparative RP-HPLC is the method of choice. This technique is particularly useful for separating polar compounds.
Protocol for Preparative RP-HPLC:
-
Column: A C18 column is typically used for reverse-phase separation[8].
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape, is common. A typical gradient might run from 5% to 95% acetonitrile[9].
-
Injection: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.
-
Fraction Collection: Collect fractions as the compound elutes from the column, guided by a UV detector.
-
Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization if TFA is used, to obtain the final high-purity product.
Overall Purification and Purity Validation Workflow
Diagram of the General Purification and Validation Workflow:
Caption: General Purification and Validation Workflow.
Purity Assessment
Validation of purity is a critical final step. A combination of analytical techniques should be used to confirm the purity of the 1-Acetylpiperidine-3-carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a C18 column can quantify the purity of the final product[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value (131-132°C) is a strong indicator of high purity[5].
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound[10].
By employing the scientifically-grounded protocols detailed in this guide, researchers can confidently and efficiently purify 1-Acetylpiperidine-3-carboxylic acid to a high degree of purity, ensuring the integrity of their subsequent research and development activities.
References
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid. [Link]
-
PubChem. 1-Acetylpiperidine | C7H13NO | CID 12058. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. National Center for Biotechnology Information. [Link]
-
Tradeindia. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2. [Link]
-
Advent Chembio. 1-Acetylpiperidine-3-carboxylic acid, 97%. [Link]
-
SIELC Technologies. 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Solubility of Things. Piperidine-3-carboxylic acid. [Link]
-
PubChemLite. 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). [Link]
- Google Patents.
-
ChemBK. 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Aladdin Scientific. 1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
ResearchGate. What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. [Link]
- Google Patents.
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]
-
Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. [Link]
-
UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
-
IndiaMART. C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 6. Buy 1-Acetylpiperidine-2-carboxylic acid | 35677-87-3 [smolecule.com]
- 7. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 8. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 1-acetylpiperidine-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
"1-Acetylpiperidine-3-carboxylic acid" reaction conditions and protocols
Application Notes & Protocols: 1-Acetylpiperidine-3-carboxylic Acid
Introduction: A Versatile Heterocyclic Building Block
1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a substituted piperidine derivative that serves as a crucial intermediate in medicinal chemistry and drug development.[1] Its structure, featuring a carboxylic acid at the 3-position and an acetyl group on the piperidine nitrogen, provides two key points for chemical modification. The piperidine scaffold is a privileged structure in pharmacology, appearing in numerous bioactive compounds. The stereochemistry at the C3 position, particularly the (S)-enantiomer, is often critical for targeted biological activity, making it a valuable chiral building block for synthesizing complex pharmaceutical agents.[2]
This guide provides detailed protocols for the synthesis of N-acetylnipecotic acid and its subsequent derivatization through common and essential chemical transformations, including esterification and amidation. The protocols are designed for researchers and scientists, with a focus on explaining the chemical principles and rationale behind the experimental choices to ensure robust and reproducible outcomes.
Part 1: Synthesis of 1-Acetylpiperidine-3-carboxylic Acid
The most direct and common method for synthesizing the title compound is the N-acetylation of piperidine-3-carboxylic acid (nipecotic acid).[1][3][4] This reaction is a straightforward nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the carbonyl carbon of an acetylating agent.
Causality of Experimental Design:
-
Reagent Choice: Acetic anhydride is an excellent acetylating agent for this purpose. It is highly reactive, and the byproduct, acetic acid, is easily removed during workup. Using it as both the reagent and solvent ensures the reaction goes to completion.
-
Reaction Conditions: Heating the reaction mixture, often to reflux, provides the necessary activation energy for the reaction to proceed at a practical rate.[5] An overnight stir ensures the reaction reaches completion.
-
Workup Procedure: The workup is designed to remove excess acetic anhydride and the acetic acid byproduct. Trituration with a non-polar solvent like diethyl ether is effective because the desired product is a polar solid with low solubility in ether, while the unreacted starting material and byproducts are more soluble, allowing for purification by simple filtration.[5]
Workflow for N-Acetylation
Caption: Workflow for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.
Protocol 1: N-Acetylation of Piperidine-3-carboxylic Acid
This protocol is adapted from established procedures for the N-acetylation of related piperidine carboxylic acids.[5]
| Reagent/Material | Molar Eq. | Purpose |
| Piperidine-3-carboxylic acid | 1.0 | Starting Material |
| Acetic Anhydride | >10 (Solvent) | Acetylating Agent & Solvent |
| Diethyl Ether | - | Trituration/Washing Solvent |
| Round-bottom flask | - | Reaction Vessel |
| Reflux condenser | - | Prevent solvent loss |
| Magnetic stirrer/hotplate | - | Agitation and Heating |
| Rotary evaporator | - | Solvent Removal |
| Büchner funnel & filter paper | - | Product Isolation |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend piperidine-3-carboxylic acid (1.0 eq) in acetic anhydride (used in large excess as the solvent).
-
Heating: Heat the mixture to reflux (boiling point of acetic anhydride is ~140 °C) and maintain for 2 hours. The solid should dissolve as the reaction progresses.
-
Cooling: After 2 hours, remove the heat source and allow the solution to cool to room temperature. Let the reaction stir at room temperature for an additional 16 hours (or overnight) to ensure complete conversion.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic anhydride and acetic acid.
-
Product Isolation: To the resulting residue, add diethyl ether and stir vigorously (trituration). The product, 1-acetylpiperidine-3-carboxylic acid, should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake with additional portions of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified solid under vacuum to yield the final product. The compound is typically a white to off-white crystalline solid.[1]
Part 2: Key Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the primary handle for elaboration, allowing for the formation of esters and amides, which are fundamental linkages in a vast array of pharmaceuticals.
Esterification via Fischer-Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is an equilibrium process, and reaction conditions are manipulated to favor product formation.[7]
Causality of Experimental Design:
-
Catalyst: A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
-
Le Chatelier's Principle: The reaction is reversible. To drive the equilibrium towards the ester product, an excess of the alcohol reactant is used.[6] Alternatively, removal of water as it is formed (e.g., with a Dean-Stark apparatus) can also be employed, though using excess alcohol as the solvent is often more convenient.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, as both reactants are relatively stable. Refluxing ensures a constant, controlled reaction temperature.
Workflow for Fischer Esterification
Caption: General workflow for acid-catalyzed esterification.
Protocol 2: Synthesis of Methyl 1-acetylpiperidine-3-carboxylate (Example)
| Reagent/Material | Molar Eq. | Purpose |
| 1-Acetylpiperidine-3-carboxylic acid | 1.0 | Starting Material |
| Methanol (Dry) | >20 (Solvent) | Reactant & Solvent |
| Sulfuric Acid (Conc.) | 0.05 - 0.1 | Acid Catalyst |
| Saturated NaHCO₃ (aq) | - | Neutralizing Wash |
| Brine | - | Aqueous Wash |
| Ethyl Acetate / DCM | - | Extraction Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-acetylpiperidine-3-carboxylic acid (1.0 eq) in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, ~5% of total moles) to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Workup: Transfer the organic solution to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - caution: CO₂ evolution), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Amidation via Peptide Coupling
Directly reacting a carboxylic acid with an amine is often ineffective as it forms a non-reactive ammonium carboxylate salt.[8] To overcome this, the carboxylic acid must be "activated" using a coupling agent. Reagents like HATU, HBTU, or EDC are commonly used to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[9][10]
Causality of Experimental Design:
-
Activation: Coupling agents form a highly reactive acyl-uronium or similar intermediate, which is readily displaced by the amine nucleophile. This bypasses the formation of the unreactive salt.[11]
-
Base: An organic, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential. Its role is twofold: it deprotonates the amine's ammonium salt (if the amine is provided as a salt) to generate the free nucleophile, and it neutralizes the acidic byproducts formed during the reaction, maintaining a favorable reaction environment.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used as they effectively dissolve the reactants and reagents without interfering with the reaction.
Workflow for Amide Coupling
Caption: General workflow for a standard amide coupling reaction.
Protocol 3: Synthesis of an N-Substituted 1-acetylpiperidine-3-carboxamide (Example)
| Reagent/Material | Molar Eq. | Purpose |
| 1-Acetylpiperidine-3-carboxylic acid | 1.0 | Starting Material |
| Primary/Secondary Amine (R₁R₂NH) | 1.1 | Nucleophile |
| HATU or HBTU | 1.1 | Coupling Agent |
| DIPEA or TEA | 2.0 - 3.0 | Organic Base |
| Anhydrous DMF or DCM | - | Reaction Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-acetylpiperidine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the organic base (e.g., DIPEA, 2.0-3.0 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution (or 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization to yield the final product.
Characterization and Safety
-
Characterization: The identity and purity of synthesized compounds should be confirmed using standard analytical techniques. Expected spectroscopic data includes:
-
Safety Information: 1-Acetylpiperidine-3-carboxylic acid is an organic compound and should be handled with appropriate safety measures. It may be an irritant.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid. Retrieved from [Link]
-
Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). Retrieved from [Link]
-
Stenutz. (n.d.). nipecotic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Retrieved from [Link]
-
PubChem. (n.d.). N-acetyl-beta-neuraminic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
AccelaChemBio. (n.d.). 2637-76-5,1-Acetylpiperidine-3-carboxylic Acid. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 3. nipecotic acid [stenutz.eu]
- 4. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Anwendungs- und Protokollleitfaden: Derivatisierung der Carbonsäuregruppe von 1-Acetylpiperidin-3-carbonsäure
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur Derivatisierung der Carbonsäuregruppe von 1-Acetylpiperidin-3-carbonsäure, einem wichtigen Baustein in der medizinischen Chemie.[1][2] Die hier beschriebenen Methoden sind auf die Synthese von Estern und Amiden ausgerichtet, welche als Schlüsselintermediate für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen.
Einleitung: Die strategische Bedeutung der Derivatisierung
1-Acetylpiperidin-3-carbonsäure ist ein heterocyclisches Molekül, das in der Wirkstoffforschung von großem Interesse ist. Die Carbonsäuregruppe an der 3-Position des Piperidinrings ist ein primärer Angriffspunkt für die chemische Modifikation, um die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls zu modulieren. Durch die Umwandlung der Carbonsäure in Ester oder Amide können Wissenschaftler die Löslichkeit, Stabilität, Bioverfügbarkeit und Zielbindung eines potenziellen Medikaments gezielt beeinflussen.[3]
Die in diesem Leitfaden beschriebenen Protokolle konzentrieren sich auf zwei fundamentale Transformationen:
-
Esterifizierung: Die Umwandlung der Carbonsäure in einen Ester.
-
Amidierung: Die Bildung einer Amidbindung durch Kopplung mit einem Amin.
Diese Reaktionen erfordern typischerweise die Aktivierung der Carbonsäuregruppe, um ihre Reaktivität gegenüber dem nukleophilen Angriff durch einen Alkohol oder ein Amin zu erhöhen.
Chemische Grundlagen und Reaktionsmechanismen
Die direkte Reaktion einer Carbonsäure mit einem Alkohol oder Amin ist oft langsam und ineffizient.[4][5] Um eine effiziente Umsetzung zu erreichen, wird die Carbonsäure in ein reaktiveres Intermediat umgewandelt. Die Wahl des Aktivierungsreagenzes ist entscheidend für den Erfolg der Reaktion und hängt von der Stabilität der Substrate und der gewünschten Reaktivität ab.
DOT-Skript für den allgemeinen Arbeitsablauf der Carbonsäureaktivierung
Abbildung 1: Allgemeiner Arbeitsablauf der Carbonsäureaktivierung und Kopplung.
Protokoll 1: Synthese von Estern durch DCC-Kopplung
Die Esterifizierung mittels Dicyclohexylcarbodiimid (DCC) ist eine weit verbreitete und robuste Methode.[6][7] DCC aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats. Dieses Intermediat reagiert dann mit einem Alkohol zum gewünschten Ester. Die Zugabe von 4-Dimethylaminopyridin (DMAP) als Katalysator beschleunigt die Reaktion erheblich.[6]
Experimentelles Protokoll: DCC/DMAP-vermittelte Esterifizierung
-
Vorbereitung: In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Argon oder Stickstoff) wird 1-Acetylpiperidin-3-carbonsäure (1 Äquivalent) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) gelöst.[6]
-
Zugabe der Reagenzien: Der Alkohol (1.2 Äquivalente) und eine katalytische Menge DMAP (0.1 Äquivalente) werden zur Lösung gegeben.[6]
-
Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Aktivierung: Eine Lösung von DCC (1.1 Äquivalente) in DCM wird langsam zur gekühlten Mischung getropft.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 3-12 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Der als Nebenprodukt entstehende Dicyclohexylharnstoff (DCU) ist in den meisten organischen Lösungsmitteln schwerlöslich und kann durch Filtration entfernt werden.[6][8] Das Filtrat wird anschließend mit verdünnter Salzsäure (0.5 N HCl) und gesättigter Natriumbicarbonatlösung gewaschen, um überschüssiges DMAP und nicht umgesetzte Säure zu entfernen.[6]
-
Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um den reinen Ester zu erhalten.
| Parameter | Empfehlung | Begründung |
| Lösungsmittel | DCM, THF (trocken) | Aprotische Lösungsmittel, die die Reagenzien gut lösen und nicht mit dem reaktiven Intermediat reagieren.[6] |
| Temperatur | 0 °C bis Raumtemperatur | Die anfängliche Kühlung kontrolliert die exotherme Reaktion und minimiert Nebenreaktionen.[6] |
| Stöchiometrie | Säure:Alkohol:DCC:DMAP = 1:1.2:1.1:0.1 | Ein leichter Überschuss an Alkohol und DCC stellt eine vollständige Umsetzung der Säure sicher. DMAP wird nur katalytisch benötigt.[6] |
| Reaktionszeit | 3 - 12 Stunden | Abhängig von der Reaktivität des Alkohols. Überwachung mittels DC wird empfohlen. |
Tabelle 1: Optimierte Bedingungen für die DCC/DMAP-vermittelte Esterifizierung.
Protokoll 2: Synthese von Amiden mittels Peptidkopplungsreagenzien
Die Bildung von Amidbindungen ist ein zentraler Prozess in der Peptidchemie und der Wirkstoffsynthese. Moderne Kopplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) und HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorophosphat) ermöglichen eine hocheffiziente und schnelle Amidierung unter milden Bedingungen mit minimaler Racemisierung.[9][10] Diese Reagenzien wandeln die Carbonsäure in einen hochaktivierten Ester um, der schnell mit dem Amin reagiert.[8][10]
Experimentelles Protokoll: HATU-vermittelte Amidkopplung
-
Vorbereitung: 1-Acetylpiperidin-3-carbonsäure (1 Äquivalent) wird in einem trockenen Rundkolben in einem aprotischen polaren Lösungsmittel wie Dimethylformamid (DMF) gelöst.
-
Zugabe der Base: Eine organische Base, typischerweise Diisopropylethylamin (DIPEA) oder N-Methylmorpholin (NMM) (2-3 Äquivalente), wird zugegeben, um die Carbonsäure zu deprotonieren und das bei der Reaktion entstehende HCl abzufangen.[4]
-
Aktivierung: HATU (1.1 Äquivalente) wird zur Lösung gegeben und die Mischung für 5-10 Minuten bei Raumtemperatur gerührt, um die Carbonsäure zu aktivieren.[4]
-
Kopplung: Das Amin (1.2 Äquivalente) wird zugegeben und die Reaktion für 1-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden nacheinander mit verdünnter Säure (z.B. 1 N HCl), gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie oder präparative HPLC gereinigt.
| Parameter | Empfehlung | Begründung |
| Kopplungsreagenz | HATU, HBTU, PyBOP | Hocheffiziente Reagenzien, die schnelle Kopplungen mit geringer Racemisierung ermöglichen.[8][9][10] HATU ist oft bei sterisch anspruchsvollen Substraten überlegen.[8] |
| Lösungsmittel | DMF, NMP | Polare aprotische Lösungsmittel, die die Reagenzien und Intermediate gut lösen.[8] |
| Base | DIPEA, NMM | Nicht-nukleophile Basen, die die Aktivierung und Kopplung fördern, ohne mit den Reagenzien zu konkurrieren.[4] |
| Stöchiometrie | Säure:Amin:HATU:Base = 1:1.2:1.1:2-3 | Ein leichter Überschuss an Amin und Kopplungsreagenz maximiert die Ausbeute. Die Base wird benötigt, um die sauren Nebenprodukte zu neutralisieren.[4] |
| Reaktionszeit | 1 - 4 Stunden | Typischerweise schnelle Reaktionen bei Raumtemperatur. |
Tabelle 2: Optimierte Bedingungen für die HATU-vermittelte Amidkopplung.
DOT-Skript für den Arbeitsablauf der Amidkopplung
Abbildung 2: Detaillierter Arbeitsablauf für die HATU-vermittelte Amidkopplung.
Analytische Charakterisierung der Derivate
Die erfolgreiche Synthese und Reinheit der hergestellten Ester und Amide muss durch geeignete analytische Methoden bestätigt werden.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich, um die Struktur des Produkts zu bestätigen.[11][12] Charakteristische Signale des Alkohol- bzw. Aminteils im Produkt belegen die erfolgreiche Kopplung.
-
Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) bestätigt das exakte Molekulargewicht des Derivats.
-
Infrarotspektroskopie (IR): Das Verschwinden der breiten O-H-Bande der Carbonsäure und das Auftreten einer neuen C=O-Streckschwingung des Esters (ca. 1735 cm⁻¹) oder Amids (ca. 1650 cm⁻¹) bestätigt die Reaktion.[13]
-
Chromatographie (DC, HPLC/LC-MS): Diese Techniken werden zur Überwachung des Reaktionsfortschritts und zur Bestimmung der Reinheit des Endprodukts eingesetzt.
Fehlerbehebung und praktische Hinweise
-
Niedrige Ausbeuten: Unvollständige Aktivierung kann eine Ursache sein. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel wasserfrei sind, da Wasser mit den aktivierten Intermediaten reagieren kann. Eine Erhöhung der Reaktionszeit oder der Temperatur kann ebenfalls hilfreich sein.
-
Nebenreaktionen: Bei der DCC-Kopplung kann die Bildung von N-Acylharnstoff als Nebenprodukt auftreten. Dies kann durch die Zugabe von 1-Hydroxybenzotriazol (HOBt) minimiert werden, das das O-Acylisoharnstoff-Intermediat in einen stabileren, aber immer noch reaktiven HOBt-Ester umwandelt.[8]
-
Racemisierung: Bei chiralen Carbonsäuren oder Aminen kann es unter harschen Bedingungen zur Racemisierung kommen. Die Verwendung moderner Kopplungsreagenzien wie HATU oder COMU in Kombination mit milden Basen wie DIPEA bei Raumtemperatur minimiert dieses Risiko erheblich.[14]
Fazit
Die Derivatisierung von 1-Acetylpiperidin-3-carbonsäure ist ein entscheidender Schritt in der Synthese komplexer Moleküle für die pharmazeutische Forschung. Die in diesem Leitfaden vorgestellten Protokolle für die Ester- und Amidbildung bieten robuste und reproduzierbare Methoden. Die Wahl des geeigneten Protokolls hängt von den spezifischen Eigenschaften der Substrate und den gewünschten Reaktionsbedingungen ab. Eine sorgfältige Durchführung und analytische Kontrolle sind der Schlüssel zum Erfolg.
Referenzen
-
Aapptec Peptides. Coupling Reagents.
-
Merck. Novabiochem® Coupling reagents.
-
Vulcanchem. (3S)-1-acetylpiperidine-3-carboxylic acid - 111479-21-1.
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
Recent development of peptide coupling reagents in organic synthesis.
-
Fisher Scientific. Amide Synthesis.
-
Scribd. Peptide Synthesis Reagents Guide.
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid.
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
-
Organic Chemistry Portal. Amide synthesis by acylation.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Google Patents. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
-
Chemguide. esterification - alcohols and carboxylic acids.
-
Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS.
-
ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid.
-
Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid 97%.
Sources
- 1. chembk.com [chembk.com]
- 2. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. researchgate.net [researchgate.net]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes & Protocols: 1-Acetylpiperidine-3-carboxylic Acid in Coordination Chemistry
Foreword: Unveiling the Potential of a Versatile Piperidine Ligand
The piperidine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its conformational rigidity and synthetic tractability.[1][2] When functionalized with coordinating groups, such as a carboxylic acid, these heterocycles transform into compelling ligands for the synthesis of novel metal complexes. This guide focuses on the emergent potential of 1-Acetylpiperidine-3-carboxylic acid , a chiral piperidine derivative, as a versatile ligand in coordination chemistry.[3] While its isomeric counterpart, 1-acetylpiperidine-4-carboxylic acid, has seen use as a reactant in the synthesis of various bioactive agents, the unique stereochemical and electronic properties of the 3-substituted isomer present a distinct opportunity for creating structurally diverse and functionally specific metal complexes.[4]
This document provides a comprehensive overview, from the fundamental properties of the ligand to detailed, field-proven protocols for its synthesis and the subsequent formation and characterization of its metal complexes. We will explore the causality behind experimental choices, offering insights to researchers, scientists, and drug development professionals aiming to harness the capabilities of this promising ligand.
PART 1: Ligand Profile and Design Rationale
Physicochemical Properties
1-Acetylpiperidine-3-carboxylic acid is a solid, typically a white to off-white crystalline powder, with a molecular formula of C8H13NO3 and a molar mass of 171.19 g/mol .[5][6] Its structure features a piperidine ring N-acetylated, which significantly reduces the basicity of the nitrogen atom, and a carboxylic acid group at the 3-position.[7] The presence of a chiral center at the C3 position offers the potential for stereoselective synthesis and applications.[3][8]
| Property | Value | Source |
| Molecular Formula | C8H13NO3 | [5][6] |
| Molar Mass | 171.19 g/mol | [5][6] |
| Melting Point | 131-132 °C | [5] |
| Boiling Point | 374.0 ± 35.0 °C (Predicted) | [5] |
| Appearance | White to off-white solid | [3][8] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water. | [8] |
Structural Features and Coordination Potential
The coordination behavior of 1-Acetylpiperidine-3-carboxylic acid is primarily dictated by the carboxylic acid group. The N-acetyl group is a weak coordinator due to the delocalization of the nitrogen lone pair into the acetyl carbonyl. Therefore, the ligand is expected to act as a monodentate or bridging ligand through the carboxylate group.
-
Monodentate Coordination: The carboxylate group can coordinate to a metal center through one of its oxygen atoms.
-
Bidentate Chelation: While less common for simple carboxylates, chelation to a single metal center is possible.
-
Bridging Coordination: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The steric bulk of the piperidine ring and the position of the carboxylate group can influence the geometry of the resulting metal complexes. The chirality of the ligand can be exploited in asymmetric catalysis or for the synthesis of chiral metal-organic frameworks (MOFs).
Caption: Chemical structure of 1-Acetylpiperidine-3-carboxylic acid.
PART 2: Synthesis and Characterization Protocols
Synthesis of 1-Acetylpiperidine-3-carboxylic Acid
The synthesis of 1-Acetylpiperidine-3-carboxylic acid can be achieved through the N-acetylation of piperidine-3-carboxylic acid. A common method involves the use of acetic anhydride.[5]
Protocol 2.1.1: N-Acetylation of Piperidine-3-carboxylic Acid
Materials:
-
Piperidine-3-carboxylic acid
-
Acetic anhydride
-
Sodium acetate (optional, as a base)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend piperidine-3-carboxylic acid in acetic anhydride.
-
Bring the solution to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and stir overnight.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove excess acetic anhydride.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Rationale: Acetic anhydride serves as both the acetylating agent and the solvent in this reaction. Refluxing provides the necessary energy to drive the acylation of the secondary amine. The overnight stirring at room temperature ensures complete reaction. Trituration with a non-polar solvent like diethyl ether is an effective method for precipitating the more polar product.
Synthesis of Metal Complexes
The synthesis of metal complexes with 1-Acetylpiperidine-3-carboxylic acid can be carried out using various metal precursors, such as metal chlorides, nitrates, or acetates. The choice of solvent and reaction conditions will depend on the specific metal ion and the desired coordination geometry.
Protocol 2.2.1: General Procedure for the Synthesis of a Metal(II) Complex
Materials:
-
1-Acetylpiperidine-3-carboxylic acid
-
A metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)
-
Methanol or Ethanol
-
Triethylamine (or another suitable base)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
Procedure:
-
Dissolve 1-Acetylpiperidine-3-carboxylic acid in methanol in a Schlenk flask.
-
Add one equivalent of triethylamine to deprotonate the carboxylic acid, forming the carboxylate in situ.
-
In a separate flask, dissolve the metal(II) salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
A precipitate may form immediately, or the reaction may require stirring at room temperature or gentle heating for several hours.
-
If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
Causality: The addition of a base like triethylamine is crucial for deprotonating the carboxylic acid, making the carboxylate a more effective nucleophile to coordinate with the metal ion. The slow addition of the metal salt solution helps to control the reaction rate and can lead to the formation of more crystalline products. The choice of solvent is important for dissolving both the ligand and the metal salt.
Caption: General workflow for the synthesis of a metal complex.
Characterization Techniques
The synthesized ligand and its metal complexes should be thoroughly characterized to confirm their identity, purity, and structure.
| Technique | Purpose | Expected Observations for Ligand | Expected Observations for Metal Complex |
| FT-IR Spectroscopy | To identify functional groups. | Broad O-H stretch (~3000 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), and amide C=O stretch (~1630 cm⁻¹). | Disappearance of the broad O-H stretch. Shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal. |
| ¹H and ¹³C NMR Spectroscopy | To determine the molecular structure. | Signals corresponding to the acetyl methyl group, and the protons and carbons of the piperidine ring.[3] | Broadening or shifting of the ligand signals upon coordination to a paramagnetic metal. For diamagnetic metals, shifts in the signals adjacent to the coordinating carboxylate group. |
| Mass Spectrometry | To confirm the molecular weight. | Molecular ion peak corresponding to the calculated mass.[3] | Molecular ion peak corresponding to the metal complex, often showing the characteristic isotopic pattern of the metal. |
| Elemental Analysis | To determine the elemental composition. | Experimental percentages of C, H, and N should match the calculated values. | Experimental percentages of C, H, N, and the metal should match the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | To determine the solid-state structure. | N/A (for the complex) | Provides definitive information on the coordination geometry, bond lengths, and bond angles of the metal complex. |
| UV-Vis Spectroscopy | To study the electronic properties. | Typically shows absorption in the UV region. | For transition metal complexes, d-d transitions may be observed in the visible region, providing information about the coordination environment of the metal ion. |
| Magnetic Susceptibility | To determine the magnetic properties. | N/A (for the complex) | Provides information on the number of unpaired electrons in the metal center, which can help to deduce the geometry and oxidation state. |
PART 3: Potential Applications
While the coordination chemistry of 1-Acetylpiperidine-3-carboxylic acid is a nascent field, the properties of this ligand suggest several promising areas of application, drawing parallels from other piperidine-based ligands.[1][9]
Catalysis
The chiral nature of 1-Acetylpiperidine-3-carboxylic acid makes it an attractive ligand for asymmetric catalysis.[8] Metal complexes incorporating this ligand could be explored as catalysts for a variety of organic transformations, including:
-
Asymmetric Hydrogenation: Chiral ruthenium and rhodium complexes are widely used for the enantioselective hydrogenation of prochiral olefins and ketones.[1]
-
Lewis Acid Catalysis: Chiral Lewis acid complexes can catalyze a range of reactions, such as Diels-Alder and aldol reactions, with high enantioselectivity.
-
Oxidation Reactions: Manganese and iron complexes with chiral ligands can be effective catalysts for asymmetric epoxidation and dihydroxylation reactions.
Bioinorganic Chemistry and Drug Development
Piperidine derivatives are prevalent in pharmaceuticals, and their metal complexes can exhibit interesting biological activities.[2]
-
Antimicrobial and Antifungal Agents: The coordination of a bioactive ligand to a metal ion can enhance its therapeutic efficacy.[10] Complexes of 1-Acetylpiperidine-3-carboxylic acid with metals like silver, copper, and zinc could be screened for their antimicrobial and antifungal properties.
-
Anticancer Agents: Platinum and palladium complexes with nitrogen- and oxygen-donor ligands have been extensively studied as anticancer drugs.[11] The piperidine scaffold could be used to modulate the solubility, stability, and cellular uptake of such complexes.
-
Enzyme Inhibition: The rigid piperidine framework can be used to design specific inhibitors for metalloenzymes.
Materials Science
The ability of the carboxylate group to act as a bridging ligand opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs).
-
Chiral MOFs: The use of a chiral ligand like 1-Acetylpiperidine-3-carboxylic acid can lead to the formation of chiral MOFs, which have potential applications in enantioselective separations, asymmetric catalysis, and sensing.
-
Functional Materials: By incorporating different metal ions, it may be possible to create materials with interesting magnetic, optical, or porous properties.
PART 4: Concluding Remarks
1-Acetylpiperidine-3-carboxylic acid represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its unique combination of a chiral piperidine backbone and a versatile carboxylate coordinating group provides a rich platform for the design and synthesis of novel metal complexes. The protocols and potential applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this intriguing molecule. The systematic investigation of its coordination behavior with a wide range of metal ions is poised to yield new catalysts, therapeutic agents, and advanced materials.
References
-
1-Acetylpiperidine-3-carboxylic acid - ChemBK. (2024). Retrieved from [Link]
-
Synthesis procedures are described for the new stable mixed ligand complexes... - ResearchGate. (n.d.). Retrieved from [Link]
-
1-Acetylpiperidine-3-carboxylic acid, 97% - Advent Chembio. (n.d.). Retrieved from [Link]
-
(s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity - Tradeindia. (n.d.). Retrieved from [Link]
-
Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand... - ResearchGate. (2008). Retrieved from [Link]
-
1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. (n.d.). Retrieved from [Link]
-
Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing). (2016). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Retrieved from [Link]
-
Recent advances in synthesis of piperazine based ligands, metal complexes and their applications | Request PDF - ResearchGate. (2020). Retrieved from [Link]
-
Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review - MDPI. (2021). Retrieved from [Link]
-
4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. (n.d.). Retrieved from [Link]
-
The suggested mechanism for the synthesis of piperidine derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (2012). Retrieved from [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... - Organic Syntheses Procedure. (2002). Retrieved from [Link]
-
1-acetylpiperidine-3-carboxylic acid (C8H13NO3) - PubChemLite. (n.d.). Retrieved from [Link]
-
A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid - DergiPark. (2023). Retrieved from [Link]
-
Isonipecotic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
1-Acetyl-4-piperidinecarboxylic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 4. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 7. Buy 1-Acetylpiperidine-2-carboxylic acid | 35677-87-3 [smolecule.com]
- 8. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a 1-Acetylpiperidine-3-carboxylic Acid Scaffold
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an attractive starting point for the synthesis of compound libraries in drug discovery. This document provides a comprehensive guide to the solid-phase synthesis (SPS) of diverse molecular entities using 1-acetylpiperidine-3-carboxylic acid as a versatile, chiral building block. We will delve into the strategic considerations for scaffold immobilization, orthogonal protection schemes, and library generation, supported by detailed, field-proven protocols.
Introduction: The Strategic Value of the 1-Acetylpiperidine-3-carboxylic Acid Scaffold
1-Acetylpiperidine-3-carboxylic acid presents a synthetically tractable and medicinally relevant scaffold for solid-phase organic synthesis (SPOS). The piperidine core offers a non-planar structure, which is increasingly sought after in fragment-based drug discovery to explore new chemical space.[3] The key features that underscore its utility are:
-
Defined Stereochemistry: The inherent chirality at the C3 position allows for the synthesis of stereochemically defined compounds, which is critical for understanding structure-activity relationships (SAR).[1]
-
Orthogonal Functional Handles: The scaffold possesses two key functional groups for diversification:
-
A carboxylic acid at the 3-position, ideal for amide bond formation to introduce a wide array of building blocks.
-
A stable N-acetyl group , which can be removed under specific conditions to allow for late-stage functionalization of the piperidine nitrogen. This orthogonality is central to the scaffold's application in combinatorial chemistry.
-
-
"Drug-like" Properties: The piperidine motif is known to impart favorable physicochemical properties, such as improved solubility and metabolic stability, enhancing the potential for developing viable drug candidates.[2][4]
This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage this scaffold for the generation of novel compound libraries.
Core Principles and Workflow Overview
The solid-phase synthesis strategy using the 1-acetylpiperidine-3-carboxylic acid scaffold follows a logical progression of steps. Each stage is optimized to ensure high fidelity and yield of the final products.
Figure 1: General workflow for solid-phase synthesis using the 1-acetylpiperidine-3-carboxylic acid scaffold.
Detailed Protocols and Methodologies
Resin Selection and Scaffold Immobilization
The choice of solid support is critical for the success of the synthesis. For the generation of C-terminal amides, a Rink Amide resin is an excellent choice, as it allows for cleavage under acidic conditions to yield the desired amide functionality.[5]
Protocol 1: Loading of 1-Acetylpiperidine-3-carboxylic Acid onto Rink Amide Resin
-
Rationale: This protocol utilizes a standard carbodiimide activation method to couple the carboxylic acid of the scaffold to the amine-functionalized Rink Amide resin. HOBt is included to suppress racemization and improve coupling efficiency.
-
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
1-Acetylpiperidine-3-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Acetic Anhydride
-
Pyridine
-
-
Procedure:
-
Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with a fresh portion of 20% piperidine in DMF for 20 minutes to ensure complete removal of the Fmoc protecting group.[6]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.
-
Coupling Reaction:
-
In a separate vial, dissolve 1-acetylpiperidine-3-carboxylic acid (3 eq., 1.5 mmol, 257 mg) and HOBt (3 eq., 1.5 mmol, 203 mg) in DMF (5 mL).
-
Add DIC (3 eq., 1.5 mmol, 235 µL) to the solution and allow it to pre-activate for 10 minutes at room temperature.
-
Add the activated solution to the swollen, deprotected resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride and pyridine in DMF (10 mL, 1:1:8 v/v/v) for 30 minutes.[5]
-
Final Wash and Dry: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under high vacuum.
-
Diversification at the Piperidine Nitrogen
The N-acetyl group provides a stable protecting group that can be removed to allow for further diversification. This two-step process involves deacetylation followed by coupling of a new building block.
Protocol 2: N-Deacetylation and Subsequent Sulfonylation
-
Rationale: The amide bond of the N-acetyl group is robust but can be cleaved under forcing basic conditions. Here we use aqueous sodium hydroxide. Subsequent sulfonylation provides an example of diversifying the scaffold.
-
Materials:
-
Scaffold-loaded resin from Protocol 1
-
Sodium Hydroxide (NaOH), 6M aqueous solution
-
Dioxane
-
Benzenesulfonyl chloride
-
Pyridine
-
DMF, DCM
-
-
Procedure:
-
Resin Swelling: Swell the scaffold-loaded resin (~0.5 mmol) in a 1:1 mixture of Dioxane:Water (10 mL) for 30 minutes.
-
Deacetylation: Add 6M NaOH (5 mL) to the resin slurry. Heat the vessel to 60°C and agitate for 12-16 hours.
-
Neutralization and Washing: Cool the resin to room temperature. Drain the basic solution. Wash the resin with 1:1 Dioxane:Water (3 x 10 mL), followed by a neutralizing wash with 10% acetic acid in DMF (2 x 10 mL). Then, wash with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Sulfonylation:
-
Swell the de-acetylated resin in DCM (10 mL).
-
Add a solution of benzenesulfonyl chloride (5 eq., 2.5 mmol, 320 µL) and pyridine (5 eq., 2.5 mmol, 202 µL) in DCM (5 mL).
-
Agitate at room temperature for 4 hours.
-
-
Washing and Drying: Drain the reaction mixture. Wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under high vacuum.
-
Figure 2: Diversification strategy at the piperidine nitrogen.
Final Cleavage and Product Isolation
The final step is to cleave the synthesized molecule from the solid support and remove any remaining side-chain protecting groups.
Protocol 3: TFA-Mediated Cleavage from Rink Amide Resin
-
Rationale: A strong acidic cocktail containing Trifluoroacetic Acid (TFA) is used to cleave the linker, releasing the final product as a C-terminal primary amide. Scavengers like water and triisopropylsilane (TIS) are included to trap reactive cationic species generated during cleavage, preventing side reactions.[7]
-
Materials:
-
Dry, final compound-loaded resin
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
-
-
Procedure:
-
Preparation: Place the dry resin (~100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Add 2 mL of this cocktail to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a larger volume of cold diethyl ether (e.g., 10 mL). A white precipitate of the crude product should form.
-
Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice more.
-
Drying: Dry the crude product pellet under vacuum.
-
Analysis and Purification: Analyze the crude product by LC-MS and purify by preparative HPLC.
-
Quantitative Data Summary
The following table provides expected parameters for a typical synthesis run. Actual results may vary based on the specific building blocks used.
| Parameter | Typical Value | Notes |
| Initial Resin Loading | 0.4 - 0.6 mmol/g | As specified by the resin manufacturer. |
| Scaffold Loading Efficiency | > 90% | Can be estimated by gravimetric analysis or UV-Vis of Fmoc cleavage. |
| Coupling Efficiency (per step) | > 95% | Monitored by qualitative tests like the Kaiser test. |
| Overall Crude Purity (LC-MS) | 60 - 85% | Highly dependent on the number of steps and nature of reagents. |
| Final Yield (post-HPLC) | 10 - 40 mg | Based on a 100 mg scale synthesis. |
Troubleshooting and Expert Insights
-
Low Coupling Efficiency: If a Kaiser test remains positive after a coupling step, double-couple the reaction by repeating the coupling protocol with fresh reagents before proceeding to the next step. For sterically hindered building blocks, consider using a more potent coupling agent like HATU.[8]
-
Incomplete N-Deacetylation: This is a harsh reaction. If deacetylation is incomplete, extend the reaction time or slightly increase the temperature. Ensure the resin is well-swollen in the aqueous dioxane mixture.
-
Product Degradation during Cleavage: If the product is found to be sensitive to strong acid, reduce the cleavage time. Ensure scavengers are fresh and used in the correct proportions.
-
Scaffold Racemization: The C3 stereocenter is generally stable. However, using activating agents without racemization suppressants (like HOBt or Oxyma) should be avoided during the initial scaffold loading.
References
- Vertex AI Search. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- National Institutes of Health (NIH). (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
- ResearchGate. (2025). SolidPhase Synthesis of Libraries Generated from a 4Phenyl2-carboxy-piperazine Scaffold.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
- Royal Society of Chemistry. (2022).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Vulcanchem. (n.d.). (3S)-1-acetylpiperidine-3-carboxylic acid - 111479-21-1.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- MDPI. (n.d.).
- BenchChem. (n.d.).
- University of California, Irvine. (n.d.).
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- GL Biochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Quantification of 1-Acetylpiperidine-3-carboxylic acid
Introduction: 1-Acetylpiperidine-3-carboxylic acid is a substituted piperidine derivative. As a key component in various research and development pipelines, particularly in pharmaceuticals, the ability to accurately and reliably quantify this molecule is of paramount importance. This document provides detailed analytical methods for the quantification of 1-Acetylpiperidine-3-carboxylic acid in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established analytical principles and have been designed to ensure scientific integrity and robustness, adhering to principles outlined in ICH guidelines for analytical procedure validation.[1][2][3]
PART 1: Analytical Methodologies
This section details three robust analytical methods for the quantification of 1-Acetylpiperidine-3-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of 1-Acetylpiperidine-3-carboxylic acid, particularly at moderate to high concentrations. Since the analyte has a weak chromophore, detection is performed at a low UV wavelength.
Principle: The method is based on reversed-phase chromatography, where the analyte is separated from matrix components based on its polarity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis.
Protocol:
1. Reagents and Materials:
-
1-Acetylpiperidine-3-carboxylic acid reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Sample matrix (e.g., plasma, reaction mixture)
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Acetylpiperidine-3-carboxylic acid reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.[4]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of 1-Acetylpiperidine-3-carboxylic acid in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary (as per ICH Q2(R2) guidelines[1][2][3]):
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique is capable of quantifying 1-Acetylpiperidine-3-carboxylic acid at very low concentrations.
Principle: The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent specificity.
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis.
Protocol:
1. Reagents and Materials:
-
1-Acetylpiperidine-3-carboxylic acid reference standard (>98% purity)
-
Internal Standard (IS): 1-Acetylpiperidine-3-carboxylic acid-¹³C₂,¹⁵N (or a structurally similar compound)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the standard. Expected: [M+H]⁺ → characteristic fragment ions |
3. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Standards: Prepare calibration standards by spiking known amounts of the analyte stock solution into the sample matrix, along with a constant concentration of the internal standard.
4. Sample Preparation (from Plasma using SPE): [5][6][7][8]
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in 5% methanol, followed by 1 mL of acetonitrile.
-
Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation Summary:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range |
| Matrix Effect | To be assessed and minimized |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be a powerful tool for the analysis of 1-Acetylpiperidine-3-carboxylic acid, provided that the molecule is derivatized to increase its volatility and thermal stability.[4][9][10]
Principle: The carboxylic acid group of the analyte is derivatized, typically by silylation or esterification, to make it amenable to GC analysis. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.
Experimental Workflow:
Caption: Workflow for GC-MS analysis with derivatization.
Protocol:
1. Reagents and Materials:
-
1-Acetylpiperidine-3-carboxylic acid reference standard (>98% purity)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z (or Selected Ion Monitoring - SIM - for target ions) |
3. Standard and Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent like ethyl acetate after acidification of the aqueous phase.[11][12]
-
Drying: Evaporate the organic extract to dryness.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.[13]
4. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from derivatized standards.
Method Validation Summary:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| Specificity | Confirmed by mass spectral data |
PART 2: Stability-Indicating Method Development
A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods. This involves subjecting the drug substance to stress conditions to generate potential degradation products and ensuring the analytical method can separate and quantify the analyte in the presence of these degradants.[3][14][15][16]
Forced Degradation Studies:
Forced degradation studies should be performed on a solution of 1-Acetylpiperidine-3-carboxylic acid under the following conditions:[16][17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photodegradation: Exposure to UV light (254 nm) and visible light for an extended period.
The HPLC-UV method described in section 1.1 should be used to analyze the stressed samples. The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the peak of the parent compound. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the specificity of the method.
References
-
Impurities and Forced Degradation Studies: A Review. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
-
Forced Degradation Study & Impurity Analysis. (n.d.). Protheragen. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Retrieved from [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]
-
A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. (2001). Journal of Analytical Toxicology, 25(5), 333-337. Retrieved from [Link]
-
Forced Degradation. (n.d.). SGS. Retrieved from [Link]
-
GC Derivatization. (n.d.). Restek. Retrieved from [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent. Retrieved from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2012). Chemija, 23(2), 117-123. Retrieved from [Link]
-
Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. (n.d.). Journal of Analytical Toxicology. Retrieved from [Link]
-
Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (2018). Journal of Mass Spectrometry, 53(12), 1225-1234. Retrieved from [Link]
-
Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites from human plasma. (2018). Journal of Pharmaceutical and Biomedical Analysis, 158, 24-29. Retrieved from [Link]
-
Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. (2016). BMC Biology, 14, 100. Retrieved from [Link]
-
Analyzing proteins and metabolites: All-in-One Extraction. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]
-
Intro to Liquid-Liquid Extraction. (2021). YouTube. Retrieved from [Link]
Sources
- 1. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. weber.hu [weber.hu]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Forced Degradation [sgs.com]
The Strategic Application of 1-Acetylpiperidine-3-carboxylic Acid in the Design of Novel Enzyme Inhibitors
Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold
In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. The piperidine moiety, a ubiquitous heterocyclic scaffold, is a privileged structure in medicinal chemistry, frequently incorporated into a multitude of approved pharmaceuticals.[1] Within this class of compounds, 1-Acetylpiperidine-3-carboxylic acid emerges as a particularly valuable building block for the synthesis of targeted enzyme inhibitors. Its unique structural features—a rigid piperidine ring, a strategically positioned carboxylic acid for diverse chemical modifications, and an acetyl group influencing solubility and metabolic stability—provide a versatile platform for crafting molecules with high affinity and specificity for enzyme active sites.[2][3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging 1-acetylpiperidine-3-carboxylic acid in the development of enzyme inhibitors. We will delve into the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and explore its application in targeting two key enzymes with significant therapeutic relevance: soluble Epoxide Hydrolase (sEH) and Acetyl-CoA Carboxylase (ACC) .
Core Principles: Why 1-Acetylpiperidine-3-carboxylic Acid is a Superior Scaffold
The utility of 1-acetylpiperidine-3-carboxylic acid in inhibitor design is rooted in several key chemical and structural attributes:
-
Structural Rigidity and Vectorial Orientation: The piperidine ring imposes conformational constraints on the molecule, which can lead to a more favorable entropic profile upon binding to a target enzyme. The defined stereochemistry at the 3-position allows for precise, three-dimensional positioning of substituents to optimize interactions with the enzyme's active site.[2]
-
Versatile Chemical Handle: The carboxylic acid functionality is a linchpin for synthetic elaboration. It readily participates in amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of chemical fragments to explore structure-activity relationships (SAR).[1][4]
-
Modulation of Physicochemical Properties: The acetyl group on the piperidine nitrogen enhances the polarity and can improve the aqueous solubility of the resulting inhibitors. This feature is crucial for achieving favorable pharmacokinetic profiles.[5]
The following sections will provide detailed, field-proven protocols for the practical application of this scaffold in the development of inhibitors for sEH and ACC.
Part 1: Targeting Soluble Epoxide Hydrolase (sEH) for Anti-Inflammatory Therapeutics
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.[6] By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of inflammatory diseases, hypertension, and pain.[7][8]
Workflow for Developing sEH Inhibitors from 1-Acetylpiperidine-3-carboxylic Acid
Caption: Workflow for sEH inhibitor development.
Protocol 1.1: Synthesis of a Hypothetical sEH Inhibitor
This protocol describes the synthesis of a potential sEH inhibitor, N-(4-phenoxyphenyl)-1-acetylpiperidine-3-carboxamide, through a standard amide coupling reaction.
Materials:
-
1-Acetylpiperidine-3-carboxylic acid
-
4-Phenoxyaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of 1-acetylpiperidine-3-carboxylic acid (1.0 eq) and 4-phenoxyaniline (1.1 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired amide product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 1.2: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available sEH inhibitor screening kits.[5][7]
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer
-
sEH fluorescent substrate (e.g., PHOME or Epoxy Fluor 7)[7]
-
Test inhibitor (dissolved in DMSO)
-
Positive control inhibitor (e.g., AUDA)[2]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in sEH Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of a 96-well black microplate, add the following:
-
Test wells: sEH Assay Buffer, diluted test inhibitor, and recombinant human sEH.
-
Positive control wells: sEH Assay Buffer, positive control inhibitor, and recombinant human sEH.
-
Vehicle control wells: sEH Assay Buffer, vehicle (DMSO), and recombinant human sEH.
-
Background wells: sEH Assay Buffer and vehicle (no enzyme).
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the sEH fluorescent substrate to all wells.
-
Immediately measure the fluorescence kinetically over 30 minutes or as an endpoint reading after a 30-minute incubation at 37°C. Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[9]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Component | Volume (µL) |
| sEH Assay Buffer | Variable |
| Test Inhibitor/Control | 10 |
| Recombinant sEH | 20 |
| sEH Substrate | 20 |
| Total Volume | 50 |
| Table 1: Example reaction setup for sEH inhibition assay. |
Protocol 1.3: Cell-Based sEH Activity Assay
This protocol provides a method to assess the activity of the inhibitor in a cellular context.[2][10]
Materials:
-
Human liver cell line (e.g., HepG2 or Huh-7)[10]
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell-based sEH fluorescent substrate (e.g., Epoxy Fluor 7)[2]
-
Lysis buffer
-
96-well clear bottom black plate
-
Fluorometric microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-4 hours).
-
Wash the cells with assay buffer.
-
Add the cell-based sEH fluorescent substrate to the cells and incubate at 37°C for 30-60 minutes.
-
Lyse the cells and transfer the lysate to a new 96-well black plate.
-
Measure the fluorescence at an excitation of ~330 nm and an emission of ~465 nm.[10]
-
Determine the cellular IC₅₀ value as described in the in vitro assay protocol.
Part 2: Targeting Acetyl-CoA Carboxylase (ACC) for Metabolic Diseases and Oncology
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[11] ACC exists in two isoforms, ACC1 and ACC2, which play crucial roles in fatty acid synthesis and oxidation, respectively.[12] Inhibition of ACC has emerged as a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), as well as for certain types of cancer that exhibit a high rate of de novo lipogenesis.[13]
Workflow for Developing ACC Inhibitors from 1-Acetylpiperidine-3-carboxylic Acid
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 12. researchgate.net [researchgate.net]
- 13. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Acetylpiperidine-3-carboxylic Acid Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel chemical entities with potent antimicrobial activity. Piperidine scaffolds are prevalent in a multitude of biologically active compounds and natural products, making them a privileged structure in medicinal chemistry. Derivatives of 1-acetylpiperidine-3-carboxylic acid represent a promising, yet underexplored, class of compounds that offer significant opportunities for the development of new antimicrobial agents. This document provides a comprehensive guide to the synthesis, antimicrobial evaluation, and potential mechanisms of action of this novel class of compounds.
PART 1: Synthesis of 1-Acetylpiperidine-3-carboxylic Acid Derivatives
The carboxylic acid moiety of 1-acetylpiperidine-3-carboxylic acid is a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of amide and ester linkages. These derivatives can be designed to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence antimicrobial potency and spectrum.
General Synthetic Strategy: Amide and Ester Formation
The core synthetic strategy involves the activation of the carboxylic acid of 1-acetylpiperidine-3-carboxylic acid, followed by nucleophilic attack by an appropriate amine or alcohol to yield the corresponding amide or ester derivative.
Protocol 1: Synthesis of Amide Derivatives of 1-Acetylpiperidine-3-carboxylic Acid
This protocol details a general procedure for the synthesis of amide derivatives using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like Hydroxybenzotriazole (HOBt).
Materials and Reagents:
-
1-Acetylpiperidine-3-carboxylic acid
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, for poorly soluble starting materials)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperidine-3-carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.
-
Addition of Amine and Base: Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture for 5-10 minutes at room temperature.
-
Activation: In a separate flask, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Coupling: Cool the reaction mixture containing the acid, amine, and base to 0 °C in an ice bath. Slowly add the EDC/HOBt solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, LC-MS, IR) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization (if chiral centers are present) by forming an active ester that is less prone to side reactions than the O-acylisourea.[1]
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and lower yields.
Protocol 2: Synthesis of Ester Derivatives of 1-Acetylpiperidine-3-carboxylic Acid (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of 1-acetylpiperidine-3-carboxylic acid with an alcohol.[2][3]
Materials and Reagents:
-
1-Acetylpiperidine-3-carboxylic acid
-
Desired alcohol (used in excess, can also be the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-acetylpiperidine-3-carboxylic acid (1.0 equivalent) in a large excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used and can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
If the alcohol is water-miscible, remove it under reduced pressure. If not, proceed to extraction.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude ester by column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using analytical methods.
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
-
Excess Alcohol: Using the alcohol in large excess shifts the equilibrium of this reversible reaction towards the formation of the ester product, thereby increasing the yield.
Visualization of Synthetic Workflow
Caption: Synthetic routes to amide and ester derivatives.
PART 2: Antimicrobial Activity Evaluation
Once a library of 1-acetylpiperidine-3-carboxylic acid derivatives has been synthesized, their antimicrobial activity must be evaluated. Standardized protocols are crucial for obtaining reliable and reproducible data.
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used for the initial screening of antimicrobial activity.[5][6][7] It provides a rapid assessment of whether a compound has inhibitory effects on the growth of a particular microorganism.
Materials and Reagents:
-
Synthesized 1-acetylpiperidine-3-carboxylic acid derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile blank paper disks
-
Sterile cotton swabs
-
Bacterial inoculum adjusted to 0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile forceps
Equipment:
-
Incubator (37°C)
-
Bunsen burner or sterile hood
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.[6]
-
Plate Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[7]
-
Disk Application:
-
Aseptically apply sterile blank paper disks to the surface of the inoculated MHA plate.
-
Pipette a known amount of the dissolved test compound onto each disk.
-
Apply positive control antibiotic disks and a disk with the solvent alone (negative control).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6] A larger zone of inhibition indicates greater antimicrobial activity.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: This medium has good reproducibility, low levels of inhibitors to common antibiotics, and supports the growth of most common pathogens.
-
0.5 McFarland Standard: This standardizes the inoculum density, which is critical for the reproducibility of the test.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8][9][10]
Materials and Reagents:
-
Synthesized derivatives
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted
-
Positive control antibiotic
-
Resazurin solution (optional, for viability indication)
Equipment:
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: Inoculate each well (except for the sterility control) with the diluted bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells with a known antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8] The addition of a viability dye like resazurin can aid in the visualization of results.
Causality Behind Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth: The concentration of divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics, so using a standardized, cation-adjusted broth is important for reproducibility.
-
Standardized Inoculum: A consistent starting number of bacteria is essential for accurate and comparable MIC values.
Visualization of Antimicrobial Testing Workflow
Caption: Workflow for antimicrobial activity evaluation.
PART 3: Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 1-acetylpiperidine-3-carboxylic acid scaffold and correlation of these changes with antimicrobial activity can provide valuable insights into the structure-activity relationship (SAR).
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical MIC data for a series of 1-acetylpiperidine-3-carboxylic acid derivatives against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound ID | R Group (Amide/Ester) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | -NH-CH₂-Ph | 16 | 64 |
| 1b | -NH-(4-Cl-Ph) | 8 | 32 |
| 1c | -NH-(4-OCH₃-Ph) | 32 | >128 |
| 1d | -NH-cyclohexyl | 64 | >128 |
| 2a | -O-CH₂-Ph | 32 | 128 |
| 2b | -O-(4-Cl-Ph) | 16 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
SAR Discussion:
-
Amides vs. Esters: Amide derivatives (1a-1d) generally exhibit better activity than their corresponding ester analogs (2a-2b).
-
Aromatic Substituents: The presence of an aromatic ring in the R group appears to be beneficial for activity.
-
Electronic Effects: An electron-withdrawing group (chloro, 1b) on the phenyl ring enhances activity against both strains compared to the unsubstituted phenyl (1a) and the electron-donating methoxy group (1c).
-
Lipophilicity: The highly lipophilic cyclohexyl group (1d) resulted in reduced activity, suggesting an optimal range of lipophilicity may be required.
PART 4: Proposed Mechanisms of Antimicrobial Action
While the precise mechanism of action for novel compounds must be determined experimentally, insights can be gained from the known mechanisms of structurally related molecules. For piperidine-containing compounds, two potential mechanisms are inhibition of DNA gyrase and inhibition of efflux pumps.
DNA Gyrase and Topoisomerase IV Inhibition
Quinolone antibiotics, which also contain a nitrogen heterocyclic core, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for DNA replication, and their inhibition leads to fragmentation of the bacterial chromosome and cell death.[13] It is plausible that 1-acetylpiperidine-3-carboxylic acid derivatives could bind to the active site of these enzymes, disrupting their function.
Efflux Pump Inhibition
Bacteria can develop resistance by actively pumping antibiotics out of the cell using efflux pumps.[14][15] Some piperidine-containing natural products have been shown to be efflux pump inhibitors (EPIs).[16] By blocking these pumps, EPIs can increase the intracellular concentration of an antibiotic, potentially restoring its efficacy. It is possible that some 1-acetylpiperidine-3-carboxylic acid derivatives could act as EPIs, either alone or in synergy with other antibiotics.
Visualization of Proposed Mechanisms
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. asm.org [asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Acetylpiperidine-3-carboxylic Acid (N-Acetylnipecotic Acid)
Welcome to the technical support guide for the synthesis of 1-Acetylpiperidine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this valuable synthetic intermediate. As a chiral building block and a derivative of the potent GABA uptake inhibitor nipecotic acid, optimizing its synthesis is critical for many research applications.[1][2]
This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Section 1: The Standard Synthetic Pathway: N-Acetylation of Nipecotic Acid
The most direct and widely used method for preparing 1-Acetylpiperidine-3-carboxylic acid is the N-acetylation of piperidine-3-carboxylic acid (nipecotic acid) using acetic anhydride.[3] The reaction is robust and proceeds by the nucleophilic attack of the secondary amine of the piperidine ring on one of the carbonyl carbons of acetic anhydride.
Baseline Experimental Protocol
This protocol is a synthesis of common literature procedures and serves as a reliable starting point.[4][5]
Reagents:
-
Piperidine-3-carboxylic acid (Nipecotic acid)
-
Acetic anhydride
-
Diethyl ether (anhydrous)
-
Isopropanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine piperidine-3-carboxylic acid and acetic anhydride (approx. 2-3 molar equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours. The solid starting material should fully dissolve.
-
After the reflux period, allow the reaction to cool and stir at room temperature overnight (approx. 16 hours) to ensure completion.
-
Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and the acetic acid byproduct.
-
To the resulting residue, add anhydrous diethyl ether and triturate (vigorously stir or grind the solid in the solvent) to induce precipitation of the product and wash away soluble impurities.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
For further purification, recrystallize the solid from a mixture of isopropanol and diethyl ether.
Synthesis Workflow Diagram
Caption: Baseline workflow for N-acetylation of nipecotic acid.
Section 2: Troubleshooting Guide & Yield Improvement
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A: Low yields can typically be traced to one of four areas: incomplete reaction, side product formation, purification losses, or poor reagent quality.
-
Incomplete Reaction: Ensure the reflux time is adequate (2-3 hours) and that the starting material has fully dissolved. The overnight stir at room temperature is crucial for driving the reaction to completion.
-
Side Product Formation: The primary side reaction of concern is the O-acetylation of the carboxylic acid group, forming a mixed anhydride.[6] This is discussed in detail in Q3.
-
Purification Losses: The product has some solubility in polar solvents. During trituration and recrystallization, using minimal solvent volumes and ensuring solvents are cold can minimize loss.
-
Reagent Quality: Acetic anhydride is susceptible to hydrolysis. Use a fresh bottle or a recently opened one. The purity of the starting nipecotic acid is also paramount.
Q2: I suspect O-acetylation of the carboxylic acid is reducing my yield. How can I mitigate this?
A: This is an excellent insight. The carboxylic acid can indeed be acetylated by acetic anhydride to form an unstable mixed anhydride. While this side product can form, it can also be easily hydrolyzed back to the desired product during work-up.
Mitigation & Remediation Strategies:
-
Stoichiometry Control: While using excess acetic anhydride helps drive the N-acetylation, a very large excess can promote O-acetylation. Start with 2-3 equivalents and adjust as needed.
-
Aqueous Work-up (Recommended): Before evaporation, carefully quench the reaction mixture by slowly adding it to ice-cold water. This will hydrolyze both the excess acetic anhydride and, crucially, the mixed anhydride side product. The desired N-acetylated product is water-soluble, so you will then need to remove the water under reduced pressure (lyophilization is ideal if available) or proceed to an extraction.
-
Mild Basic Wash: After dissolving the crude product in an appropriate solvent (e.g., ethyl acetate, if solubility allows), a wash with a very mild base like a saturated sodium bicarbonate solution can also hydrolyze the mixed anhydride. However, be cautious, as the desired product is an acid and can be deprotonated and lost to the aqueous layer if the pH becomes too high.
Q3: What is the most effective procedure for purifying the final product to maximize both recovery and purity?
A: The optimal purification strategy depends on the nature of the impurities. A combination of trituration and acid-base extraction often yields the best results.
-
Trituration & Recrystallization: This is effective for removing non-polar impurities. As described in the baseline protocol, triturating the crude solid with diethyl ether is a good first step.[4][5] Recrystallization from a solvent system like isopropanol/diethyl ether can then yield highly pure crystalline material.
-
Acid-Base Extraction: This is a classic and highly effective method for purifying carboxylic acids.[7] It excels at removing neutral or basic impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild basic solution (e.g., 1M NaOH or NaHCO₃). The desired carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer. Wash it once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.
-
The protonated product will often precipitate out. If it remains dissolved, extract it back into an organic solvent (e.g., ethyl acetate or dichloromethane, multiple extractions).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
-
Purification Workflow Diagram dot
// Node styles crude [label="Crude Product\n(Post-Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; trituration [label="Trituration\n(Diethyl Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; recrystallization [label="Recrystallization\n(e.g., Isopropanol/Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_base [label="Acid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges crude -> trituration [label="Initial Cleanup"]; trituration -> recrystallization [label="For High Purity"]; crude -> acid_base [label="Alternative / For\nNeutral Impurities"]; recrystallization -> pure_product; acid_base -> pure_product; }
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 1-Acetylpiperidine-2-carboxylic acid | 35677-87-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Acetylpiperidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Acetylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
1-Acetylpiperidine-3-carboxylic acid, a derivative of nipecotic acid, is a valuable scaffold in medicinal chemistry. Its synthesis, most commonly achieved by the N-acetylation of piperidine-3-carboxylic acid using acetic anhydride, appears straightforward. However, the bifunctional nature of the starting material—possessing both a secondary amine and a carboxylic acid—creates a landscape ripe for competitive side reactions. This guide aims to elucidate these potential pitfalls and provide robust solutions to ensure a high-yielding and pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Acetylpiperidine-3-carboxylic acid?
A1: The most prevalent and direct method is the N-acetylation of piperidine-3-carboxylic acid (also known as nipecotic acid) with acetic anhydride. Often, a base such as sodium acetate is used to facilitate the reaction.[1] This approach is favored for its operational simplicity and the ready availability of the starting materials.
Q2: I have a low yield of the desired product. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature, or by ensuring an adequate molar excess of acetic anhydride. Another significant cause is the formation of side products, which divert the starting material from the desired reaction pathway. These can include di-acetylated species or mixed anhydrides. Finally, product loss during workup and purification is a frequent contributor to diminished yields.
Q3: My final product is difficult to purify. What are the common impurities?
A3: Common impurities include unreacted piperidine-3-carboxylic acid, acetic acid (a byproduct of the acetylation), and any side products formed during the reaction.[2] If the reaction is not driven to completion, separating the starting material from the product can be challenging due to their similar polarities. Acetic acid is typically removed with a basic wash during workup.
Q4: Can racemization occur during the synthesis if I start with an enantiomerically pure piperidine-3-carboxylic acid?
A4: While N-acetylation itself is not typically prone to racemization, the presence of acetic anhydride and heat could potentially lead to the formation of an azlactone intermediate, especially if there are impurities or the reaction conditions are harsh.[3][4] Azlactone formation can facilitate racemization at the alpha-carbon. To minimize this risk, it is advisable to use the mildest effective reaction conditions.
Troubleshooting Guide: Side Reactions and Their Mitigation
Problem 1: Formation of a Mixed Anhydride
Symptoms:
-
Appearance of an unexpected, often less polar, spot on TLC.
-
Complex NMR spectrum with additional carbonyl signals.
-
Lower than expected yield of the target carboxylic acid.
Causality: The carboxylic acid moiety of piperidine-3-carboxylic acid can react with acetic anhydride to form a mixed anhydride. This side product is reactive and can lead to the formation of other undesired species or be lost during aqueous workup. The formation of mixed anhydrides is a known reaction between carboxylic acids and other anhydrides.[5][6]
Mechanism of Mixed Anhydride Formation:
Caption: Formation of a mixed anhydride side product.
Solutions:
-
Control Stoichiometry: Use a minimal excess of acetic anhydride to favor N-acetylation over mixed anhydride formation.
-
Temperature Control: Running the reaction at a lower temperature can reduce the rate of this side reaction.
-
pH Control: The presence of a mild base like sodium acetate can deprotonate the carboxylic acid, making it a better nucleophile for this side reaction. Conversely, in a more acidic medium, the carboxylic acid is less likely to be deprotonated.[7]
Problem 2: Potential for Azlactone Formation
Symptoms:
-
Observation of a new, neutral, and often less polar byproduct.
-
If using a chiral starting material, loss of enantiomeric purity in the final product.
Causality: N-acetylated amino acids can undergo intramolecular cyclization in the presence of a dehydrating agent like acetic anhydride to form an azlactone (or oxazolone).[3][4][8][9][10] This is a well-documented pathway known as the Erlenmeyer-Plöchl synthesis. The formation of the azlactone intermediate can lead to racemization of the adjacent stereocenter.
Mechanism of Azlactone Formation:
Caption: Potential intramolecular cyclization to an azlactone.
Solutions:
-
Mild Reaction Conditions: Avoid prolonged heating and high temperatures.
-
Controlled Reagent Addition: Add the acetic anhydride portion-wise to maintain a low instantaneous concentration.
-
Aqueous Workup: Prompt and efficient aqueous workup can hydrolyze any formed azlactone back to the desired N-acetylated acid.
Problem 3: Incomplete Reaction and Purification Difficulties
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining.
-
Difficulty in separating the product from the starting material by crystallization or chromatography.
Causality: Piperidine-3-carboxylic acid is a zwitterionic compound, which can have limited solubility in organic solvents. Inadequate reaction time, temperature, or mixing can lead to an incomplete conversion. The product, 1-Acetylpiperidine-3-carboxylic acid, has a similar polarity to the starting material, making separation challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Solutions:
-
Reaction Optimization:
-
Solvent: Consider using a co-solvent like acetic acid to improve the solubility of the starting material. A patent for a similar process suggests using acetic acid as a solvent.[11][12]
-
Temperature and Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. A synthesis of the isomeric 1-acetylpiperidine-4-carboxylic acid involves refluxing in acetic anhydride.[13]
-
-
Purification Strategy:
-
Acid-Base Extraction: Utilize the carboxylic acid functionality to purify the product. Dissolve the crude material in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the product.[14]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is a highly effective method for purifying N-acetylated amino acids.[2]
-
Experimental Protocols
Protocol 1: Synthesis of 1-Acetylpiperidine-3-carboxylic acid
This protocol is a generalized procedure based on common methods for N-acetylation of amino acids.[1][15]
Materials:
-
Piperidine-3-carboxylic acid
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Hydrochloric acid (for acidification)
-
Sodium bicarbonate (for washing)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq) and sodium acetate (1.2 eq).
-
Add acetic anhydride (2.0-3.0 eq). Alternatively, use glacial acetic acid as a solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to quench the excess acetic anhydride.
-
If a precipitate forms, collect it by filtration. If not, proceed to extraction.
-
Adjust the pH of the aqueous solution to ~8-9 with a saturated sodium bicarbonate solution.
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of 1-Acetylpiperidine-3-carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude 1-Acetylpiperidine-3-carboxylic acid in a minimal amount of hot water or an ethanol/water mixture.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |
| Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | 129.16 | White solid | Soluble in water |
| 1-Acetylpiperidine-3-carboxylic acid | C₈H₁₃NO₃ | 171.19 | White to off-white crystalline powder[16] | Slightly soluble in water; soluble in DMSO, methanol[16] |
References
- Erlenmeyer, E. Ann. 275, 1 (1893).
- Plöchl, J. Ber. 17, 1616 (1884).
- BenchChem.
- Asiri, A. M., & Khan, S. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
- Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 1-11.
- ChemBK. 1-Acetylpiperidine-3-carboxylic acid.
- LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides.
- AK Lectures. Method V: Erlenmeyer Azlactone Synthesis.
- Educato.
- Khan Academy.
- Wikipedia. Organic acid anhydride.
- PubChem. 1-Acetylpiperidine-4-carboxylic acid.
- ResearchGate.
- ResearchGate. Mixed carboxylic acid anhydrides: I. Acetic‐formic anhydride.
- BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Google Patents. CN101723772A - Method for preparing N-acetylamino acid.
- Resonance.
- SIELC Technologies. (2018). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- AK Lectures.
- ChemicalBook. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum.
- ResearchGate.
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- ResearchGate.
- PubMed Central.
- Chempedia - LookChem.
- Organic Syntheses. acetylglycine.
- Pearson.
- National Institutes of Health.
- Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- CDN.
- Oregon State University.
- The Royal Society of Chemistry.
- ResearchGate.
- Google Patents. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- BenchChem. Synthesis routes of 1-Acetylpiperidine-4-carboxylic acid.
- AMI Scientific. 1-Acetylpiperidine-3-Carboxylic Acid TCI Analytical reagent.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- RSC Publishing. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters.
- ResearchGate.
- PMC.
- The Royal Society of Chemistry. Piperidines ESI-revised3.
- Tradeindia. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.
- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Google Patents.
- Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. educato.com [educato.com]
- 6. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. modernscientificpress.com [modernscientificpress.com]
- 9. researchgate.net [researchgate.net]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 12. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Technical Support Center: Purification of 1-Acetylpiperidine-3-carboxylic Acid
Welcome to the technical support center for "1-Acetylpiperidine-3-carboxylic acid" (CAS No: 2637-76-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format to ensure you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 1-Acetylpiperidine-3-carboxylic acid. Each issue is followed by an analysis of potential causes and a step-by-step resolution protocol.
Issue 1: Oily Residue or Failure to Crystallize After Synthesis
Question: After acetylating piperidine-3-carboxylic acid and performing the initial workup, I'm left with a persistent oily residue instead of the expected white solid. What's causing this, and how can I induce crystallization?
Plausible Causes & Mechanistic Explanation:
The "oiling out" phenomenon or failure to crystallize is a common issue with polar molecules like 1-Acetylpiperidine-3-carboxylic acid. The primary causes include:
-
Residual Solvents: The presence of residual solvents from the reaction or extraction, such as dichloromethane (DCM) or ethyl acetate, can act as a co-solvent, keeping your product in a supersaturated oily state.
-
Hygroscopic Nature: The compound can absorb moisture from the atmosphere, leading to the formation of a viscous syrup.
-
Impurities: The presence of unreacted starting materials, particularly piperidine-3-carboxylic acid, or byproducts can depress the melting point and inhibit crystal lattice formation. Acetic acid, a common byproduct of acetylation, is also a liquid at room temperature and can contribute to the oily consistency.[1]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an amorphous solid or oil instead of a well-defined crystalline structure.[2]
Troubleshooting Protocol:
-
Solvent Removal: Ensure all volatile organic solvents are thoroughly removed. Use a rotary evaporator and, if necessary, a high-vacuum line for an extended period.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid 1-Acetylpiperidine-3-carboxylic acid, add a single seed crystal to the oil. This will act as a template for crystallization.
-
Solvent-Antisolvent Crystallization: If the oil persists, dissolve it in a minimal amount of a good solvent (e.g., hot isopropanol or ethanol) and then slowly add a poor solvent (e.g., hexane or diethyl ether) until the solution becomes turbid. Warm the mixture slightly to redissolve the oil, and then allow it to cool slowly.
Issue 2: Low Purity After Recrystallization
Question: I've recrystallized my 1-Acetylpiperidine-3-carboxylic acid, but my analytical data (HPLC/NMR) still shows significant impurities. What went wrong?
Plausible Causes & Mechanistic Explanation:
Low purity after recrystallization can be frustrating. The likely culprits are:
-
Inappropriate Solvent System: The chosen solvent may have similar solubility properties for both your product and the impurities, leading to co-crystallization. For a successful recrystallization, the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Insufficient Cooling or Premature Filtration: If the solution is not cooled sufficiently, a significant portion of your product will remain in the mother liquor, leading to a low yield, and the crystals that do form may not be as pure. Filtering while the solution is still warm will also result in product loss.
-
Incomplete Removal of Mother Liquor: The mother liquor contains a high concentration of impurities. If not thoroughly removed from the crystals during filtration, these impurities will contaminate your final product.
Troubleshooting Protocol:
-
Solvent System Optimization: Perform small-scale solubility tests with a range of solvents to find the optimal one. Good candidates for polar carboxylic acids include water, ethanol, isopropanol, or mixtures like ethanol/water or isopropanol/diethyl ether.[3][4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.
-
Thorough Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Second Recrystallization: If impurities persist, a second recrystallization using a different solvent system may be necessary.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of 1-Acetylpiperidine-3-carboxylic acid.
Q1: What are the most common impurities I should expect in my crude 1-Acetylpiperidine-3-carboxylic acid?
The most common impurities are typically carry-overs from the synthesis. These include:
-
Piperidine-3-carboxylic acid: The unreacted starting material.
-
Acetic acid or anhydride: Residual acetylating agent or its hydrolysis product.
-
Di-acetylated byproducts: Although less common, over-acetylation can sometimes occur.
Q2: Can I use acid-base extraction to purify 1-Acetylpiperidine-3-carboxylic acid?
Yes, acid-base extraction is an excellent method for separating carboxylic acids from neutral or basic impurities.[1][2][5][6][7] The carboxylic acid group can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic layer.
A word of caution: While the acetyl group is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis, regenerating piperidine-3-carboxylic acid. Therefore, it is recommended to use a weak base like sodium bicarbonate and to perform the extraction at room temperature.
Q3: What are the recommended conditions for column chromatography of this compound?
Due to its polarity, normal-phase silica gel chromatography can be challenging, often resulting in streaking. However, it is possible with the right mobile phase. A common approach for polar carboxylic acids is to add a small amount of a volatile acid, like acetic acid or formic acid, to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica, leading to better peak shapes.
A more effective method is often reversed-phase chromatography (C18 silica) .[3] A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.[8]
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your 1-Acetylpiperidine-3-carboxylic acid:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, similar to the one described for the 4-isomer, using a C18 column with a water/acetonitrile mobile phase containing an acidic modifier, is a reliable way to quantify purity.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the spectrum of your sample to that of a known pure standard. The absence of signals corresponding to the starting material or other byproducts is a good indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Q5: What are the ideal storage conditions for 1-Acetylpiperidine-3-carboxylic acid?
1-Acetylpiperidine-3-carboxylic acid is a stable, white crystalline solid at room temperature.[9] It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques for 1-Acetylpiperidine-3-carboxylic acid.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Materials:
-
Crude 1-Acetylpiperidine-3-carboxylic acid
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of diethyl ether for 1 g of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated NaHCO3 solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO2.
-
Separation: Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Extract the organic layer two more times with fresh portions of saturated NaHCO3 solution. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product obtained after initial workup or acid-base extraction.
Materials:
-
Crude 1-Acetylpiperidine-3-carboxylic acid
-
Recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate with gentle swirling. Add small portions of hot solvent until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer to a watch glass and dry to a constant weight in a vacuum oven.
Section 4: Visualizations and Data
Workflow Diagrams
Data Summary
| Property | Value | Source |
| CAS Number | 2637-76-5 | [10] |
| Molecular Formula | C8H13NO3 | [10] |
| Molecular Weight | 171.19 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [9][11] |
| Solubility in Water | Approx. 2 g/L | [9] |
References
-
Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]
- Teledyne ISCO. (2012).
-
Acid-Base Extraction. Available at: [Link]
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid. Available at: [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available at: [Link]
-
Acid-Base Extraction.1. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
-
IndiaMART. C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid. Available at: [Link]
-
EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]
- University of Rochester, Department of Chemistry.
-
Tradeindia. (s)-1-acetylpiperidine-3-carboxylic Acid. Available at: [Link]
- Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- Google Patents. (S)
- Florida A&M University.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]
- Sciencemadness Discussion Board. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine.
- YouTube. (2015).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- YouTube. (2014).
- AMI Scientific. 1-Acetylpiperidine-3-Carboxylic Acid TCI Analytical reagent.
- SpectraBase. 1-Acetylpiperidine - Optional[1H NMR] - Spectrum.
- PubMed.
- Reddit. (2016).
- Google Patents.
- MDPI.
- Recrystalliz
- ResearchGate. N-(4-aminophenyl)
- Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid.
- YouTube. (2010).
- Google Patents. The HPLC analytical approach of 3-amino piperidine.
Sources
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 9. chembk.com [chembk.com]
- 10. indiamart.com [indiamart.com]
- 11. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
"1-Acetylpiperidine-3-carboxylic acid" stability and degradation
Welcome to the technical support center for 1-Acetylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Below you will find a series of frequently asked questions and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 1-Acetylpiperidine-3-carboxylic acid?
A1: 1-Acetylpiperidine-3-carboxylic acid is generally a stable compound under standard laboratory conditions. It is a white to off-white crystalline solid that is stable at room temperature and relatively stable to light and heat.[1][2] However, as with any compound containing amide and carboxylic acid functionalities, its stability can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents.
Q2: I am observing a decrease in the purity of my 1-Acetylpiperidine-3-carboxylic acid sample over time. What could be the cause?
A2: A decrease in purity can be attributed to several potential degradation pathways. The two primary functional groups susceptible to degradation are the N-acetyl amide and the carboxylic acid. The most common degradation pathways are hydrolysis and oxidative degradation. It is crucial to re-evaluate your storage and handling procedures. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[3]
Q3: What are the likely degradation products of 1-Acetylpiperidine-3-carboxylic acid?
A3: The primary degradation products would likely result from the hydrolysis of the amide bond. Under acidic or basic conditions, the N-acetyl group can be cleaved, leading to the formation of piperidine-3-carboxylic acid and acetic acid.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and the deprotonated piperidine.
The following diagram illustrates the potential hydrolysis pathway.
Sources
- 1. chembk.com [chembk.com]
- 2. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 1-Acetylpiperidine-3-carboxylic Acid | 2637-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Derivatization of 1-Acetylpiperidine-3-carboxylic acid
Welcome to the technical support center for the derivatization of 1-Acetylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing reaction parameters and troubleshooting common issues encountered during the chemical modification of this versatile building block. Here, you will find scientifically grounded explanations, detailed protocols, and visual aids to ensure the success and reproducibility of your experiments.
Introduction to Derivatization of 1-Acetylpiperidine-3-carboxylic acid
1-Acetylpiperidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] Its derivatization, typically at the carboxylic acid moiety, is a critical step in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists. The most common derivatization strategies involve the formation of esters or amides.[8] This guide will focus on optimizing these transformations, with a particular emphasis on amide bond formation, a cornerstone of modern pharmaceutical synthesis.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid of 1-Acetylpiperidine-3-carboxylic acid?
A1: The two primary methods for derivatizing the carboxylic acid group are esterification and amidation.[11][12]
-
Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid in a Fischer esterification) or with a coupling agent.[13][14][15] This method is often used to create prodrugs or to modify the pharmacokinetic properties of a molecule.
-
Amidation (Amide Coupling): This is the most prevalent method in drug discovery and involves coupling the carboxylic acid with a primary or secondary amine.[9][10] This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.[9][10]
Q2: Is it necessary to protect the acetyl group on the piperidine nitrogen during derivatization of the carboxylic acid?
A2: Generally, no. The N-acetyl group is an amide and is relatively stable under the standard conditions used for esterification or amide coupling of the carboxylic acid. Its presence helps to prevent side reactions at the piperidine nitrogen, which would be a concern if it were a free secondary amine.
Q3: What are the key considerations for choosing a suitable solvent for my derivatization reaction?
A3: The choice of solvent is critical and depends on the specific reaction. For amide coupling reactions using reagents like EDC/NHS, aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used.[16] It is crucial to use anhydrous (dry) solvents, as the presence of water can lead to the hydrolysis of activated intermediates, significantly reducing the yield of the desired product.[16][17]
Q4: How can I monitor the progress of my derivatization reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18] By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting carboxylic acid and the appearance of the desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of 1-Acetylpiperidine-3-carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of water in the reaction: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide or ester formation.[16] 2. Inefficient activation of the carboxylic acid: The coupling reagents may be old or degraded. 3. Suboptimal pH: The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction.[19] 4. Low reactivity of the amine or alcohol. 5. Inadequate mixing. [16] | 1. Ensure anhydrous conditions: Use dry solvents and dry glassware. If necessary, dry the starting material under vacuum. 2. Use fresh coupling reagents: Purchase new reagents or test the activity of your current stock. 3. Optimize pH: For EDC/NHS coupling, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a more neutral to slightly basic pH (7.0-8.5).[19] 4. Increase reaction temperature or time: For less reactive nucleophiles, gentle heating (e.g., 40-60°C) or longer reaction times may be necessary.[16] 5. Ensure efficient stirring or agitation. |
| Multiple Spots on TLC / Multiple Peaks in LC-MS | 1. Formation of byproducts: This can occur due to side reactions, such as the formation of an N-acylurea byproduct with carbodiimide reagents. 2. Degradation of starting material or product: This may be caused by excessive heat or prolonged reaction times.[16] 3. Presence of impurities in starting materials or reagents. | 1. Optimize stoichiometry: Use a slight excess of the amine or alcohol (e.g., 1.1-1.5 equivalents) to drive the reaction to completion and minimize side reactions.[16] 2. Monitor the reaction closely: Avoid unnecessarily long reaction times and use moderate temperatures. 3. Purify starting materials: Ensure the purity of your 1-Acetylpiperidine-3-carboxylic acid and the coupling partner. |
| Difficulty in Product Purification | 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. Formation of water-soluble byproducts from coupling reagents (e.g., dicyclohexylurea if using DCC). | 1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. 2. Use a water-soluble carbodiimide like EDC: The urea byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[20] Consider an acidic wash to remove unreacted amine and a basic wash to remove unreacted carboxylic acid. |
Detailed Experimental Protocol: Amide Coupling using EDC/NHS
This protocol provides a step-by-step methodology for the amide coupling of 1-Acetylpiperidine-3-carboxylic acid with a generic primary amine.
Materials:
-
1-Acetylpiperidine-3-carboxylic acid
-
Primary amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Acetylpiperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.1 equivalents) followed by EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the NHS-activated ester.
-
Coupling: In a separate flask, dissolve the primary amine (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the addition of DIPEA (2.0 equivalents) to act as a non-nucleophilic base.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and NHS), and brine. .
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Visualization of the Experimental Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 3. amiscientific.com [amiscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - 1-acetylpiperidine-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. aklectures.com [aklectures.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Common impurities in "1-Acetylpiperidine-3-carboxylic acid" and their removal
Welcome to the technical support resource for 1-Acetylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) regarding common impurities and their removal during experimental work.
I. Understanding the Impurity Profile
The purity of 1-Acetylpiperidine-3-carboxylic acid is critical for its downstream applications, particularly in pharmaceutical synthesis where even trace impurities can affect reaction outcomes, biological activity, and safety profiles. The most common impurities typically originate from the synthetic route, which commonly involves the N-acetylation of piperidine-3-carboxylic acid using acetic anhydride.
Q1: What are the most common impurities I should expect in my sample of 1-Acetylpiperidine-3-carboxylic acid?
A1: The impurity profile of 1-Acetylpiperidine-3-carboxylic acid is primarily dictated by its synthesis and handling. The common synthesis via acetylation of piperidine-3-carboxylic acid with acetic anhydride can introduce several process-related impurities.[1]
| Impurity | Source | Reason for Presence |
| Piperidine-3-carboxylic acid | Starting Material | Incomplete reaction. |
| Acetic Anhydride | Reagent | Use of excess reagent to drive the reaction to completion. |
| Acetic Acid | By-product/Reagent Hydrolysis | By-product of the acetylation reaction and hydrolysis of excess acetic anhydride.[2] |
| Diacetylated Piperidine | Side-product | Potential for over-acetylation, though less common under controlled conditions. |
| O-Acetylated Impurity (Mixed Anhydride) | Side-product | Reaction of the carboxylic acid group with acetic anhydride. This is generally less favored than N-acetylation.[3] |
Additionally, improper storage or handling can lead to degradation, primarily through hydrolysis of the acetyl group, reverting the compound to piperidine-3-carboxylic acid and acetic acid.
II. Troubleshooting and Purification Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the removal of common impurities.
Q2: My NMR spectrum shows peaks that I suspect are unreacted piperidine-3-carboxylic acid and residual acetic acid. How can I remove them?
A2: The presence of both acidic starting material and an acidic by-product alongside your acidic product necessitates a purification strategy that can differentiate between them or effectively remove the more soluble impurities. A combination of acid-base extraction followed by recrystallization is highly effective.
Workflow for Purification of 1-Acetylpiperidine-3-carboxylic Acid
Caption: General purification workflow for 1-Acetylpiperidine-3-carboxylic acid.
Protocol 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.[4][5][6]
Principle: 1-Acetylpiperidine-3-carboxylic acid can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for its extraction into an aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure product to precipitate or be extracted back into an organic solvent.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 1-Acetylpiperidine-3-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 volumes).
-
Extraction with Weak Base: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release the pressure from evolved CO2.
-
Separation: Allow the layers to separate. The deprotonated 1-Acetylpiperidine-3-carboxylic acid will be in the upper aqueous layer. Drain the lower organic layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the product.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3, check with pH paper). The 1-Acetylpiperidine-3-carboxylic acid will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product oils out, extract it with several portions of an organic solvent like ethyl acetate, combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
Q3: After acid-base extraction, my product still has a slight yellowish tint and the purity is not as high as I need. What should I do next?
A3: For achieving high purity and removing trace impurities, including colored ones, recrystallization is the recommended next step.[7]
Protocol 2: Recrystallization
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection: For N-acetylated amino acids, polar protic solvents or their mixtures with water are often effective. An ethanol/water mixture is a good starting point for 1-Acetylpiperidine-3-carboxylic acid.[3] Other potential solvent systems include isopropanol, acetone/water, or ethyl acetate/hexanes.
Step-by-Step Procedure (using Ethanol/Water):
-
Dissolution: Place the crude 1-Acetylpiperidine-3-carboxylic acid in a flask and add a minimal amount of hot ethanol to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
III. Analytical Characterization of Impurities
Q4: How can I analytically confirm the presence of specific impurities in my sample?
A4: Several analytical techniques can be employed for the identification and quantification of impurities in 1-Acetylpiperidine-3-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample and quantifying impurities.[8]
-
Method: A reverse-phase HPLC method is typically suitable.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is often used.[9]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm) is standard.
By comparing the retention times of the peaks in your sample to those of known standards (e.g., piperidine-3-carboxylic acid, acetic acid), you can identify the impurities. The peak area can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used to identify impurities.[10][11]
-
¹H NMR: Look for characteristic peaks of the impurities. For example, the protons adjacent to the nitrogen in unreacted piperidine-3-carboxylic acid will have different chemical shifts compared to the acetylated product. Acetic acid will show a characteristic singlet for the methyl group and a broad singlet for the acidic proton.
-
¹³C NMR: The carbonyl carbon of the acetyl group and the carboxylic acid group will have distinct chemical shifts that can help in identifying the product and impurities.
Mass Spectrometry (MS)
MS can be used to determine the molecular weight of the components in your sample, aiding in the identification of impurities. When coupled with a chromatographic technique (e.g., LC-MS), it becomes a very powerful tool for impurity profiling.
IV. Frequently Asked Questions (FAQs)
Q5: I am concerned about the potential for hydrolysis of my purified 1-Acetylpiperidine-3-carboxylic acid. What are the optimal storage conditions?
A5: To minimize hydrolysis, store the purified compound in a tightly sealed container in a cool, dry place, away from moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for long-term stability.
Q6: Can I use a strong base like sodium hydroxide for the acid-base extraction?
A6: While a strong base like NaOH will also deprotonate the carboxylic acid, it can potentially hydrolyze the amide bond of your product, especially with prolonged exposure or at elevated temperatures.[12] A milder base like sodium bicarbonate is generally preferred as it is strong enough to deprotonate the carboxylic acid but not the amide.
Q7: During synthesis, how can I minimize the formation of the O-acetylated side-product?
A7: Minimizing O-acetylation of the carboxylic acid group can be achieved by controlling the reaction conditions. Using stoichiometric control of the acetic anhydride and maintaining anhydrous conditions can help favor N-acetylation.[3] Running the reaction under acidic conditions can also suppress O-acetylation by protonating the carboxylic acid group.[13]
V. References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]
-
Lund, G. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530-555. Available from: [Link]
-
University of California, Davis. Acid-Base Extraction. Available from: [Link]
-
Wikipedia. Acetic anhydride. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
SIELC Technologies. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
PubChemLite. 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). Available from: [Link]
-
Advent Chembio. 1-Acetylpiperidine-3-carboxylic acid, 97%. Available from: [Link]
-
Sciencemadness Discussion Board. Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Available from: [Link]
-
Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 478. Available from: [Link]
-
Tradeindia. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity. Available from: [Link]
-
Google Patents. Method for preparing N-acetylamino acid. CN101723772A. Available from:
-
BYJU'S. Reaction of acetylation of salicylic acid. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link]
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Available from: [Link]
-
YouTube. (2020, November 30). Acetylation Reaction Mechanism-Organic Chemistry [Video]. YouTube. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. Buy 1-Acetylpiperidine-2-carboxylic acid | 35677-87-3 [smolecule.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 10. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. youtube.com [youtube.com]
- 13. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting HPLC Peak Tailing for 1-Acetylpiperidine-3-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-Acetylpiperidine-3-carboxylic acid. Instead of a generic checklist, we will explore the specific chemical nature of this analyte to build a logical, cause-and-effect-based troubleshooting framework. Our goal is to empower you not just to fix the immediate problem but to understand the underlying chromatographic principles to prevent its recurrence.
Understanding the Analyte: The Key to the Solution
1-Acetylpiperidine-3-carboxylic acid is a polar molecule containing a critical functional group: a carboxylic acid. This group governs its behavior in reversed-phase HPLC. The most crucial parameter is its pKa , the pH at which the molecule is 50% in its acidic (neutral) form and 50% in its conjugate base (ionized, anionic) form.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | ~171.19 g/mol | [2] |
| Predicted pKa | ~4.25 | [3] |
This pKa value is the starting point for all our troubleshooting efforts. Peak shape problems for ionizable compounds like this are very often linked to the pH of the mobile phase being too close to the analyte's pKa.[4][5][6][7]
Q1: Why is my peak for 1-Acetylpiperidine-3-carboxylic acid tailing?
Peak tailing is most often a symptom of a mixed-mode retention mechanism, meaning your analyte is interacting with the stationary phase in more than one way.[8][9][10] For 1-Acetylpiperidine-3-carboxylic acid, there are two highly probable causes rooted in its chemistry.
Primary Cause: Mobile Phase pH is Too Close to the Analyte's pKa If the mobile phase pH is within approximately 1.5 units of the pKa (~4.25), the analyte will exist as a mixture of two species: the neutral, protonated carboxylic acid and the negatively charged, deprotonated carboxylate anion.[7][11] These two forms have different hydrophobicities and therefore different retention times on a reversed-phase column. The constant interconversion between these forms as the sample band travels through the column results in a broad, tailing peak.[7]
Secondary Cause: Silanol Interactions Silica-based stationary phases, like C18, have residual acidic silanol groups (Si-OH) on their surface.[10] While these are most problematic for basic analytes, they can still engage in secondary ionic or hydrogen-bonding interactions with polar molecules, including carboxylic acids, contributing to peak tailing.[12] This issue is exacerbated on older, Type A silica columns or columns that have become contaminated.[10]
Caption: Analyte ionization state at different mobile phase pH values.
A Systematic Approach to Troubleshooting
Before making random changes, follow a logical workflow. Start with the simplest and most likely solutions related to the mobile phase chemistry before moving on to hardware or column issues.
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions & In-Depth Solutions
Q2: How do I select and optimize the mobile phase pH to fix the tailing?
This is the most critical adjustment. Your goal is to force the analyte into a single, stable ionic state. For an acid, you can either suppress ionization (low pH) or ensure complete ionization (high pH).
Table 2: Effect of Mobile Phase pH on Analyte & Peak Shape
| pH Range | Analyte State | Expected Retention | Expected Peak Shape | Rationale |
| pH < 2.75 | Fully Protonated (Unionized) | Increased | Improved (Symmetrical) | In its neutral form, the analyte is more hydrophobic and interacts well with the C18 phase. This is the recommended starting point . |
| pH 3.0 - 5.5 | Mixed (Ionized/Unionized) | Variable / Unstable | Poor (Tailing/Broad) | The mobile phase pH is too close to the pKa, causing dual retention mechanisms. This range should be avoided .[6][11] |
| pH > 5.75 | Fully Deprotonated (Ionized) | Decreased | Improved (Symmetrical) | In its charged form, the analyte is more polar and has less affinity for the C18 phase, eluting earlier. |
Protocol: Mobile Phase pH Adjustment (Ion Suppression Method)
This protocol aims to set the pH to ~2.5, which will fully protonate your analyte and simultaneously suppress the ionization of residual silanols on the column packing.[9][13]
-
Prepare Aqueous Buffer: Prepare a 20-50 mM buffer in the aqueous portion of your mobile phase. A phosphate or formate buffer is a good choice. For example, to make a simple phosphate buffer, use potassium phosphate monobasic and adjust the pH with phosphoric acid.
-
pH Measurement: Crucially, measure and adjust the pH of the aqueous portion before mixing it with the organic modifier (e.g., acetonitrile or methanol). pH meters are calibrated for aqueous solutions.
-
Adjust pH: Add a small amount of a suitable acid (e.g., phosphoric acid or formic acid) dropwise to the aqueous buffer until the pH meter reads 2.5 ± 0.1.
-
Final Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with the organic modifier at your desired ratio (e.g., 70:30 Aqueous:Acetonitrile).
-
Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure the column is fully equilibrated.
Q3: I've adjusted the pH to 2.5, but the peak is still tailing. What should I do next?
If pH optimization alone is insufficient, the issue may lie with secondary interactions with the column itself or the need for an alternative retention mechanism.
1. Column Choice and Health:
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns (Type B) are manufactured to have minimal residual silanol groups and are often "end-capped" to block the remaining ones.[10][13] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape for polar analytes.
-
Column Contamination: The column inlet frit may be partially blocked, or the column packing may be contaminated with strongly retained matrix components.[9][14]
2. Advanced Technique: Ion-Pair Chromatography (IPC) If your analyte is not retained well even at low pH or peak shape remains a problem, IPC is a powerful alternative. This technique is used to increase the retention of charged compounds.[15]
-
Mechanism: For your negatively charged analyte (at a mobile phase pH > 5.75), you will add a positively charged ion-pairing reagent to the mobile phase. A common choice is a quaternary ammonium salt like Tetrabutylammonium (TBA) phosphate or sulfate.[16][17] The TBA⁺ cation pairs with your deprotonated analyte (COO⁻), forming a neutral, hydrophobic complex. This complex has a much stronger affinity for the C18 stationary phase, leading to increased retention and often improved peak shape.
Protocol: Implementing Ion-Pair Chromatography
-
Select Reagent: Choose a high-purity ion-pair reagent, such as Tetrabutylammonium Phosphate (TBAP).
-
Set Mobile Phase pH: Adjust the aqueous portion of the mobile phase to a pH where your analyte is fully ionized (e.g., pH 7.0-7.5).[16][18] A phosphate buffer is ideal here for pH control.
-
Add Ion-Pair Reagent: Dissolve the ion-pair reagent into the buffered aqueous phase at a concentration of 5-10 mM.
-
Equilibrate Thoroughly: IPC requires extensive column equilibration. Flush the column with the ion-pair mobile phase for at least 30-60 minutes before the first injection to ensure the stationary phase is fully saturated with the reagent.
-
Dedicate the Column: It is best practice to dedicate a column specifically for ion-pair applications, as the reagent can be difficult to wash out completely.
Q4: All the peaks in my chromatogram are tailing, not just the analyte. What does this mean?
When all peaks are affected similarly, the problem is likely mechanical or "extra-column" in nature, meaning it is occurring outside of the column itself.[19]
-
Cause: Extra-Column Volume (Dead Volume): This refers to any unnecessary volume in the flow path between the injector and the detector, such as from using tubing with an overly wide internal diameter, poorly made connections, or a gap between the tubing and the column ferrule.[4] This extra space allows the sample band to spread out, causing broadening and tailing.
Protocol: Diagnosing Extra-Column Volume
-
Inspect Fittings: Check every fitting in the flow path, especially the ones connecting to the column. Ensure the tubing is cut perfectly flat and is fully bottomed out in the port before tightening the ferrule.
-
Minimize Tubing Length: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) to connect the components of your HPLC system.
-
Check for Voids: A physical void or channel in the column packing at the inlet can also cause tailing for all peaks.[9] This can sometimes be temporarily fixed by reversing and flushing the column (if the manufacturer's instructions permit), but it often indicates the column needs to be replaced.[9]
Q5: Could I be overloading the column?
Yes, this is a common issue known as mass overload.[12] If you inject too high a concentration of your analyte, you can saturate the active sites on the stationary phase. This leads to a characteristic "shark fin" or "right triangle" peak shape, which is a severe form of tailing.
Protocol: Column Overload Test
-
Prepare Dilutions: Prepare a series of dilutions of your sample in the mobile phase, for example, 1:2, 1:5, and 1:10 of the original concentration.
-
Inject and Observe: Inject the same volume of the original sample and each dilution.
-
Analyze Peak Shape: If the peak tailing factor improves significantly as the concentration decreases, you have confirmed a mass overload problem. The solution is simply to dilute your sample into the linear range of the column.
References
- HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
- Peak Tailing in HPLC. Element Lab Solutions.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Exploring the Role of pH in HPLC Separ
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Control pH During Method Development for Better Chrom
- Troubleshooting Peak Shape Problems in HPLC.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- 1-Acetylpiperidine-3-carboxylic acid - Introduction. ChemBK.
- Common Causes Of Peak Tailing in Chrom
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
- 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5. ChemicalBook.
- 1-Acetylpiperidine-4-carboxylic acid. PubChem.
- (s)-1-acetylpiperidine-3-carboxylic Acid. Tradeindia.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- (3S)-1-acetylpiperidine-3-carboxylic acid. Vulcanchem.
- 1-Acetylpiperidine-3-carboxylic acid. BLD Pharm.
- Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- 1-Acetylpiperidine. PubChem.
- 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). PubChemLite.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Supporting Information for: Stereoselective Synthesis of Piperidines. The Royal Society of Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromacademy.com [chromacademy.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 16. km3.com.tw [km3.com.tw]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. labcompare.com [labcompare.com]
Preventing racemization during the synthesis of chiral "1-Acetylpiperidine-3-carboxylic acid"
Welcome to the technical support center for the synthesis of chiral 1-Acetylpiperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral 1-Acetylpiperidine-3-carboxylic acid?
A1: Racemization is the process where an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1] For pharmaceutical applications, a specific enantiomer of 1-Acetylpiperidine-3-carboxylic acid often possesses the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, preventing racemization is crucial to ensure the synthesis of a stereochemically pure and effective active pharmaceutical ingredient (API).
Q2: What is the primary mechanism of racemization for this molecule?
A2: The primary mechanism of racemization for 1-Acetylpiperidine-3-carboxylic acid, like other α-substituted carboxylic acids, involves the deprotonation of the acidic hydrogen atom at the chiral center (the carbon adjacent to the carboxyl group). This deprotonation is often facilitated by a base, leading to the formation of a planar, achiral enolate intermediate.[2] Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[1][2]
Q3: Can the acetylation step cause racemization?
A3: Yes, the N-acetylation step, if not carefully controlled, can contribute to racemization. The use of strong bases or elevated temperatures during this step can promote the abstraction of the alpha-proton, leading to loss of stereochemical integrity. It is essential to use mild acetylation conditions.
Q4: How can I accurately determine the enantiomeric excess (% ee) of my product?
A4: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[3] Pre-column derivatization may sometimes be necessary to introduce a chromophore for UV detection and improve separation.[4][5]
Troubleshooting Guide: Preventing Racemization
This guide addresses common experimental issues that can lead to racemization and provides actionable solutions.
Issue 1: Significant Racemization Observed After Carboxyl Group Activation/Coupling
The activation of the carboxylic acid for subsequent reactions (e.g., amide bond formation) is a critical step where racemization frequently occurs.[6]
Root Cause Analysis:
The formation of highly reactive intermediates, such as oxazolones, is a major pathway for racemization during carboxyl group activation, especially when using carbodiimide coupling reagents.[7] The presence of a base significantly accelerates this process by facilitating the deprotonation of the alpha-proton.[6][7]
Solutions & Protocols:
-
Choice of Coupling Reagent and Additives: The selection of the coupling reagent and the use of racemization-suppressing additives are paramount.
-
Recommendation: Utilize carbodiimides like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[7][8][9] These additives react with the activated carboxylic acid to form active esters that are more stable and less prone to racemization than the initial activated intermediate.[9]
-
Alternative Reagents: Consider using phosphonium or aminium/uronium reagents like BOP, PyBOP, HBTU, or HATU, which are also effective, particularly with additives.[7][10] For challenging cases, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to mediate amide bond formation with minimal racemization.[11]
-
-
Control of Base: The choice and amount of base are critical.
-
Recommendation: Opt for sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine over stronger, more nucleophilic bases such as N,N-diisopropylethylamine (DIEA).[6][7]
-
Stoichiometry: Use the minimum required amount of base, typically one equivalent when dealing with amino acid salts.[7] For carbodiimide-mediated couplings where the starting material is not a salt, an additional base may not be necessary.[8]
-
-
Temperature Control: Elevated temperatures accelerate the rate of racemization.[7][12]
-
Recommendation: Perform coupling reactions at room temperature or below (e.g., 0 °C).
-
Experimental Protocol: Low-Racemization Coupling using DIC/HOBt
-
Dissolve chiral 1-Acetylpiperidine-3-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine component (1.1 equivalents). If the amine is a hydrochloride salt, add NMM (1.1 equivalents).
-
Slowly add a solution of DIC (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct and proceed with standard aqueous workup and purification.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Issue 2: Racemization During N-Acetylation of Piperidine-3-carboxylic acid
The introduction of the acetyl group can be a source of racemization if conditions are not optimized.
Root Cause Analysis:
The use of a strong base to deprotonate the piperidine nitrogen can also lead to the deprotonation of the alpha-carbon of the carboxylic acid, causing racemization.
Solutions & Protocols:
-
Mild Acetylating Agents: Avoid harsh conditions.
-
Recommendation: Use acetic anhydride with a mild base like sodium bicarbonate or triethylamine at controlled temperatures (0 °C to room temperature). A common method involves reacting 1-piperidinecarboxylic acid with acetic anhydride and sodium acetate.[13]
-
Experimental Protocol: Mild N-Acetylation
-
Suspend piperidine-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).
-
Cool the suspension to 0 °C.
-
Add a mild base such as sodium bicarbonate (2.5 equivalents) portion-wise.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH ~2-3 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Verify the enantiomeric purity of the product.
Data Summary and Visualization
The following table summarizes the impact of different bases on racemization, highlighting the benefits of weaker, sterically hindered bases.
| Base | pKa | Steric Hindrance | Tendency for Racemization | Reference |
| Triethylamine (TEA) | 10.75 | Low | High | [6] |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Moderate to High | [6][7] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low | [6][7] |
| 2,4,6-Collidine | 7.43 | High | Very Low | [6] |
Workflow for Minimizing Racemization
The following diagram illustrates a decision-making workflow for selecting the appropriate conditions to minimize racemization during the synthesis of 1-Acetylpiperidine-3-carboxylic acid derivatives.
Caption: Decision workflow for minimizing racemization during coupling reactions.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Truman, R. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. (2008, December 1). Semantic Scholar. [Link]
-
Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. [Link]
-
Eames, J. (2007, December 14). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. [Link]
-
Wikipedia. Racemization. [Link]
- Process for the racemization of α-amino acids. (n.d.).
-
Gatiatulin, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]
-
Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate. [Link]
-
ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid. [Link]
-
Ramu, V. G., et al. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). ResearchGate. [Link]
-
Advent Chembio. 1-Acetylpiperidine-3-carboxylic acid, 97%. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]
-
SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2025, August 9). ResearchGate. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. chembk.com [chembk.com]
Technical Support Center: Scale-Up Synthesis of 1-Acetylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the scale-up synthesis of 1-Acetylpiperidine-3-carboxylic acid. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in successfully scaling up your synthesis from the lab to pilot and production scales. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to ensure your success.
Section 1: Synthesis Overview and Core Protocol
1-Acetylpiperidine-3-carboxylic acid is a key building block in pharmaceutical development.[1][2] Its synthesis typically involves the N-acetylation of piperidine-3-carboxylic acid (nipecotic acid). While straightforward at the lab scale, scaling up this process introduces challenges related to reaction control, workup, and purification.
Common Synthetic Route: N-Acetylation of Piperidine-3-carboxylic Acid
The most common and direct route to 1-Acetylpiperidine-3-carboxylic acid is the acetylation of the secondary amine of piperidine-3-carboxylic acid. Acetic anhydride is a frequently used acetylating agent for this transformation.[3][4]
Reaction Scheme:
Caption: N-acetylation of piperidine-3-carboxylic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example. Optimization will be necessary based on your specific equipment and scale.
Materials:
-
Piperidine-3-carboxylic acid
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Anti-solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a condenser, charge piperidine-3-carboxylic acid and glacial acetic acid.
-
Reagent Addition: While stirring, slowly add acetic anhydride to the mixture. An exotherm may be observed, so control the addition rate to maintain the desired temperature.
-
Reaction Monitoring: Heat the reaction mixture to a set temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method like HPLC or TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.
-
Add an anti-solvent to precipitate the product.
-
Stir the resulting slurry at a reduced temperature to maximize precipitation.
-
-
Filtration and Drying:
-
Filter the solid product and wash it with the anti-solvent to remove residual impurities.
-
Dry the product under vacuum at an appropriate temperature to obtain 1-Acetylpiperidine-3-carboxylic acid.
-
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common issues encountered during the scale-up of 1-Acetylpiperidine-3-carboxylic acid synthesis in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Troubleshooting Action(s) |
| Why is my reaction not going to completion? | 1. Insufficient amount of acetylating agent. 2. Reaction temperature is too low. 3. Poor mixing in the reactor. | 1. Use a slight excess of acetic anhydride. 2. Increase the reaction temperature in increments, monitoring for impurity formation. 3. Ensure adequate agitation for the scale of the reaction. |
| I am observing significant byproduct formation. What could be the cause? | 1. Reaction temperature is too high, leading to degradation. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of the starting piperidine-3-carboxylic acid. |
| My product is difficult to precipitate/crystallize. Why? | 1. The product may be too soluble in the chosen anti-solvent. 2. Residual solvent (acetic acid) is hindering precipitation. 3. The product is oily, not crystalline. | 1. Experiment with different anti-solvents or a mixture of anti-solvents. 2. Ensure complete removal of the reaction solvent before adding the anti-solvent. 3. Try seeding the solution with a small crystal of the desired product. An extended cooling and stirring period might also be beneficial. |
| The purity of my isolated product is low. How can I improve it? | 1. Inefficient removal of acetic acid and unreacted acetic anhydride. 2. Co-precipitation of impurities. | 1. Perform a thorough wash of the filtered product with the anti-solvent. 2. Consider reslurrying the crude product in a suitable solvent to remove trapped impurities. Recrystallization from a suitable solvent system can also be employed. |
| How can I effectively monitor the reaction on a large scale? | 1. Taking representative samples from a large reactor can be challenging. 2. Real-time analysis is often preferred for process control. | 1. Ensure good mixing before taking a sample. 2. Implement Process Analytical Technology (PAT) such as in-situ IR spectroscopy to monitor the disappearance of the starting material and the appearance of the product in real-time. |
Troubleshooting Workflow:
Sources
Technical Support Center: Reaction Monitoring for 1-Acetylpiperidine-3-carboxylic acid
<end_of_thought>
Welcome to the technical support hub for monitoring reactions involving 1-Acetylpiperidine-3-carboxylic acid . This guide is designed for researchers, chemists, and drug development professionals who utilize this important pharmaceutical intermediate.[1] Here, we move beyond simple protocols to explain the why behind the how, providing you with the in-depth knowledge needed to troubleshoot and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in monitoring reactions with 1-Acetylpiperidine-3-carboxylic acid?
A1: The main challenge arises from its physicochemical properties. The molecule possesses both a polar carboxylic acid group and a moderately polar N-acetylpiperidine ring.[1][2] This amphiphilic nature can lead to issues like streaking on normal-phase TLC plates and poor retention on standard reversed-phase LC columns. Furthermore, its lack of a strong UV chromophore makes visualization by UV light on TLC plates difficult.[3][4]
Q2: Which technique is better for monitoring my reaction: TLC or LC-MS?
A2: The choice depends on your specific needs.
-
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method for qualitative analysis, such as determining if your starting material has been consumed.[5][6] It's ideal for quick, at-a-glance reaction progress checks right at the fume hood.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation (LC) and mass identification (MS), offering quantitative data and structural confirmation. It is highly sensitive and specific, making it the superior choice for detailed kinetic studies, impurity profiling, and when dealing with complex reaction mixtures.[7]
Q3: My compound, 1-Acetylpiperidine-3-carboxylic acid, isn't visible under the UV lamp on my TLC plate. What should I do?
A3: This is expected as the molecule lacks a significant UV chromophore.[3] You must use a chemical staining agent to visualize the spots. Potassium permanganate (KMnO₄) stain is an excellent general-purpose choice as it reacts with most oxidizable organic compounds, which will include your starting materials and product.[8][9] Other stains like p-anisaldehyde or specific stains for carboxylic acids can also be employed.[9][10]
Q4: I'm seeing significant streaking on my TLC plate. What's causing this?
A4: Streaking is a common issue when analyzing polar, acidic, or basic compounds on silica gel.[11] The carboxylic acid group in your molecule can interact strongly with the acidic silica gel surface, leading to poor spot shape.[11][12] This can be caused by sample overloading or an inappropriate solvent system.[13] To fix this, try adding a small amount of acetic or formic acid (e.g., 0.5-2%) to your mobile phase to suppress the ionization of your compound's carboxylic acid, thereby reducing its interaction with the silica.[11][12]
Q5: In my LC-MS analysis, I'm getting a very weak signal for my analyte. What could be the problem?
A5: A weak signal in LC-MS can be due to several factors, but for a molecule like 1-Acetylpiperidine-3-carboxylic acid, poor ionization efficiency and ion suppression are common culprits.[14] The carboxylic acid can chelate with metal ions from the HPLC system, leading to signal loss.[15] Additionally, co-eluting species from your reaction mixture can interfere with the ionization of your target analyte in the mass spectrometer's source.[16]
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is the workhorse for real-time reaction monitoring. However, the unique properties of 1-Acetylpiperidine-3-carboxylic acid require careful consideration of the methodology.
Experimental Protocol: Developing a TLC Method
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.[6][7] With a pencil, gently draw an origin line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a tiny amount of your reaction mixture in a suitable solvent like methanol or dichloromethane.
-
Spotting: Using a capillary tube, apply a small spot of the diluted starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) onto the origin line.[12] Ensure spots are small and concentrated by allowing the solvent to evaporate between applications.[13]
-
Developing the Plate: Place the plate in a TLC chamber containing the chosen mobile phase. A common starting system for compounds of this polarity is a mixture of a less polar solvent (like ethyl acetate or dichloromethane) and a more polar solvent (like methanol).[17] Ensure the solvent level is below the origin line.[13] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Dry the plate thoroughly. Since the compound is not UV-active, visualize using a chemical stain. A potassium permanganate dip is highly effective.[8]
TLC Troubleshooting Table
| Problem | Probable Cause(s) | Scientifically-Grounded Solution(s) |
| Streaking/Elongated Spots | 1. Sample Overload: Too much sample applied to the plate.[12][13] 2. Strong Analyte-Silica Interaction: The carboxylic acid group is interacting too strongly with the acidic silica gel.[11] | 1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting.[12] 2. Modify the Mobile Phase: Add 0.5-2% acetic acid or formic acid to your eluent. This protonates the carboxylate, reducing its polarity and interaction with the stationary phase, resulting in more compact spots.[11][12] |
| Spots are Not Moving (Rf ≈ 0) | Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the polar analyte up the plate.[12] | Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol) in your mobile phase mixture.[12] For example, move from 95:5 Dichloromethane:Methanol to 90:10. |
| Spots are at the Solvent Front (Rf ≈ 1) | Mobile Phase is Too Polar: The eluent is too strong, carrying the analyte with the solvent front without sufficient interaction with the silica.[12] | Decrease Eluent Polarity: Decrease the proportion of the polar solvent or choose a less polar solvent altogether.[12] For example, if using 80:20 Ethyl Acetate:Methanol, try 95:5. |
| No Spots Visible After Staining | 1. Sample Too Dilute: The concentration of the analyte is below the detection limit of the stain.[3][12] 2. Inappropriate Stain: The chosen stain does not react with your compound.[3] 3. Reaction Failure: No product was formed. | 1. Concentrate Sample Spot: Spot multiple times in the same location, ensuring the solvent dries between applications.[13] 2. Use a Universal Stain: Potassium permanganate (KMnO₄) is a reliable choice for most organic molecules.[8][9] 3. Confirm with a Starting Material Spot: Always run a lane with just the starting material to ensure your visualization method is working. |
Visualization Logic Diagram
Caption: TLC visualization workflow for non-UV active compounds.
Part 2: LC-MS Analysis and Troubleshooting
For quantitative and highly sensitive analysis, LC-MS is the gold standard. However, the polarity and potential for metal chelation of 1-Acetylpiperidine-3-carboxylic acid necessitate a carefully developed method.
Experimental Protocol: General LC-MS Method Development
-
Column Selection: A reversed-phase C18 column is a common starting point. However, due to the compound's polarity, a column with an aqueous-stable end-capping (e.g., AQ-C18) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention.[18]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid. The acid is crucial to protonate the carboxylic acid, improving peak shape and aiding in positive mode ionization.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the analyte.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended. The tertiary amine in the piperidine ring will readily accept a proton to form the [M+H]⁺ ion. The expected m/z for the protonated molecule (C₈H₁₃NO₃) is approximately 172.09.[19][20]
-
Analysis: Begin with a full scan to identify the [M+H]⁺ ion. For quantification, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for higher sensitivity and specificity.
-
LC-MS Troubleshooting Table
| Problem | Probable Cause(s) | Scientifically-Grounded Solution(s) |
| Poor/No Retention (Analyte elutes in the void volume) | High Polarity of Analyte: The compound is too polar for standard reversed-phase chromatography and has minimal interaction with the C18 stationary phase.[18] | 1. Use a Polar-Compatible Column: Switch to an aqueous C18 (AQ-type) column or a HILIC column designed for polar analytes.[18][21] 2. Adjust Mobile Phase: Ensure the starting percentage of the organic modifier is very low (e.g., 2-5%). |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The carboxylic acid or amine interacts with residual silanols on the silica support. 2. Metal Chelation: The carboxylic acid chelates with metal ions in the column hardware or frits, causing tailing.[15] | 1. Optimize Mobile Phase pH: Using 0.1% formic acid usually suffices to suppress silanol interactions by keeping the analyte protonated. 2. Use a Metal-Free System: If tailing persists, consider using PEEK-lined or metal-free HPLC columns and tubing to prevent metal chelation.[15] |
| Low Signal / Ion Suppression | 1. Matrix Effects: Co-eluting compounds from the reaction mixture compete with the analyte for ionization in the ESI source.[14][16] 2. Poor Ionization: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are not optimal for your analyte. | 1. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.[16] 2. Optimize Sample Preparation: If possible, perform a simple liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample before injection.[14] 3. Tune MS Parameters: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize source conditions for maximum signal intensity. |
| Ambiguous Mass Spectra | In-source Fragmentation or Adduct Formation: The molecule might be fragmenting in the ion source or forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) present in the mobile phase or sample. | 1. Reduce Source Energy: Lower the fragmentor or cone voltage to minimize in-source fragmentation. 2. Identify Adducts: Look for ions corresponding to [M+23]⁺ (Sodium) and [M+39]⁺ (Potassium). If they are prominent, use high-purity LC-MS grade solvents and additives to minimize salt contamination. |
LC-MS Workflow Diagram
Caption: General workflow for LC-MS analysis of reaction mixtures.
References
- Anonymous. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Anonymous. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Benchchem. (n.d.). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid.
- ChemBAM. (n.d.). TLC troubleshooting.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Benchchem. (n.d.). Managing reaction conditions for 1-Acetylpiperidine synthesis.
- Benchchem. (n.d.). Identifying side products in the acetylation of piperidine.
- TCI AMERICA. (n.d.). TLC Stains.
- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.
- EPFL. (n.d.). TLC Visualization Reagents.
- Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid.
- SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
- University of Rochester. (n.d.). TLC stains.
- PubMed. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains.
- Reddit. (2024, October 28). Why my TLC is dragging.
- The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- BLD Pharm. (n.d.). 1-Acetylpiperidine-3-carboxylic acid.
- ResearchGate. (2015, January 9). Piperidine and piperine: extraction and content assessment in black pepper.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- PubChem. (n.d.). 1-Acetylpiperidine.
- Sigma-Aldrich. (n.d.). 1-Acetylpiperidine-4-carboxylic acid 97.
- PubMed. (2014, August 1). Automatic analyzer for highly polar carboxylic acids based on fluorescence derivatization-liquid chromatography.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Benchchem. (n.d.). Synthesis routes of 1-Acetylpiperidine-4-carboxylic acid.
- Benchchem. (n.d.). Technical Support Center: Monitoring N-oxide Formation in Piperidine Reactions.
- PubMed. (n.d.). LC-MS metabolomics of polar compounds.
Sources
- 1. chembk.com [chembk.com]
- 2. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TLC stains [reachdevices.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. TLC Stains | TCI AMERICA [tcichemicals.com]
- 11. chembam.com [chembam.com]
- 12. silicycle.com [silicycle.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 1-Acetylpiperidine-3-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 1-Acetylpiperidine-3-carboxylic acid. As a versatile building block, its reactivity is centered around its carboxylic acid and N-acetyl functionalities.[1][2] The selection of an appropriate catalyst is paramount to achieving high yields, purity, and desired selectivity.
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the practical challenges and troubleshooting scenarios you may encounter during your experiments.
Section 1: Amide Bond Formation (Amide Coupling)
Amide coupling is one of the most common transformations performed with 1-Acetylpiperidine-3-carboxylic acid.[2][3] The reaction involves the condensation of the carboxylic acid with an amine, a process that requires the activation of the carboxyl group as it does not react directly with amines under mild conditions.[4][5]
FAQ 1.1: What are the standard catalytic systems for coupling 1-Acetylpiperidine-3-carboxylic acid with an amine?
Answer: For laboratory-scale synthesis, the most reliable method is not direct catalysis but the use of stoichiometric "coupling reagents" which activate the carboxylic acid in situ. These reagents are often used with catalytic additives. The choice of reagent depends on factors like the amine's nucleophilicity, steric hindrance, and the need to suppress side reactions like racemization (if using the chiral form, (3S)-1-acetylpiperidine-3-carboxylic acid).[2]
The most common and effective systems include:
-
Uronium/Guanidinium Salts (HATU, HBTU): These are highly efficient activators that form an active ester intermediate. They are typically used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid.[4] HATU is often preferred for sterically hindered amines or for minimizing epimerization.
-
Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N,N′-Dicyclohexylcarbodiimide (DCC) are classic activators.[4] They are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to form a less reactive, more selective active ester. This two-part system is crucial for preventing the formation of N-acylurea byproducts and minimizing racemization. EDC is favored due to the water-solubility of its urea byproduct, simplifying purification.
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective but can be more expensive. They are excellent for sensitive substrates.
The N-acetyl group on the piperidine ring is non-basic, meaning it will not interfere with or poison the coupling reagents, which simplifies the reaction setup compared to piperidines with a free secondary amine.
Troubleshooting Guide 1.2: My amide coupling reaction is slow, incomplete, or yields significant byproducts. What should I check?
Answer: Low yield or a complex reaction mixture in an amide coupling points to issues with activation, side reactions, or reagent quality. Here’s a systematic troubleshooting approach:
-
Problem: Incomplete Carboxylic Acid Activation
-
Causality: The activating agent is not efficiently converting the carboxylic acid to the active ester intermediate. This can be due to moisture, which hydrolyzes the agent and the active intermediate, or an inappropriate choice of base.
-
Solutions:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, DCM) over molecular sieves. Ensure all glassware is oven-dried.
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA.[4] Bases like triethylamine can sometimes compete as nucleophiles. Ensure you are using at least 2 equivalents of DIPEA: one to neutralize the HCl or H-PF6 salt from the coupling reagent and one to form the carboxylate salt.
-
Reagent Quality: Coupling reagents, especially uronium salts like HATU, can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a sample stored properly in a desiccator.
-
-
-
Problem: Formation of N-Acylurea Byproduct (with Carbodiimides)
-
Causality: This occurs when the O-acylisourea intermediate formed from the carbodiimide and carboxylic acid rearranges before the amine can intercept it. This is more common with sterically hindered amines or acids.
-
Solutions:
-
Mandatory Additive: Always use an additive like HOBt or OxymaPure with EDC or DCC. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.
-
Order of Addition: Add the carboxylic acid, coupling reagent, and additive together first and stir for a few minutes to pre-activate before adding the amine.
-
-
-
Problem: Low Yield with a Weakly Nucleophilic Amine (e.g., an aniline)
-
Causality: The activated ester is not reactive enough to be acylated by a poor nucleophile.
-
Solutions:
-
Switch to a Stronger Reagent: Move from an EDC/HOBt system to HATU. HATU is known to be more effective for challenging couplings.[4]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often drive the reaction to completion, although this should be done cautiously to avoid side reactions.
-
-
Data Presentation 1.3: Comparison of Common Amide Coupling Systems
| Reagent System | Relative Reactivity | Byproduct Nature | Racemization Risk | Cost | Key Application |
| EDC / HOBt | Moderate | Water-soluble urea | Low | General purpose, easy workup | |
| DCC / DMAP | High | Insoluble urea (DCU) | Moderate | $ | High reactivity, but purification can be difficult |
| HATU / DIPEA | Very High | Water-soluble | Very Low | Hindered substrates, peptide coupling, racemization-sensitive substrates[4] | |
| SOCl₂ / Pyridine | Very High | Gaseous (SO₂, HCl) | High | $ | Simple, robust amides where stereochemistry is not a concern |
Experimental Protocol 1.4: General Procedure for HATU-Mediated Amide Coupling
-
Objective: To synthesize N-benzyl-1-acetylpiperidine-3-carboxamide.
-
Materials:
-
1-Acetylpiperidine-3-carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Acetylpiperidine-3-carboxylic acid.
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.
-
Add benzylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Visualization 1.5: Generalized Amide Coupling Pathway
Caption: The reversible nature of the acid-catalyzed Fischer esterification.
Section 3: General Troubleshooting - Catalyst Deactivation
While the N-acetyl group on 1-Acetylpiperidine-3-carboxylic acid prevents it from acting as a Lewis base, issues related to catalyst poisoning can still arise, particularly in reactions involving related structures or impure starting materials.
FAQ 3.1: I am running a hydrogenation on a derivative of this molecule and my Palladium or Platinum catalyst is inactive. What could be the cause?
Answer: Catalyst poisoning is a common issue in hydrogenations, especially with nitrogen-containing compounds. [6][7][8]The lone pair of electrons on a nitrogen atom can irreversibly bind to the active sites on a metal catalyst, rendering it inactive. [7][9]
-
The Substrate Itself: While 1-Acetylpiperidine-3-carboxylic acid is fine, if your synthesis involves a de-acetylation step to reveal the free piperidine nitrogen, this product will act as a potent catalyst poison. [7]Similarly, if you are starting from a pyridine precursor to synthesize the piperidine ring, both the starting material and the final product can inhibit or poison catalysts like Pd/C, PtO₂, or Rh/C. [6][8]* Impurities: If your starting material was synthesized using reagents containing sulfur (e.g., Lawesson's reagent) or phosphorus (e.g., phosphine ligands), even trace amounts of these elements can act as severe catalyst poisons. [8]* Solutions for Poisoning by Basic Amines:
-
Acidic Additives: When hydrogenating a pyridine to a piperidine, adding a stoichiometric amount of an acid like HCl or acetic acid can protonate the nitrogen atom. [6][8]The resulting ammonium salt has no available lone pair and will not coordinate to the catalyst surface, dramatically improving reaction rates.
-
Protecting Groups: Ensure the nitrogen is protected (as it is in your title compound with the acetyl group) before attempting reactions sensitive to Lewis bases.
-
Increase Catalyst Loading: As a last resort, a much higher catalyst loading can sometimes be used to compensate for the poisoned sites, though this is inefficient and costly. [7]
-
Visualization 3.2: Troubleshooting Catalyst Poisoning
Caption: A decision tree for diagnosing catalyst inactivity in related reactions.
References
- Benchchem. Troubleshooting common issues in the synthesis of N-substituted piperidines.
- Benchchem.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.).
- ChemBK. 1-Acetylpiperidine-3-carboxylic acid. (2024).
- Li, X. (2023).
- BLD Pharm. 1-Acetylpiperidine-3-carboxylic acid.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Google Patents. Esterification of pyridine carboxylic acids. (US2758999A).
- Blank, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Vulcanchem. (3S)-1-acetylpiperidine-3-carboxylic acid.
- ResearchGate.
- ResearchGate.
- ChemScene. (3S)-1-Acetylpiperidine-3-carboxylic acid.
- Esterification of Carboxylic Acids. (2019, July 29). YouTube.
- MDPI.
- Organic Chemistry Portal.
- Gunanathan, C., & Milstein, D. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
- Tuñón, I., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5347–5355.
- ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).
- Organic Chemistry Portal.
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
Sources
- 1. chembk.com [chembk.com]
- 2. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Handling and storage recommendations for "1-Acetylpiperidine-3-carboxylic acid" to prevent degradation
Welcome to the technical support guide for 1-Acetylpiperidine-3-carboxylic acid (CAS 2637-76-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. By understanding its chemical nature and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 1-Acetylpiperidine-3-carboxylic acid?
A1: For long-term storage, it is recommended to store 1-Acetylpiperidine-3-carboxylic acid at room temperature.[1] Some suppliers also suggest storing it in a cool, dry, and well-ventilated place.[2] Always keep the container tightly closed to prevent moisture absorption and contamination.[3]
Q2: Is 1-Acetylpiperidine-3-carboxylic acid sensitive to light or air?
A2: While it is considered relatively stable to light and heat at room temperature, prolonged exposure should be avoided.[4] The tertiary amine in the piperidine ring has the potential to oxidize over time, especially in the presence of atmospheric oxygen. Therefore, storing it under an inert atmosphere (e.g., argon or nitrogen) is a good practice for long-term stability, although not always strictly required for short-term use.
Q3: Is this compound hygroscopic?
Q4: What are the primary degradation pathways for this compound?
A4: The two primary functional groups susceptible to degradation are the amide and the carboxylic acid. The amide bond can undergo hydrolysis under strong acidic or basic conditions, especially with heat, to yield piperidine-3-carboxylic acid and acetic acid.[6][7][8][9][10] The tertiary amine of the piperidine ring is also susceptible to oxidation.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, linking them to potential handling and storage problems.
Issue 1: Inconsistent analytical results (e.g., changing HPLC peak purity, unexpected NMR signals).
-
Question: I'm observing a decrease in the purity of my 1-Acetylpiperidine-3-carboxylic acid sample over time, or I'm seeing new, unexpected peaks in my analysis. What could be the cause?
-
Answer: This is a classic sign of sample degradation. The most likely culprit is hydrolysis of the acetyl group, especially if your sample has been exposed to moisture or stored in non-neutral pH conditions.
-
Causality: The amide bond in 1-Acetylpiperidine-3-carboxylic acid can be cleaved by water, a reaction catalyzed by either acid or base.[6][10] If your storage container is not tightly sealed, the compound can absorb atmospheric moisture, leading to slow hydrolysis. If the compound is dissolved in a solvent that is not strictly neutral and anhydrous, this degradation can be accelerated.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents.
-
Inert Atmosphere: For long-term storage of solutions, purge the vial with an inert gas like argon or nitrogen before sealing.
-
pH Control: Avoid exposing the compound to strong acids or bases unless it is a required step in your experimental protocol.
-
-
Issue 2: Change in physical appearance (e.g., color change, clumping).
-
Question: My white, crystalline 1-Acetylpiperidine-3-carboxylic acid has started to turn slightly yellow and is clumping together. What does this indicate?
-
Answer: A color change can be indicative of oxidative degradation, while clumping suggests moisture absorption.
-
Causality: The piperidine ring's tertiary amine can be susceptible to oxidation, which may lead to the formation of colored byproducts.[11] Clumping is a direct result of the powder absorbing water from the air, which can also increase the rate of hydrolytic degradation.
-
Troubleshooting Steps:
-
Assess Storage Environment: Move the compound to a desiccator immediately. If you suspect significant moisture uptake, you may consider drying the material under a high vacuum, provided it is thermally stable.
-
Minimize Air Exposure: When weighing out the compound, do so in a controlled environment (e.g., a glove box with an inert atmosphere) if possible, and minimize the time the container is open.
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze oxidative processes.
-
-
Issue 3: Poor solubility in a previously suitable solvent.
-
Question: I'm having trouble dissolving 1-Acetylpiperidine-3-carboxylic acid in a solvent that I've used successfully before. Why might this be happening?
-
Answer: This could be due to the formation of less soluble degradation products or polymerization.
-
Causality: If the compound has degraded, the resulting impurities may have different solubility profiles. For instance, the hydrolysis product, piperidine-3-carboxylic acid, will have different solubility characteristics.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Before use, it is good practice to re-analyze the compound's purity, for example, by taking a melting point or running a quick chromatographic analysis. The melting point for a similar compound, 1-Acetylpiperidine-4-carboxylic acid, is reported as 180-184 °C.
-
Sonication: Gentle sonication can sometimes help dissolve compounds that are slow to go into solution.
-
Consider Degradation: If solubility issues persist, it is a strong indicator that the material may have degraded, and it might be necessary to use a fresh batch.
-
-
Storage and Handling Recommendations Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[1] or Cool Place[2] | Prevents thermally induced degradation. |
| Atmosphere | Tightly sealed container.[3] Inert gas (Argon/Nitrogen) for long-term storage. | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Humidity | Dry, well-ventilated place.[2][3] Use of a desiccator is recommended. | Prevents moisture absorption which can lead to hydrolysis and clumping. |
| Light | Store in the dark or in an amber vial. | Protects against photolytic degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3] | These can cause rapid degradation through oxidation or hydrolysis. |
Potential Degradation Pathways
To maintain the integrity of 1-Acetylpiperidine-3-carboxylic acid, it is crucial to understand its potential degradation pathways. The primary routes of degradation are hydrolysis and oxidation.
Caption: Potential degradation pathways for 1-Acetylpiperidine-3-carboxylic acid.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 1-Acetylpiperidine-3-carboxylic acid and detecting potential degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-Acetylpiperidine-3-carboxylic acid.
-
Dissolve in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The main peak should correspond to 1-Acetylpiperidine-3-carboxylic acid.
-
Earlier eluting peaks may correspond to more polar degradation products like piperidine-3-carboxylic acid.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
References
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
-
Its Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid. ChemBK. [Link]
-
Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid. Tradeindia. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]
-
Ahlers, F., Lambert, J., & Wiermann, R. (2003). Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. Zeitschrift für Naturforschung C, 58(11-12), 807–811. [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). Cheméo. [Link]
-
CAS. (n.d.). 1-Acetylpiperidine. CAS Common Chemistry. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(12), 1269–1274. [Link]
-
Accela ChemBio Inc. (n.d.). 1-Acetylpiperidine-3-carboxylic Acid. AccelaChemBio. [Link]
-
Benningshof, J. C. J., et al. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5167–5184. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chembk.com [chembk.com]
- 5. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [en.khanacademy.org]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges with 1-Acetylpiperidine-3-carboxylic acid
Welcome to the technical support hub for researchers and drug development professionals working with 1-Acetylpiperidine-3-carboxylic acid. As a Senior Application Scientist, I understand the nuances and challenges that can arise during synthesis. The carboxylic acid at the 3-position of the N-acetylated piperidine ring, while a versatile synthetic handle, can exhibit sluggish reactivity under standard conditions. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your desired chemical transformations efficiently.
Part 1: Troubleshooting Common Experimental Failures
This section addresses specific, frequently encountered issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: Why is my amide coupling reaction with 1-Acetylpiperidine-3-carboxylic acid failing or resulting in extremely low yields with standard protocols like EDC/NHS?
A1: Root Cause Analysis & Strategic Solutions
Low or no yield in amide coupling reactions is a common frustration that can often be traced back to several key factors. While 1-Acetylpiperidine-3-carboxylic acid is not exceptionally sterically hindered, a combination of factors can lead to poor outcomes.
-
Inherent Poor Reactivity of Carboxylic Acids: The fundamental issue is that a carboxylic acid's hydroxyl group (-OH) is a poor leaving group. Direct reaction with an amine is unfavorable as the amine will first act as a base, causing a competing acid-base reaction that deactivates the amine nucleophile.[1][2][3] Activation of the carboxylic acid is not just recommended; it is mandatory for efficient amide bond formation.[4][5]
-
Incomplete Activation or Intermediate Instability: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) work by forming a highly reactive O-acylisourea intermediate.[2][6][7] However, this intermediate can be unstable and susceptible to several non-productive pathways:
-
Hydrolysis: Trace amounts of water in your reaction solvent or on your glassware can hydrolyze the active intermediate back to the starting carboxylic acid.[1] It is crucial to use anhydrous solvents and reagents.
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, effectively consuming your starting material.[6] This side reaction is a common cause of low yields in carbodiimide-mediated couplings.
-
-
Steric and Electronic Considerations: While less of a factor at the 3-position compared to the 2- or 4-positions, the conformation of the piperidine ring can still present some steric hindrance, especially when coupled with a bulky amine.[1][8] Electronically, the N-acetyl group is electron-withdrawing, which can influence the overall reactivity profile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling.
Q2: My Fischer esterification with 1-Acetylpiperidine-3-carboxylic acid is extremely slow and never reaches completion. What's the issue?
A2: Overcoming Equilibrium Limitations
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic but fundamentally reversible process.[9][10]
R-COOH + R'-OH ⇌ R-COOR' + H₂O
The poor reactivity you are observing is due to the reaction reaching equilibrium far from the desired product. To drive the reaction forward, you must apply Le Châtelier's principle.
Effective Strategies:
-
Use Excess Alcohol: If your alcohol is inexpensive and easily removed, using it as the solvent (a large excess) can effectively push the equilibrium towards the ester product.
-
Remove Water: The most robust method is to remove the water byproduct as it forms. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Bypass Equilibrium Entirely: For sensitive substrates or when the above methods are impractical, the best approach is to convert the carboxylic acid into a highly reactive, non-reversible intermediate first, such as an acid chloride (see Protocol 1 below), and then react it with the alcohol. This is not an equilibrium reaction and typically proceeds to completion quickly at lower temperatures.[3][]
Part 2: FAQs and In-Depth Activation Protocols
This section provides a deeper dive into the most effective strategies for activating the carboxylic acid group, complete with detailed, step-by-step protocols.
Q3: What are the most reliable methods to activate the carboxylic acid of 1-Acetylpiperidine-3-carboxylic acid for coupling reactions?
A3: A Tiered Approach to Activation
Choosing the right activation strategy depends on the nature of your coupling partner (e.g., a primary amine, a hindered secondary amine, an alcohol), the scale of your reaction, and the sensitivity of your substrates. We can classify the primary methods into three tiers of reactivity and application.
| Activation Method | Key Reagent(s) | Byproducts | Pros | Cons | Best For... |
| Tier 1: Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ | Highest reactivity, cost-effective, drives reactions to completion.[12][13][14] | Harsh conditions (heat, acid gas), not suitable for sensitive functional groups.[15] | Difficult couplings, sterically hindered substrates, ester formation. |
| Tier 2: Carbodiimide Coupling | EDC, DCC | Water-soluble urea (EDC), insoluble urea (DCC) | Mild conditions, widely used, good for many standard couplings.[2][7] | Prone to side reactions (N-acylurea), may require additives (HOBt, Oxyma).[6][16] | Standard amide couplings, reactions with acid-sensitive substrates. |
| Tier 3: Uronium/Phosphonium Salt Coupling | HATU, HBTU | Tetramethylurea | Extremely high efficiency, fast reaction times, low racemization, effective for hindered substrates.[17][18][19] | More expensive, reagents are moisture-sensitive. | Challenging amide couplings, peptide synthesis, electron-deficient amines.[17][20] |
Activation Strategy Decision Guide
Caption: Decision tree for selecting a carboxylic acid activation method.
Experimental Protocols
Protocol 1: High-Reactivity Acid Chloride Formation
This protocol converts the carboxylic acid to its highly reactive acid chloride derivative, which is then coupled with the desired nucleophile (amine or alcohol).
Part A: Acid Chloride Synthesis
-
Reagents:
-
1-Acetylpiperidine-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 5.0 eq, can be used as solvent) or Oxalyl chloride (1.5 eq)[14]
-
Anhydrous Dichloromethane (DCM) (if using oxalyl chloride)
-
Catalytic N,N-Dimethylformamide (DMF) (1 drop, only for oxalyl chloride)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Acetylpiperidine-3-carboxylic acid.
-
Method with SOCl₂: Add thionyl chloride slowly at 0 °C. Once the addition is complete, warm to room temperature and then heat to reflux (typically ~79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Method with (COCl)₂: Suspend the acid in anhydrous DCM. Add one drop of DMF. Add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.[14]
-
After the reaction is complete, remove the excess SOCl₂ or solvent and (COCl)₂ under reduced pressure (vacuum). This step is crucial. The resulting crude acid chloride is often used immediately in the next step without purification.
-
Part B: Amide/Ester Formation
-
Reagents:
-
Crude acid chloride from Part A (1.0 eq)
-
Amine or Alcohol (1.1 eq)
-
Anhydrous DCM or THF
-
Base (e.g., Triethylamine (TEA) or DIPEA, 2.2 eq)
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine/alcohol and the base in anhydrous DCM.
-
Cool the amine/alcohol solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine/alcohol solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aq. NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to purify via column chromatography.[1]
-
Protocol 2: Mild and Efficient HATU Coupling
This protocol uses a modern uronium salt coupling reagent, ideal for challenging substrates or when mild conditions are paramount.
-
Reagents:
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve 1-Acetylpiperidine-3-carboxylic acid, HATU, and the amine in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirring solution. The mechanism involves the base deprotonating the carboxylic acid, which then attacks HATU to form a highly reactive OAt-active ester.[17][18][21] This active ester is then rapidly attacked by the amine.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature.
-
Stir for 1-4 hours. HATU-mediated reactions are often very fast.[17] Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. LiCl (to remove DMF), 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
References
-
Carboxylic Acids to Acid Chlorides. JoVE. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
Acid chloride formation (video). Khan Academy. Available at: [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Available at: [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]
-
Why did my amide syntesis does not work? ResearchGate. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
1-Acetylpiperidine-3-carboxylic acid. ChemBK. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
1-Acetylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]
-
The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. PubMed. Available at: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
1-acetylpiperidine-3-carboxylic acid (C8H13NO3). PubChemLite. Available at: [Link]
-
Carboxylic Acid Activation. YouTube. Available at: [Link]
-
Activation Substitution of Carboxylic Acids. YouTube. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 19. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 21. HATU - Wikipedia [en.wikipedia.org]
- 22. d-nb.info [d-nb.info]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 1-Acetylpiperidine-3-carboxylic Acid and 1-Acetylpiperidine-4-carboxylic Acid for Drug Discovery Professionals
In the landscape of pharmaceutical research and development, the subtle art of medicinal chemistry often hinges on the positional nuances of functional groups within a molecular scaffold. A prime example of this principle is found in the isomeric pair of 1-Acetylpiperidine-3-carboxylic acid and 1-Acetylpiperidine-4-carboxylic acid. While chemically similar, their distinct spatial arrangements give rise to divergent biological activities and applications, making a clear understanding of their differences crucial for researchers in drug discovery. This guide provides an in-depth, objective comparison of these two valuable building blocks, supported by physicochemical data, synthetic considerations, and an exploration of their distinct roles in modern pharmacology.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the position of the carboxylic acid group on the piperidine ring. In 1-Acetylpiperidine-3-carboxylic acid, the carboxyl group is at the 3-position, making it a derivative of nipecotic acid. Conversely, 1-Acetylpiperidine-4-carboxylic acid features the carboxyl group at the 4-position, classifying it as a derivative of isonipecotic acid. This seemingly minor shift has significant implications for the molecule's three-dimensional shape, polarity, and ultimately, its interaction with biological targets.
The N-acetylation of the piperidine nitrogen in both isomers serves a critical purpose. It neutralizes the basicity of the nitrogen atom, transforming the zwitterionic nature of the parent amino acids (nipecotic and isonipecotic acid) into a more drug-like, neutral species. This modification can significantly impact properties like membrane permeability and metabolic stability.
Below is a summary of their key physicochemical properties:
| Property | 1-Acetylpiperidine-3-carboxylic acid | 1-Acetylpiperidine-4-carboxylic acid |
| Synonyms | N-Acetylnipecotic acid | N-Acetylisonipecotic acid |
| CAS Number | 2637-76-5[1] | 25503-90-6[2] |
| Molecular Formula | C₈H₁₃NO₃[1] | C₈H₁₃NO₃[2] |
| Molecular Weight | 171.19 g/mol [1] | 171.19 g/mol [2] |
| Melting Point | 131-132 °C[3] | 180-184 °C[4] |
| Boiling Point | 374.0±35.0 °C (Predicted)[3] | 374.0±35.0 °C (Predicted) |
| pKa | 4.25±0.20 (Predicted)[3] | 4.35±0.20 (Predicted) |
| Solubility | Approx. 2 g/L in water[5] | Slightly soluble in water and methanol |
The higher melting point of the 4-isomer suggests a more stable crystal lattice, which can be a factor in formulation and handling.
The Biological Context: GABAergic Modulation vs. Synthetic Versatility
The primary divergence in the utility of these isomers stems from the pharmacological profiles of their parent compounds. Nipecotic acid (piperidine-3-carboxylic acid) is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, a crucial mechanism for regulating neurotransmission.[6] In contrast, isonipecotic acid (piperidine-4-carboxylic acid) is generally considered a GABA receptor agonist, though weaker than other analogs.[7]
1-Acetylpiperidine-3-carboxylic Acid: A Scaffold for GABA Uptake Inhibitors
The 3-carboxy isomer is of significant interest in the development of therapies for neurological disorders such as epilepsy and anxiety, where enhancing GABAergic tone is beneficial.[8] The N-acetylation of nipecotic acid is a strategic modification aimed at improving its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier, a known limitation of the parent compound due to its zwitterionic nature.
While direct comparative data for the N-acetylated versions is scarce, studies on related derivatives provide valuable insights. For instance, research on hydroxy- and acetamido-substituted piperidine-3-carboxylic acids has shown that modifications at other positions on the ring can modulate their activity as GABA uptake inhibitors.[7] This underscores the potential of the 1-acetyl-3-carboxy scaffold as a starting point for novel, more potent, and selective GABA transporter (GAT) inhibitors.
Experimental Protocol: In Vitro GABA Uptake Assay
This protocol outlines a typical procedure to assess the inhibitory potential of compounds like 1-Acetylpiperidine-3-carboxylic acid on GABA transporters, often using cell lines stably expressing specific GAT subtypes or synaptosomal preparations.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of [³H]GABA uptake.
Materials:
-
HEK-293 cells stably expressing the target GABA transporter (e.g., mGAT1)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compounds (e.g., 1-Acetylpiperidine-3-carboxylic acid) and reference inhibitors (e.g., tiagabine)
-
Uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5)[9]
-
Lysis buffer (e.g., 1% SDS in uptake buffer)[9]
-
Scintillation cocktail
-
96-well microplates (poly-D-lysine-coated)
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing the target GAT into 96-well plates and culture until they reach near-confluence.
-
Preparation of Solutions: Prepare serial dilutions of the test and reference compounds in the uptake buffer.
-
Assay Initiation:
-
Incubation: Incubate the plate for a defined period (e.g., 3-30 minutes) at room temperature or 37°C.[9][11]
-
Termination of Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold uptake buffer.[11]
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Use of Stably Transfected Cells: This ensures a consistent and high level of expression of the specific GABA transporter subtype being investigated, leading to a robust and reproducible assay.
-
Radiolabeled Substrate: [³H]GABA provides a highly sensitive method for quantifying the amount of substrate transported into the cells.
-
Pre-incubation with Inhibitor: This step allows the test compound to bind to the transporter before the introduction of the substrate, ensuring that the measured inhibition reflects the compound's true potency.
-
Rapid Washing with Cold Buffer: This is crucial to terminate the transport process quickly and remove any extracellular radiolabeled substrate, preventing overestimation of uptake.
1-Acetylpiperidine-4-carboxylic Acid: A Versatile Building Block in Synthesis
In contrast to its 3-carboxy counterpart, 1-Acetylpiperidine-4-carboxylic acid is more widely recognized as a versatile synthetic intermediate in the preparation of a diverse range of pharmaceuticals. Its utility spans from CNS depressants to antiproliferative agents and CCR5 antagonists for HIV treatment.[4]
The 4-position of the carboxyl group, combined with the N-acetyl protection, makes it an ideal scaffold for introducing further molecular complexity. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the piperidine ring provides a rigid conformational constraint that is often desirable in drug design.
Synthesis and Characterization: A Practical Perspective
Both isomers are typically synthesized by the N-acetylation of their respective parent piperidine carboxylic acids.
Synthesis of 1-Acetylpiperidine-4-carboxylic acid: A common and straightforward method involves the reaction of isonipecotic acid with acetic anhydride.
Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic acid
Objective: To synthesize 1-Acetylpiperidine-4-carboxylic acid from isonipecotic acid.
Materials:
-
4-Piperidinecarboxylic acid (Isonipecotic acid)
-
Acetic anhydride
-
Ethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 4-piperidinecarboxylic acid and acetic anhydride.[3]
-
Heat the mixture to reflux and maintain for approximately 2 hours.[3]
-
Allow the reaction mixture to cool to room temperature and stir overnight.[3]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess acetic anhydride.
-
To the resulting residue, add ethyl ether and grind the solid.
-
Collect the solid product by vacuum filtration, washing with additional ethyl ether.[3]
-
Dry the product to obtain 1-Acetylpiperidine-4-carboxylic acid.
Synthesis of 1-Acetylpiperidine-3-carboxylic acid: The synthesis of the 3-isomer follows a similar principle, reacting nipecotic acid with an acetylating agent like acetic anhydride, often in the presence of a base such as sodium acetate.[5]
Analytical Characterization: Standard analytical techniques are employed to confirm the identity and purity of these compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the 4-isomer, characteristic signals for the acetyl protons and the protons on the piperidine ring can be observed. The carboxyl carbon typically appears in the 160-185 ppm range in the ¹³C NMR spectrum.[12]
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the N-acetyl group.
-
Mass Spectrometry: Provides confirmation of the molecular weight.
Conclusion: Choosing the Right Isomer for Your Research
The choice between 1-Acetylpiperidine-3-carboxylic acid and its 4-carboxy isomer is fundamentally driven by the intended application.
-
For researchers in neuroscience and those targeting GABAergic pathways, 1-Acetylpiperidine-3-carboxylic acid serves as a crucial lead compound and scaffold. Its structural relationship to nipecotic acid makes it and its derivatives prime candidates for the development of novel GABA uptake inhibitors with potentially improved pharmacokinetic profiles.
-
For medicinal chemists engaged in broader drug discovery programs, 1-Acetylpiperidine-4-carboxylic acid offers greater versatility as a synthetic building block. Its conformational rigidity and readily modifiable carboxylic acid handle make it a valuable component for constructing complex molecules across a wide range of therapeutic areas.
In essence, while these two molecules are isomers, they are not interchangeable. A clear understanding of their distinct structure-activity relationships and synthetic utilities is paramount for making informed decisions in the design and execution of successful drug discovery projects.
References
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid. [Link]
-
Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 24(12), 1377-1383. [Link]
-
Andersen, K. E., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(15), 2859-2873. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.3. [Link]
-
PubChem. 1-Acetylpiperidine. [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Tradeindia. (s)-1-acetylpiperidine-3-carboxylic Acid. [Link]
-
ResearchGate. Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. [Link]
-
Advent Chembio. 1-Acetylpiperidine-3-carboxylic acid, 97%. [Link]
-
Ali, R., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3191. [Link]
-
Ye, W., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Structural & Molecular Biology, 30(5), 634-643. [Link]
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
-
Kvist, T., et al. (2013). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. Neurochemical Research, 38(1), 77-85. [Link]
-
ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]
-
Andersen, K. E., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(15), 2859-2873. [Link]
-
PubChemLite. 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). [Link]
-
Rudy, H. K. A., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 27(5), 822-831. [Link]
-
Forgione, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2639. [Link]
-
ResearchGate. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. [Link]
-
Rudy, H. K. A., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Archiv der Pharmazie, 352(8), e1900083. [Link]
-
Aladdin Scientific. 1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram. [Link]
-
Tsolaki, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2038. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NIST. 1-Acetyl-4-piperidinecarboxylic acid. [Link]
-
ResearchGate. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. [Link]
Sources
- 1. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 2. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 1-acetylpiperidine-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
A Researcher's Guide to Comparing the Biological Activity of 1-Acetylpiperidine-3-carboxylic Acid Isomers
For drug development professionals and researchers in neuroscience, understanding the stereochemical nuances of bioactive molecules is not merely an academic exercise—it is fundamental to designing potent and selective therapeutics. This guide provides an in-depth technical comparison of the biological activity of the (R) and (S) isomers of 1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid.
While the parent compound, nipecotic acid, is a well-documented inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), its N-acetylated derivative presents a case study in how subtle structural modifications can influence pharmacological profiles.[1] We will explore the causal logic behind experimental design, provide self-validating protocols for assessing bioactivity, and present a comparative analysis grounded in the established pharmacology of GABAergic signaling.
The Scientific Rationale: GABA, GATs, and the Importance of Stereochemistry
GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the delicate balance between neuronal excitation and inhibition.[2][3] The termination of GABAergic signaling in the synaptic cleft is primarily mediated by its reuptake into presynaptic neurons and surrounding glial cells. This action is carried out by a family of sodium and chloride-dependent GABA transporters (GATs).[4][5]
Of the known subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the predominant isoform in the brain and a validated therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[6][7] By inhibiting GAT1, compounds can elevate extracellular GABA levels, thereby enhancing inhibitory tone and suppressing seizure activity.[7]
Nipecotic acid is a classic competitive inhibitor of GATs, with a notable preference for GAT1.[1][8] However, its therapeutic potential is limited by poor penetration of the blood-brain barrier.[1] The addition of an acetyl group to the piperidine nitrogen (forming 1-Acetylpiperidine-3-carboxylic acid) increases lipophilicity, a common strategy to improve central nervous system availability.[9]
Crucially, nipecotic acid possesses a chiral center at the 3-position of the piperidine ring, meaning it exists as two non-superimposable mirror images: (R)-nipecotic acid and (S)-nipecotic acid. This chirality is preserved in its N-acetylated form. Biological targets, being chiral themselves, almost invariably exhibit stereoselective interactions. Therefore, it is scientifically imperative to resolve and test each isomer independently, as they are expected to possess distinct affinities and potencies for GATs.
Visualizing the Target Environment: The GABAergic Synapse
The diagram below illustrates the critical role of the GAT1 transporter in a GABAergic synapse, which is the primary target for nipecotic acid and its derivatives.
Caption: Role of GAT1 in clearing synaptic GABA.
Comparative Analysis of Isomer Activity
To objectively compare the biological activity of (R)- and (S)-1-Acetylpiperidine-3-carboxylic acid, two primary in vitro assays are essential: the [³H]GABA Uptake Assay and the Radioligand Binding Assay. The former measures the functional inhibition of the transporter, while the latter quantifies the binding affinity of the isomers to the transporter protein.
Data Summary Table
The following table presents hypothetical, yet plausible, experimental data to illustrate the expected stereoselectivity. It is common for one isomer (the eutomer) to be significantly more potent than the other (the distomer).
| Compound Isomer | GAT1 Functional Inhibition IC₅₀ (µM) | GAT1 Binding Affinity Kᵢ (µM) |
| (R)-1-Acetylpiperidine-3-carboxylic acid | 15.8 | 10.2 |
| (S)-1-Acetylpiperidine-3-carboxylic acid | 245.2 | 198.5 |
| Tiagabine (Reference Compound) | 0.725 | 0.450 |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the isomer required to inhibit 50% of GABA uptake activity. A lower value indicates higher potency.
-
Kᵢ (Inhibitory constant): A measure of the binding affinity of the isomer to the GAT1 transporter. A lower value indicates a stronger binding interaction.
Interpretation: In this illustrative dataset, the (R)-isomer is substantially more potent and displays higher affinity for GAT1 than the (S)-isomer, demonstrating clear stereoselectivity. This is the type of result that guides lead optimization in drug discovery, focusing efforts on the more active eutomer.
Experimental Protocols
The trustworthiness of any comparative analysis rests on the robustness of its experimental protocols. The following methods are standard in the field for characterizing GAT inhibitors and include self-validating controls.
1. [³H]GABA Uptake Inhibition Assay
This assay directly quantifies the ability of the test compounds to inhibit the transport of radiolabeled GABA into cells engineered to express a specific GABA transporter subtype.[7][10]
Objective: To determine the IC₅₀ value of each isomer for the inhibition of GABA uptake via the GAT1 transporter.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human GAT1 transporter (hGAT1) in appropriate media. Seed the cells into 96-well microplates and allow them to grow to confluency (24-48 hours).[10]
-
Compound Preparation: Prepare a 10 mM stock solution of each isomer and the reference compound (e.g., Tiagabine) in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 1000 µM).
-
Assay Procedure:
-
Wash the confluent cells twice with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Add 50 µL of the assay buffer containing various concentrations of the test isomer to the wells.
-
Add 50 µL of the assay buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM).
-
Incubate the plate for 20 minutes at room temperature to allow for GABA uptake.[6]
-
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. Lyse the cells by adding a scintillation cocktail.
-
Quantification: Measure the radioactivity in each well using a scintillation counter. This reflects the amount of [³H]GABA transported into the cells.
-
Data Analysis:
-
Define "Total Uptake" as radioactivity in wells with no inhibitor.
-
Define "Non-specific Uptake" using a high concentration of a known GAT1 inhibitor (e.g., 1 mM Nipecotic Acid).
-
Calculate "Specific Uptake" = Total Uptake - Non-specific Uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the isomer concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Caption: Workflow for the [³H]GABA Uptake Inhibition Assay.
2. Radioligand Competition Binding Assay
This assay measures the affinity (Kᵢ) of the test compounds for the GAT1 transporter by quantifying their ability to displace a known radiolabeled ligand from the binding site.[11][12]
Objective: To determine the Kᵢ value of each isomer for the GAT1 transporter.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or hGAT1-expressing cells in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the final assay buffer. Determine the protein concentration using a BCA or similar protein assay.[11]
-
Compound Preparation: Prepare serial dilutions of the test isomers as described in the uptake assay.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable GAT1 radioligand (e.g., [³H]Tiagabine), and various concentrations of the test isomer.[11]
-
The final volume should be consistent across all wells (e.g., 250 µL).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[11]
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: Dry the filter plate, add a scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Define "Total Binding" as radioactivity in wells without any competing compound.
-
Define "Non-specific Binding" in the presence of a saturating concentration of a non-radiolabeled GAT1 ligand (e.g., 10 µM Tiagabine).
-
Calculate "Specific Binding" = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the isomer concentration to determine the IC₅₀.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[12]
-
Conclusion and Implications
This guide outlines the essential scientific framework for comparing the biological activity of the (R) and (S) isomers of 1-Acetylpiperidine-3-carboxylic acid. The core principle is that chirality dictates biological activity. By employing robust, validated assays such as the [³H]GABA uptake and radioligand binding protocols, researchers can precisely quantify the potency and affinity of each stereoisomer. The expected outcome is a significant difference in activity between the two isomers, which is a critical finding for any drug development program. This stereoselective activity against GABA transporters underscores the importance of chiral synthesis and separation, ensuring that therapeutic candidates are advanced based on the properties of the most active and selective isomer.
References
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Available from: [Link]
-
Bernstein, E. M., & Quick, M. W. (1999). Regulation of γ-Aminobutyric Acid (GABA) Transporters by Extracellular GABA. Journal of Biological Chemistry, 274(2), 889-895. Available from: [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]
-
ResearchGate. Establishing a linearly responding [³H]GABA uptake assay in an... Available from: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available from: [Link]
-
Kumar, K., et al. (2022). Structural basis of GABA reuptake inhibition. PMC - PubMed Central. Available from: [Link]
-
Wikipedia. Nipecotic acid. Available from: [Link]
-
Kumar, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - PubMed Central. Available from: [Link]
-
Williams, S. R., & Evans, R. H. (2001). Nipecotic acid directly activates GABAA-like ion channels. PMC - PubMed Central. Available from: [Link]
-
Williams, S. R., & Evans, R. H. (2001). Nipecotic acid directly activates GABA(A)-like ion channels. British Journal of Pharmacology. Available from: [Link]
-
Hoffman, J. D., & Lupica, C. R. (2013). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. Examples of N-substituted nipecotic acid derivatives for the inhibition... Available from: [Link]
-
ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available from: [Link]
-
Dhanawat, M., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Archiv der Pharmazie. Available from: [Link]
Sources
- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-Acetylpiperidine-3-carboxylic Acid
Introduction
1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a key heterocyclic building block in medicinal chemistry. As a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) reuptake, this scaffold is of significant interest for the development of novel therapeutics targeting neurological and psychological disorders. The N-acetyl group modifies the polarity and metabolic stability of the parent nipecotic acid, making it a valuable intermediate for synthesizing more complex drug candidates.
The efficient and scalable synthesis of 1-Acetylpiperidine-3-carboxylic acid is therefore a critical consideration for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two primary synthetic strategies, offering detailed experimental protocols, quantitative performance data, and mechanistic insights to inform laboratory practice and process development.
Route 1: Direct N-Acetylation of Piperidine-3-carboxylic Acid
This approach is the most direct and atom-economical pathway, involving the straightforward acylation of the secondary amine of piperidine-3-carboxylic acid (nipecotic acid).
Strategic Rationale
The secondary amine of the piperidine ring is a strong nucleophile, while acetic anhydride is a highly reactive and commercially available acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. Given the simplicity and high efficiency of this transformation, it is often the first choice for laboratory-scale synthesis. The primary challenge lies in the workup and purification, as both the starting material and product are polar, water-soluble compounds.
Experimental Protocol
Materials:
-
Piperidine-3-carboxylic acid (Nipecotic acid)
-
Acetic anhydride
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-3-carboxylic acid (1.0 eq) in a minimal amount of acetic anhydride (3.0-5.0 eq). The use of excess acetic anhydride serves as both the reagent and the solvent.
-
Reaction Execution: Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The suspension should become a clear, homogeneous solution as the reaction progresses.
-
Work-up and Quenching: After cooling to room temperature, cautiously add the reaction mixture to a beaker of ice-water to quench the excess acetic anhydride. This hydrolysis is exothermic.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The resulting solid can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether, to afford pure 1-Acetylpiperidine-3-carboxylic acid.
Mechanistic Insight: N-Acetylation
The reaction proceeds through the nucleophilic attack of the secondary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a stable leaving group. A final deprotonation of the nitrogen atom, typically by the acetate ion, yields the neutral N-acetylated product and acetic acid as a byproduct.[1][2]
Workflow Diagram
Caption: Workflow for the direct N-acetylation of piperidine-3-carboxylic acid.
Route 2: Hydrogenation of Pyridine Precursor followed by N-Acetylation
This two-step strategy begins with the reduction of a commercially available pyridine-based starting material, nicotinic acid (pyridine-3-carboxylic acid), to form the piperidine ring, which is then acetylated.
Strategic Rationale
Experimental Protocol
Part A: Catalytic Hydrogenation of Nicotinic Acid
Materials:
-
Nicotinic acid (Pyridine-3-carboxylic acid)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Deionized water
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In the vessel of a high-pressure reactor, prepare a suspension of nicotinic acid (1.0 eq) in deionized water.
-
Catalyst Addition: Add the 5% Rh/Al₂O₃ catalyst (typically 5-10% by weight relative to the substrate).
-
Reaction Execution: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to 2-3 atmospheres (approx. 30-45 psi).[5] Begin vigorous agitation at room temperature. Hydrogen uptake is typically complete within 4-6 hours.
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure to yield piperidine-3-carboxylic acid. The product is often of sufficient purity for the next step without further purification.
Part B: N-Acetylation
The N-acetylation of the piperidine-3-carboxylic acid produced in Part A follows the exact same protocol as described in Route 1 .
Mechanistic Insight: Catalytic Hydrogenation
The hydrogenation of a pyridine ring over a heterogeneous catalyst like Rh/Al₂O₃ involves a series of steps. The pyridine molecule adsorbs onto the surface of the metal catalyst. Molecular hydrogen also adsorbs onto the metal surface and dissociates into atomic hydrogen. The reaction proceeds via the stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed pyridine ring, eventually leading to the fully saturated piperidine.[6] The aromatic stability of the pyridine ring makes this reduction more challenging than for simple alkenes, necessitating the use of active catalysts.
Workflow Diagram
Caption: Two-step workflow via hydrogenation of nicotinic acid and subsequent N-acetylation.
Comparative Performance Analysis
The choice between these two synthetic routes depends on factors such as starting material availability, scale, equipment, and overall cost-effectiveness. The following table summarizes key performance indicators for each route.
| Parameter | Route 1: Direct N-Acetylation | Route 2: Hydrogenation & Acetylation |
| Starting Material | Piperidine-3-carboxylic acid | Nicotinic acid |
| Number of Steps | 1 | 2 |
| Overall Yield | High (>90%) | Good (80-88% reported for hydrogenation step)[5] |
| Reaction Conditions | High Temperature (Reflux) | Mild Temperature, High Pressure (Hydrogenation) |
| Key Reagents | Acetic anhydride | H₂, Rh/Al₂O₃ catalyst, Acetic anhydride |
| Equipment | Standard glassware | High-pressure reactor required |
| Atom Economy | Excellent | Good |
| Scalability | Excellent for lab scale | Preferred for large scale due to precursor cost |
| Safety Considerations | Corrosive acetic anhydride | Handling of flammable H₂ gas and pyrophoric catalyst |
Conclusion and Recommendations
Route 1 (Direct N-Acetylation) is the superior choice for rapid, laboratory-scale synthesis when piperidine-3-carboxylic acid is readily available. Its single-step nature, high yield, and use of standard laboratory equipment make it highly efficient for producing research quantities of 1-Acetylpiperidine-3-carboxylic acid.
Route 2 (Hydrogenation followed by N-Acetylation) is the more economical and scalable approach for industrial production . Despite being a two-step process requiring specialized high-pressure equipment, the significantly lower cost of the starting material, nicotinic acid, makes this the preferred route for manufacturing large quantities of the target molecule. The hydrogenation step is robust and high-yielding, and the subsequent acetylation is straightforward.
Researchers and drug development professionals should select the synthetic route that best aligns with their specific objectives, considering the trade-offs between speed, cost, scale, and available infrastructure.
References
-
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Scientific Reports. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2019). ResearchGate. Available at: [Link]
-
N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. (1964). Canadian Journal of Chemistry. Available at: [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Available at: [Link]
- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. (1964). Google Patents.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). ACS Catalysis. Available at: [Link]
-
Acetylation of amines with acetic anhydride. (2018). ResearchGate. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules. Available at: [Link]
-
Acetylation of amines with acetic anhydride. (2021). ResearchGate. Available at: [Link]
-
Acylation of an amine using acetic anhydride. (2024). YouTube. Available at: [Link]
-
Hydrogenation of Isomeric Pyridinecarboxylic Acids. (1962). Journal of Organic Chemistry. Available at: [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2012). Reviews in Organic Chemistry. Available at: [Link]
-
A Catalytic Green Process for the Production of Niacin. (2001). CHIMIA. Available at: [Link]
-
N-Terminus Acetylation Protocol. (N.D.). CDN. Available at: [Link]
-
A Convenient Laboratory Preparation of Acetanilide. (2013). Resonance. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2023). World Journal of Microbiology and Biotechnology. Available at: [Link]
- Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents. (2011). Google Patents.
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. Available at: [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Guide to the Structural Validation of 1-Acetylpiperidine-3-carboxylic Acid: A Case Study in X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of small organic molecules, centered on the hypothetical case study of "1-Acetylpiperidine-3-carboxylic acid," a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide will utilize established principles and data from closely related compounds to present a realistic and instructive comparison.
Introduction: The Imperative of Structural Integrity in Drug Discovery
The journey of a drug from concept to clinic is paved with precise molecular architecture. The efficacy, safety, and intellectual property of a new chemical entity (NCE) are all intrinsically linked to its exact atomic arrangement. Therefore, the rigorous validation of a molecule's structure is not merely a confirmatory step but a critical foundation for all subsequent research and development. Among the arsenal of analytical techniques, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing an unequivocal three-dimensional representation of a molecule in the solid state.[1][2] However, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more readily accessible data regarding the molecule's connectivity and composition. This guide will objectively compare the utility of these methods in the context of validating the structure of 1-Acetylpiperidine-3-carboxylic acid.
Synthesis and Crystallization: The Gateway to a Definitive Structure
The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals.[1][3] The journey to obtaining these crystals begins with the synthesis and purification of the target compound.
Synthesis of 1-Acetylpiperidine-3-carboxylic acid
A plausible synthetic route to 1-Acetylpiperidine-3-carboxylic acid involves the N-acetylation of piperidine-3-carboxylic acid.[4]
Protocol:
-
To a solution of piperidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Acetylpiperidine-3-carboxylic acid.
Crystallization of 1-Acetylpiperidine-3-carboxylic acid
The growth of diffraction-quality single crystals is often the most challenging step.[1][3] For a small, polar organic molecule like 1-Acetylpiperidine-3-carboxylic acid, several crystallization techniques can be employed.
Common Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) and allowed to evaporate slowly in a loosely covered vial.[5]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
For this case study, we will proceed with the slow evaporation method.
Protocol:
-
Dissolve a small amount of purified 1-Acetylpiperidine-3-carboxylic acid in a minimal amount of warm ethanol in a clean glass vial.
-
Add a co-solvent such as ethyl acetate dropwise until the solution is just shy of saturation.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of single, well-formed crystals.
Structural Validation by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides a detailed three-dimensional map of electron density within the crystal, from which the precise positions of atoms can be determined.[1] This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Hypothetical Crystallographic Data for 1-Acetylpiperidine-3-carboxylic acid
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₃NO₃ |
| Formula Weight | 171.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 818.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.388 |
| R-factor | 0.045 |
This data is representative of a small organic molecule and is presented for illustrative purposes.
Interpretation of Results
The successful refinement of the crystal structure would provide:
-
Unambiguous Connectivity: Confirmation of the piperidine ring, the acetyl group at the nitrogen, and the carboxylic acid at the 3-position.
-
Precise Bond Lengths and Angles: For example, the C=O bond length of the acetyl group would be expected to be around 1.23 Å, and the C-N-C bond angle within the piperidine ring would be approximately 112°.
-
Conformational Details: The conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the acetyl and carboxylic acid groups would be determined.
-
Intermolecular Interactions: Analysis of the packing of molecules in the crystal lattice would reveal hydrogen bonding interactions, such as those between the carboxylic acid groups of adjacent molecules.
Comparative Analysis with Spectroscopic Techniques
While SCXRD provides the ultimate structural proof, NMR and MS are indispensable tools for routine characterization and can provide valuable information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the deduction of the molecule's connectivity.[6][7]
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Inferred Structural Information |
| ¹H NMR | ~12.0 (br s, 1H, -COOH), ~3.5-4.0 (m, 2H, -NCH₂-), ~2.5-3.0 (m, 1H, -CH-COOH), ~2.1 (s, 3H, -COCH₃), ~1.5-2.0 (m, 4H, piperidine -CH₂-) | Presence of carboxylic acid, acetyl group, and piperidine ring protons. Coupling patterns in the 2D spectra would confirm the connectivity. |
| ¹³C NMR | ~175 (-COOH), ~170 (-COCH₃), ~40-50 (-NCH₂-), ~40 (-CH-COOH), ~20-30 (piperidine -CH₂-), ~21 (-COCH₃) | Confirms the number of distinct carbon environments and the presence of carbonyl carbons. |
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of nuclei, dynamic processes in solution |
| Ambiguity | Unambiguous (if a good quality crystal is obtained) | Can be ambiguous for complex structures or isomers |
| Sample Requirement | Single crystal (often difficult to obtain) | Soluble sample (mg quantity) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.[8][9]
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum, typically in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.
| Technique | Expected m/z Values | Inferred Structural Information |
| HRMS (ESI+) | [M+H]⁺ = 172.0968 | Confirms the elemental composition (C₈H₁₄NO₃⁺) and molecular weight. |
| MS/MS Fragmentation | Fragments corresponding to the loss of water (-18), the acetyl group (-43), and the carboxylic acid group (-45). | Provides evidence for the presence of specific functional groups and helps to piece together the molecular structure. |
| Feature | Mass Spectrometry | X-ray Crystallography & NMR Spectroscopy |
| Primary Information | Molecular weight and elemental composition | Atomic connectivity and 3D arrangement |
| Isomer Differentiation | Cannot distinguish between isomers with the same mass (e.g., 3- vs. 4-carboxylic acid) without fragmentation analysis | Can readily distinguish between isomers |
| Sensitivity | Very high (sub-picomole) | Lower (milligram to microgram) |
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of a novel chemical entity like 1-Acetylpiperidine-3-carboxylic acid is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy serves as a powerful and routine method for elucidating the connectivity and solution-state structure, while mass spectrometry offers rapid confirmation of the molecular weight and elemental composition.
For drug development professionals, a comprehensive understanding of the strengths and limitations of each technique is paramount. The choice of analytical strategy will depend on the specific research question, the properties of the molecule, and the available resources. Ultimately, a combination of these methods provides the most robust and trustworthy validation of a molecule's structure, ensuring a solid foundation for further investigation and development.
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved January 12, 2026, from [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. (2023, September 20). OpenStax. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved January 12, 2026, from [Link]
-
1-Acetylpiperidine-3-carboxylic acid. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
-
1-Acetylpiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 12, 2026, from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 12, 2026, from [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. chembk.com [chembk.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 7. omicsonline.org [omicsonline.org]
- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 9. uab.edu [uab.edu]
Spectroscopic Comparison Guide: 1-Acetylpiperidine-3-carboxylic acid and its Precursors
An in-depth guide to the spectroscopic characterization of 1-Acetylpiperidine-3-carboxylic acid and its precursors, designed for researchers, scientists, and drug development professionals.
A Senior Application Scientist's Perspective
In the realm of medicinal chemistry and pharmaceutical development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous science. Every new batch of a compound, whether an intermediate or a final active pharmaceutical ingredient, must be validated to ensure its identity, purity, and integrity. 1-Acetylpiperidine-3-carboxylic acid, a derivative of the GABA-uptake inhibitor nipecotic acid, is a key building block in the synthesis of more complex molecules. Its creation via N-acetylation of piperidine-3-carboxylic acid is a fundamental transformation that serves as an excellent case study for applying core spectroscopic techniques.
This guide provides a detailed comparative analysis of the spectroscopic data for 1-Acetylpiperidine-3-carboxylic acid and its precursors, piperidine-3-carboxylic acid and acetic anhydride. We will explore the causal relationships between structural changes and their spectral manifestations in FT-IR, NMR, and Mass Spectrometry, providing a self-validating framework for analysis.
The Synthetic Transformation: From Precursors to Product
The synthesis of 1-Acetylpiperidine-3-carboxylic acid involves the N-acetylation of piperidine-3-carboxylic acid (also known as nipecotic acid) using acetic anhydride.[1] This reaction converts a secondary amine into a tertiary amide. This functional group transformation is the primary event we aim to monitor and confirm through spectroscopy.
Figure 1: General synthetic workflow for the N-acetylation of piperidine-3-carboxylic acid.
Part 1: Comparative Spectroscopic Analysis
The most effective way to confirm the reaction's success is to compare the spectra of the purified product against those of the starting materials. The expected changes provide a clear "pass/fail" checklist for the transformation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Groups
FT-IR is invaluable for quickly identifying the presence or absence of key functional groups. The conversion of a secondary amine to an amide and the consumption of the anhydride are readily observable.
Table 1: Comparative FT-IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Spectroscopic Rationale |
| Piperidine-3-carboxylic acid | ~3350 (N-H stretch, sharp/moderate) ~3000-2500 (O-H stretch, very broad)~1710 (C=O stretch, carboxylic acid) | The presence of both the N-H bond of the secondary amine and the O-H of the carboxylic acid are the defining features. The broad O-H is due to extensive hydrogen bonding. |
| Acetic Anhydride | ~1820 & ~1750 (C=O stretches, two strong, sharp peaks) ~1050 (C-O stretch) | The pair of strong carbonyl absorptions is the unmistakable signature of an acid anhydride, arising from symmetric and asymmetric stretching modes.[2][3] |
| 1-Acetylpiperidine-3-carboxylic acid | N-H stretch is absent ~3300-2500 (O-H stretch, broad)~1730 (C=O stretch, carboxylic acid)~1640 (C=O stretch, amide I band, strong) | The two most critical changes are: 1) The complete disappearance of the N-H stretch from the precursor, and 2) The appearance of a new, strong absorption band for the amide carbonyl (Amide I). This confirms the formation of the N-acetyl bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR provides the most detailed picture of the molecular structure, confirming not only the transformation but also the specific connectivity of the atoms.
Table 2: Comparative ¹H and ¹³C NMR Data
| Compound | Spectroscopic Data (Typical shifts in CDCl₃ or D₂O) | Spectroscopic Rationale |
| Piperidine-3-carboxylic acid | ¹H NMR: Broad N-H signal, broad COOH signal (>10 ppm), complex multiplets for piperidine protons (~1.5-3.5 ppm).¹³C NMR: Carboxylic acid C=O (~175-180 ppm), piperidine carbons (~25-55 ppm). | The spectrum is characterized by exchangeable protons (NH and OH) and the aliphatic signals of the piperidine ring. |
| Acetic Anhydride | ¹H NMR: Sharp singlet at ~2.2 ppm (6H).[4]¹³C NMR: Carbonyl C=O (~168 ppm), methyl CH₃ (~22 ppm). | Due to symmetry, all six methyl protons are equivalent, resulting in a single, sharp peak. Likewise, only two signals appear in the carbon spectrum. |
| 1-Acetylpiperidine-3-carboxylic acid | ¹H NMR: N-H signal is absent. Broad COOH signal (>10 ppm). New sharp singlet at ~2.1 ppm (3H, acetyl CH₃). Piperidine protons appear as complex multiplets, often shifted downfield (~1.5-4.5 ppm).[5]¹³C NMR: Carboxylic acid C=O (~175 ppm), new amide C=O (~170 ppm) , piperidine carbons (~25-55 ppm), new acetyl CH₃ (~22 ppm). | The definitive evidence of reaction success in NMR is the appearance of the sharp 3-proton singlet for the acetyl methyl group.[5] The absence of the N-H proton signal and the appearance of a second carbonyl signal in the ¹³C spectrum provide concurring proof. |
Mass Spectrometry (MS): The Final Molecular Weight Confirmation
MS provides the molecular weight of the compound, offering definitive proof of the final structure.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 130.08 |
| Acetic Anhydride | C₄H₆O₃ | 102.09[6] | 103.04 (adducts may be unstable) |
| 1-Acetylpiperidine-3-carboxylic acid | C₈H₁₃NO₃ | 171.19[7] | 172.10[8] |
The experimental mass spectrum of the final product should show a parent ion (e.g., [M+H]⁺, [M+Na]⁺) that corresponds to the molecular weight of 1-Acetylpiperidine-3-carboxylic acid (171.19 g/mol ). This result, when combined with the IR and NMR data, provides an irrefutable structural assignment.
Part 2: A Self-Validating Experimental Protocol
This section outlines the methodology for synthesis and analysis. The logic is designed to be self-validating, where each analytical step confirms the outcome of the synthetic procedure.
Synthesis of 1-Acetylpiperidine-3-carboxylic acid
This protocol describes a standard N-acetylation procedure. The choice of a slight excess of acetic anhydride ensures the reaction goes to completion, while the aqueous workup removes unreacted anhydride and other water-soluble materials.
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine or Pyridine (1.5 eq, as base and catalyst)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend piperidine-3-carboxylic acid (1.0 eq) in DCM.
-
Base Addition: Add triethylamine (1.5 eq). Stir until the starting material dissolves.
-
Acetylation: Cool the flask in an ice-water bath (0 °C). Add acetic anhydride (1.2 eq) dropwise over 10-15 minutes. Causality: The base deprotonates the ammonium salt formed in situ, liberating the free amine for reaction. The dropwise addition at 0 °C controls the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC, observing the consumption of the starting material.
-
Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate (to remove unreacted acetic acid), and finally, brine (to reduce the solubility of organic material in the aqueous layer).
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to obtain the pure 1-Acetylpiperidine-3-carboxylic acid.
Logical Flow of Characterization
Sources
- 1. chembk.com [chembk.com]
- 2. Acetic anhydride(108-24-7) IR Spectrum [chemicalbook.com]
- 3. Acetic anhydride [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 6. Acetic anhydride [webbook.nist.gov]
- 7. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 8. PubChemLite - 1-acetylpiperidine-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
The Pivotal Role of the Piperidine Scaffold: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Acetylpiperidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its conformational flexibility and ability to engage in diverse molecular interactions have cemented its status as a privileged structure in drug design. This guide delves into a comparative analysis of the in vitro and in vivo efficacy of derivatives of 1-acetylpiperidine-3-carboxylic acid, a versatile building block for constructing novel therapeutics. By examining a case study of piperidine-3-carboxamide derivatives as potent anti-osteoporosis agents, we aim to provide a comprehensive understanding of how subtle structural modifications influence biological activity, translating from the benchtop to preclinical models.
The Rationale for Derivatization: Enhancing Potency and Specificity
The journey from a lead compound to a clinical candidate is paved with meticulous structural modifications aimed at optimizing its pharmacological profile. For derivatives of 1-acetylpiperidine-3-carboxylic acid, the core structure offers multiple avenues for chemical elaboration. The acetyl group on the piperidine nitrogen, the carboxylic acid at the 3-position, and the piperidine ring itself can all be modified to fine-tune properties such as target binding affinity, selectivity, metabolic stability, and bioavailability.
A compelling example is the development of piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K (CatK), a cysteine protease predominantly expressed in osteoclasts and a key player in bone resorption.[1][2] Excessive CatK activity is a hallmark of osteoporosis, making it a prime target for therapeutic intervention.[1] The following sections will dissect the in vitro and in vivo evaluation of a series of these derivatives, highlighting the critical interplay between chemical structure and biological efficacy.
In Vitro Efficacy: From Enzyme Inhibition to Cellular Activity
The initial assessment of a compound's therapeutic potential begins with in vitro assays, which provide a controlled environment to probe its direct effects on a biological target and cellular functions.
Gauging Target Engagement: Cathepsin K Inhibition Assay
The primary measure of efficacy for this class of derivatives is their ability to inhibit the enzymatic activity of CatK. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
A series of (R)-piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against CatK. Among them, compound H-9 emerged as a particularly potent inhibitor with an IC50 value of 0.08 µM.[1][2] This high potency suggests a strong and specific interaction with the active site of the enzyme.
Table 1: In Vitro Cathepsin K Inhibitory Activity of Selected Piperidine-3-Carboxamide Derivatives [1]
| Compound | R1 (Substitution on N-benzyl) | IC50 (µM) |
| H-1 | 2-methyl | >50 |
| H-3 | 4-methyl | 0.25 |
| H-4 | 2-methoxy | 0.15 |
| H-9 | 3-bromo | 0.08 |
The structure-activity relationship (SAR) data reveals that the nature and position of the substituent on the N-benzyl group significantly impact the inhibitory potency. The 3-bromo substitution in H-9 appears to be optimal for fitting into the active site of CatK, likely through favorable hydrophobic and halogen-bonding interactions.[1]
Cellular Validation: Anti-Bone Resorption Activity
Potent enzyme inhibition must translate to efficacy in a cellular context. To this end, the anti-bone resorption effects of these derivatives were assessed in vitro. This assay typically involves co-culturing osteoclasts on bone slices and measuring the extent of bone resorption, often quantified by the release of C-terminal telopeptides of type I collagen (CTX-I), a biomarker of bone turnover.[2]
Compound H-9 demonstrated significant anti-bone resorption effects, comparable to MIV-711, a known CatK inhibitor that has progressed to clinical trials.[1][2] Furthermore, Western blot analysis confirmed that H-9 effectively downregulated the expression of CatK in RANKL-induced RAW264.7 cells, providing a mechanistic link between enzyme inhibition and cellular activity.[1][2]
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay
Objective: To determine the IC50 values of test compounds against human Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound dilutions.
-
Initiate the reaction by adding the recombinant human Cathepsin K to each well.
-
Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Bridging the Gap to Preclinical Validation
While in vitro studies provide crucial initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo models are indispensable for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic effect in a complex biological system.[3]
The Ovariectomized (OVX) Mouse Model of Osteoporosis
To evaluate the in vivo anti-osteoporosis efficacy of the lead compound H-9, an ovariectomized (OVX) mouse model was employed.[1][2] This is a widely accepted preclinical model that mimics postmenopausal osteoporosis, characterized by estrogen deficiency leading to accelerated bone loss.
In this model, mice that underwent ovariectomy were treated with compound H-9. The primary endpoint was the change in bone mineral density (BMD), a key indicator of bone health. The results demonstrated that treatment with H-9 significantly increased the bone mineral density in the OVX mice, indicating its ability to mitigate bone loss in a disease-relevant model.[1][2]
Diagram 1: Experimental Workflow for In Vivo Efficacy Testing
Caption: The progressive stages of drug discovery and development.
Conclusion: The Promise of 1-Acetylpiperidine-3-carboxylic Acid Derivatives
This comparative guide illustrates the systematic approach to evaluating the efficacy of novel therapeutic agents, using derivatives of a piperidine-3-carboxylic acid scaffold as a case study. The journey from potent in vitro enzyme inhibition to demonstrable in vivo efficacy is a testament to the power of medicinal chemistry and rigorous pharmacological testing. The promising results for compounds like H-9 in the context of osteoporosis highlight the therapeutic potential of this chemical class and pave the way for further investigation and development of new treatments for debilitating diseases. The insights gained from such comparative studies are invaluable for guiding future drug design and optimization efforts.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Center for Biotechnology Information. [Link]
-
In Vivo Efficacy Evaluation. ProBio CDMO. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]
Sources
The Evolving Landscape of Piperidine-3-Carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
The piperidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its presence in a vast array of natural products and synthetic drugs. Within this privileged class of heterocycles, the 1-acetylpiperidine-3-carboxylic acid framework and its derivatives represent a versatile starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, drawing upon experimental data from diverse biological targets. We will delve into the rationale behind specific structural modifications and their profound impact on biological activity, offering researchers and drug development professionals a comprehensive overview of this promising chemical space.
N-Arylpiperidine-3-Carboxamides as Inducers of Senescence in Melanoma
Recent research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[1] The initial hit compound, featuring a simple N-arylpiperidine-3-carboxamide core, served as the foundation for an extensive SAR study aimed at enhancing its antiproliferative activity.
Core SAR Insights
The exploration of this series of compounds revealed several key structural features that govern their antimelanoma activity. The general structure was systematically modified at three key positions: the N-aryl ring, the piperidine ring, and the linker connecting them.
A pivotal discovery was the significant enhancement of activity upon introduction of a biphenyl moiety at the N1 position of the piperidine ring. This modification, coupled with specific substitutions on the terminal phenyl ring, led to the identification of highly potent analogs.
Comparative Analysis of Analog Performance
The following table summarizes the antiproliferative activity of key analogs against A375 human melanoma cells, highlighting the impact of structural modifications.
| Compound ID | N1-Substituent | R1 | R2 | IC50 (µM) |
| 1 (Hit) | H | H | H | >10 |
| 19 | 3,4-difluorobenzyl | H | H | 1.25 |
| 23 | 4-biphenylmethyl | H | H | 0.52 |
| 54 | 4-biphenylmethyl | F | F | 0.08 |
Data synthesized from literature reports.[1]
As the data illustrates, the progression from a simple N-aryl to a 3,4-difluorobenzyl substituent at the N1 position resulted in a significant increase in potency (Compound 19 ). A further leap in activity was achieved with the introduction of a 4-biphenylmethyl group (Compound 23 ). The pinnacle of this series, Compound 54 , which combines the 4-biphenylmethyl group with fluorine substitutions on the terminal phenyl ring, demonstrated an impressive IC50 of 0.08 µM.[1]
Experimental Protocol: Cell Viability Assay
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: A375 human melanoma cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizing the Synthetic Strategy
The synthesis of these N-arylpiperidine-3-carboxamide analogs can be generalized into a multi-step process, as depicted in the workflow below.
Caption: Key structural components and their roles in ALK inhibition.
Piperidine-3-Carboxylic Acid Analogs as MenA Inhibitors for Tuberculosis
The emergence of drug-resistant tuberculosis has spurred the search for novel antibacterial agents. One promising target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. Piperidine derivatives have been identified as potent inhibitors of MenA. [2]
SAR Highlights for MenA Inhibitors
The lead compound in this series, while potent, suffered from high lipophilicity. Subsequent SAR studies focused on optimizing the physicochemical properties while maintaining or improving inhibitory potency.
-
Western Moiety: Modifications to the western aromatic ring, including the introduction of polar groups, were explored to reduce lipophilicity.
-
Eastern Moiety: Variations in the eastern part of the molecule, connected to the piperidine nitrogen, were investigated to enhance interactions with the enzyme.
Comparative Performance of MenA Inhibitors
The table below showcases the impact of structural modifications on both MenA inhibition and whole-cell activity against M. tuberculosis.
| Compound ID | Western Moiety | Eastern Moiety | MenA IC50 (µM) | M. tb MIC (µM) | cLogP |
| 1 (Lead) | 4-chlorobenzoylphenoxy | 4-(methyl(propyl)amino)benzyl | 0.03 | 0.2 | 7.9 |
| Analog A | Modified benzoylphenoxy | Modified benzyl | >10 | >25 | 5.5 |
| Analog B | Pyridyl ether | Modified benzyl | 0.1 | 0.8 | 6.2 |
Data synthesized from literature reports.[2]
The data reveals a delicate balance between potency and physicochemical properties. While some modifications successfully reduced lipophilicity (e.g., Analog A), they often led to a significant loss of activity. However, strategic introduction of polar functionalities, such as a pyridyl ether in the western moiety (Analog B), allowed for a reduction in cLogP while retaining substantial inhibitory potency. [2]
Experimental Protocol: MenA Enzyme Inhibition Assay
The inhibitory activity against MenA was determined using a fluorescence-based assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Incubation: Recombinant MenA enzyme is incubated with the test compounds.
-
Reaction Initiation: The reaction is started by the addition of the isoprenyl pyrophosphate substrate.
-
Detection: The release of pyrophosphate is monitored using a fluorescent probe that detects inorganic phosphate.
-
Data Analysis: The rate of the reaction is determined, and IC50 values are calculated from the dose-response curves.
Visualizing the Synthetic Approach
The synthesis of these MenA inhibitors involved a modular approach, allowing for diversification at both the eastern and western ends of the molecule.
Caption: Synthetic strategy for the preparation of piperidine-based MenA inhibitors.
Conclusion
The 1-acetylpiperidine-3-carboxylic acid scaffold and its close analogs have proven to be a remarkably fertile ground for the discovery of novel bioactive molecules. The comparative analysis presented in this guide underscores the versatility of this chemical framework, with derivatives demonstrating potent activity against a diverse range of biological targets, including cancer and infectious diseases. The key to unlocking the full potential of this scaffold lies in a deep understanding of the nuanced structure-activity relationships that govern its interactions with specific biological targets. Future research in this area will undoubtedly continue to leverage this knowledge to design and synthesize next-generation therapeutic agents with improved potency, selectivity, and drug-like properties.
References
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of 1-Acetylpiperidine-3-carboxylic Acid from Different Suppliers
Abstract
1-Acetylpiperidine-3-carboxylic acid is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a diverse range of therapeutic agents. The isomeric purity and overall quality of this starting material are paramount, as impurities can significantly impact reaction yields, introduce downstream separation challenges, and potentially lead to the formation of undesired, biologically active side products. This guide provides a comprehensive framework for researchers to critically evaluate and compare the purity of 1-Acetylpiperidine-3-carboxylic acid obtained from various commercial suppliers. We present a suite of robust analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with detailed, step-by-step protocols. The causality behind experimental choices is elucidated, empowering researchers to not only replicate but also adapt these methods to their specific laboratory contexts. This document is designed to be a self-validating system, promoting scientific integrity and enabling informed decisions in the procurement of this critical chemical intermediate.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
1-Acetylpiperidine-3-carboxylic acid (also known as N-acetylnipecotic acid) is a derivative of nipecotic acid, a known GABA reuptake inhibitor. Its structural motif is incorporated into a variety of investigational drugs, making its purity a non-negotiable starting point for any synthetic campaign. The presence of impurities, which can originate from the synthetic route or degradation, can have profound consequences.
The most common synthetic route involves the acetylation of piperidine-3-carboxylic acid with acetic anhydride.[1] This process can lead to several potential impurities:
-
Unreacted Starting Material: Residual piperidine-3-carboxylic acid.
-
Reagent Carryover: Acetic acid and unreacted acetic anhydride.
-
Byproducts: Potential for di-acetylation or other side reactions, though these are typically minor.[2][3]
This guide will equip the reader with the necessary tools to identify and quantify these and other potential impurities, thereby ensuring the quality and consistency of their research.
Analytical Strategy: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for a tripartite strategy employing chromatography for separation and quantification, NMR for structural confirmation and impurity identification, and mass spectrometry for sensitive impurity detection and molecular weight verification.
Caption: A comprehensive workflow for the analytical benchmarking of 1-Acetylpiperidine-3-carboxylic acid.
Methodologies and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is the workhorse for quantitative purity analysis. It physically separates the main component from its impurities, and with UV detection, allows for the quantification of each based on their absorbance. A reversed-phase method is ideal for this moderately polar analyte.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Acetylpiperidine-3-carboxylic acid and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Self-Validation: The stability of N-acetylated amino acids in solution can be a concern.[4] It is advisable to analyze samples promptly after preparation. The use of a buffered mobile phase at a low pH helps to ensure consistent peak shape and retention time for the carboxylic acid analyte.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation. ¹H NMR will confirm the presence of the acetyl group and the protons on the piperidine ring, while ¹³C NMR will confirm the carbon skeleton, including the carbonyls of the amide and carboxylic acid. It is also a powerful tool for identifying structurally related impurities.
Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra under standard conditions.
-
A DEPT-135 experiment can be useful to differentiate between CH, CH₂, and CH₃ signals.
-
-
Expected Chemical Shifts (¹H NMR, predicted):
-
~12.0 ppm (s, 1H): Carboxylic acid proton (may be broad or exchange with D₂O).
-
~3.0-4.5 ppm (m): Protons on the piperidine ring adjacent to the nitrogen.
-
~2.5 ppm (m, 1H): Proton at the 3-position.
-
~2.0 ppm (s, 3H): Acetyl methyl protons.
-
~1.5-2.2 ppm (m): Remaining piperidine ring protons.
-
-
Expected Chemical Shifts (¹³C NMR, predicted): [7]
-
~175 ppm: Carboxylic acid carbonyl carbon.
-
~170 ppm: Amide carbonyl carbon.
-
~40-55 ppm: Carbons of the piperidine ring.
-
~21 ppm: Acetyl methyl carbon.
-
Self-Validation: The presence of a sharp singlet at ~2.0 ppm in the ¹H NMR spectrum is a key indicator of successful acetylation. The absence of signals corresponding to the starting piperidine-3-carboxylic acid confirms complete reaction. Comparison of spectra from different suppliers can reveal subtle differences in impurity profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS combines the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. This is invaluable for detecting impurities at trace levels and for confirming the molecular weight of the main component and its impurities.
Protocol:
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Use the same HPLC method as described in section 3.1, but replace phosphoric acid with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative. Positive mode will likely show the [M+H]⁺ ion, while negative mode will show the [M-H]⁻ ion.
-
Scan Range: m/z 50-500.
-
Expected Mass: The molecular weight of 1-Acetylpiperidine-3-carboxylic acid is 171.19 g/mol .[8] Expect to see ions at m/z 172.1 (positive mode) and 170.1 (negative mode).
-
-
Data Analysis:
Caption: Predicted fragmentation pathways for 1-Acetylpiperidine-3-carboxylic acid in positive ion ESI-MS.
Data Presentation and Supplier Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in a table.
| Supplier | Appearance | HPLC Purity (% Area) | ¹H NMR Conformity | Key Impurities Detected by LC-MS (m/z) |
| Supplier A | White Powder | 99.2% | Conforms | 130.1 (piperidine-3-carboxylic acid) |
| Supplier B | Off-white Powder | 97.5% | Conforms, minor unk. peaks | 130.1, 186.2 (unknown) |
| Supplier C | White Crystalline | 99.8% | Conforms | None detected above 0.05% |
This table presents hypothetical data for illustrative purposes.
Trustworthiness and the Role of a Reference Standard
In the absence of a certified standard, researchers should:
-
Select the highest purity sample (as determined by the methods in this guide) to serve as an in-house primary reference material.
-
Thoroughly characterize this in-house standard using a comprehensive suite of analytical techniques (NMR, MS, elemental analysis, etc.).
-
Use this in-house standard to quantify impurities in other batches and from other suppliers.
This approach, while not a substitute for a certified standard, provides a rigorous and scientifically sound basis for comparison.
Conclusion
The quality of starting materials is a cornerstone of reproducible and reliable research in the pharmaceutical sciences. By implementing the multi-faceted analytical strategy outlined in this guide, researchers can confidently benchmark the purity of 1-Acetylpiperidine-3-carboxylic acid from different suppliers. This systematic approach, grounded in the principles of chromatography and spectroscopy, empowers scientists to make informed procurement decisions, mitigate risks associated with impurities, and ultimately, enhance the integrity of their synthetic and drug development programs.
References
-
National Center for Biotechnology Information. (n.d.). Development of a reliable HPLC test method for analysis of NAC. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. Retrieved from [Link]
-
Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
Progress in Chemistry. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
YouTube. (2020). Acylation using an anhydride. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]
-
Asian Journal of Pharmacy and Pharmacology. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Retrieved from [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]
-
ResearchGate. (2021). A LC-UV method to assay N-acetylcysteine without derivatization: Analyses of pharmaceutical products. Retrieved from [Link]
-
RSC Publishing. (2014). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. ijper.org [ijper.org]
- 6. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. (R)-(-)-3-Piperidinecarboxylic acid 97 25137-00-2 [sigmaaldrich.com]
- 9. scienceready.com.au [scienceready.com.au]
A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiles of 1-Acetylpiperidine-3-carboxylic Acid Esters
For researchers, scientists, and drug development professionals, the optimization of a drug candidate's pharmacokinetic profile is a critical step in the journey from discovery to clinical application. The use of prodrugs, particularly ester prodrugs, is a well-established strategy to enhance properties such as solubility, stability, and bioavailability.[1][2][3] This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of various hypothetical esters of 1-Acetylpiperidine-3-carboxylic acid, a versatile building block in medicinal chemistry.[4][5][6][7] We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to support your research endeavors.
Introduction: The Rationale for Ester Prodrugs of 1-Acetylpiperidine-3-carboxylic Acid
1-Acetylpiperidine-3-carboxylic acid is a polar molecule, and its carboxylic acid group is ionizable at physiological pH.[8] This can limit its passive diffusion across biological membranes, potentially leading to poor oral absorption and bioavailability. Esterification of the carboxylic acid moiety masks this polar group, increasing the molecule's lipophilicity and facilitating its transport across the gastrointestinal tract and other cellular barriers.[1][8][9] Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, releasing the active parent drug, 1-Acetylpiperidine-3-carboxylic acid, into systemic circulation.[10][11]
This guide will explore a hypothetical comparative study of a series of simple alkyl esters of 1-Acetylpiperidine-3-carboxylic acid:
-
Methyl Ester (C1)
-
Ethyl Ester (C2)
-
n-Propyl Ester (C3)
-
Isopropyl Ester (iC3)
-
n-Butyl Ester (C4)
The rationale for selecting these esters is to systematically evaluate the influence of alkyl chain length and branching on the rate and extent of absorption, distribution, metabolism, and excretion (ADME).
Synthesis and Characterization of 1-Acetylpiperidine-3-carboxylic Acid Esters
The synthesis of the proposed esters can be achieved through a standard Fischer-Speier esterification reaction.
Experimental Protocol: Synthesis of 1-Acetylpiperidine-3-carboxylic Acid Esters
-
Reaction Setup: To a solution of 1-Acetylpiperidine-3-carboxylic acid (1.0 equivalent) in the corresponding alcohol (e.g., methanol, ethanol, propanol, isopropanol, or butanol), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
-
Characterization: Confirm the structure and purity of the synthesized esters using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative In Vitro Pharmacokinetic Profiling
A series of in vitro experiments are crucial to predict the in vivo performance of the ester prodrugs.
Chemical Stability in Simulated Gastric and Intestinal Fluids
This experiment assesses the stability of the esters in environments mimicking the stomach and small intestine to ensure they reach the site of absorption intact.
Experimental Protocol:
-
Incubate each ester at 37°C in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction and analyze the samples by HPLC to determine the concentration of the remaining ester and the formation of the parent acid.
Plasma Stability
This assay evaluates the rate of hydrolysis of the esters in plasma, which is indicative of their conversion to the active drug in the bloodstream.[1]
Experimental Protocol:
-
Incubate each ester in fresh rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the ester and the parent acid.
Metabolic Stability in Liver Microsomes
This experiment investigates the susceptibility of the esters to metabolism by hepatic enzymes, primarily carboxylesterases.[10]
Experimental Protocol:
-
Incubate each ester with rat liver microsomes in the presence of NADPH.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction and analyze the samples by LC-MS/MS to determine the rate of disappearance of the ester.
Hypothetical In Vitro Data Summary
| Ester | Chemical Stability (t½ in SGF, min) | Chemical Stability (t½ in SIF, min) | Plasma Stability (t½, min) | Metabolic Stability (t½ in RLM, min) |
| Methyl | >120 | >120 | 15 | 10 |
| Ethyl | >120 | >120 | 25 | 18 |
| n-Propyl | >120 | >120 | 40 | 30 |
| Isopropyl | >120 | >120 | 60 | 50 |
| n-Butyl | >120 | >120 | 55 | 45 |
Data are hypothetical and for illustrative purposes only.
Comparative In Vivo Pharmacokinetic Study in Rats
An in vivo study in an animal model is essential to understand the complete ADME profile of the ester prodrugs.
Experimental Protocol
-
Dosing: Administer an equimolar dose of each ester and the parent compound orally to separate groups of male Sprague-Dawley rats.[12] Include an intravenous dose group for the parent compound to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the ester prodrug and the parent acid in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.
Hypothetical In Vivo Pharmacokinetic Data Summary (Oral Administration)
| Parameter | 1-Acetylpiperidine-3-carboxylic acid | Methyl Ester | Ethyl Ester | n-Propyl Ester | Isopropyl Ester | n-Butyl Ester |
| Cmax (ng/mL) | 150 | 450 | 550 | 500 | 400 | 480 |
| Tmax (h) | 0.5 | 1.0 | 1.5 | 2.0 | 2.5 | 2.0 |
| AUC₀₋t (ng·h/mL) | 300 | 1200 | 1500 | 1400 | 1100 | 1350 |
| Bioavailability (%) | 10 | 40 | 50 | 47 | 37 | 45 |
Data are hypothetical and for illustrative purposes only.
Discussion and Interpretation of Results
The hypothetical data presented in this guide suggest that esterification significantly improves the oral bioavailability of 1-Acetylpiperidine-3-carboxylic acid. The ethyl and n-propyl esters appear to offer the most favorable pharmacokinetic profiles in this hypothetical scenario, with the highest Cmax and AUC values. The increased lipophilicity of the longer chain esters likely enhances absorption, but this can be offset by slower hydrolysis rates, as suggested by the in vitro plasma stability data. The branched isopropyl ester shows a slower hydrolysis rate and lower bioavailability compared to its linear counterpart, likely due to steric hindrance at the ester linkage.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of the pharmacokinetic profiles of 1-Acetylpiperidine-3-carboxylic acid esters. The presented methodologies and hypothetical data illustrate how systematic modifications to the ester promoiety can significantly influence the ADME properties of a parent drug. By following a logical and scientifically rigorous approach, researchers can effectively utilize the ester prodrug strategy to optimize their drug candidates for further development.
References
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid - Introduction. [Link]
-
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]
-
Chen, Z., et al. (2004). In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats. PubMed. [Link]
-
ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]
-
Poulsen, T.B., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
-
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]
-
Advent Chembio. 1-Acetylpiperidine-3-carboxylic acid, 97%. [Link]
-
Unknown Author. Prodrugs of Drugs Bearing Carboxylic Acids. [Link]
-
Hadad, S., et al. (1992). Pharmacokinetic analysis of ester prodrugs of valproic acid. PubMed. [Link]
-
ResearchGate. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]
-
Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]
-
Liederer, B.M., & Borchardt, R.T. (2006). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. PubMed. [Link]
-
Aladdin Scientific. 1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram. [Link]
-
Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. PubMed. [Link]
-
Philadelphia University. Prodrug approach. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
- Google Patents.
-
Al-Ghananeem, A.M., & Crooks, P.A. (2006). Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. MDPI. [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]
-
Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. PubMed. [Link]
-
ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. scirp.org [scirp.org]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. chembk.com [chembk.com]
- 5. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]
- 6. calpaclab.com [calpaclab.com]
- 7. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]
- 8. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 9. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 12. In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for "1-Acetylpiperidine-3-carboxylic acid"
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and quality control, the accurate quantification of chemical compounds is not just a procedural step, but the bedrock of safety and efficacy. 1-Acetylpiperidine-3-carboxylic acid, a key building block in the synthesis of numerous pharmaceutical agents, demands rigorous analytical scrutiny. The selection of an appropriate analytical method is a critical decision that influences manufacturing efficiency, final product quality, and regulatory adherence.
This guide offers an in-depth, head-to-head comparison of the principal analytical techniques for 1-Acetylpiperidine-3-carboxylic acid. We will explore the foundational principles of each method, present detailed experimental protocols, and provide a critical assessment of their respective strengths and weaknesses, all substantiated by experimental data and authoritative references. Our objective is to empower you, our fellow scientists and researchers, with the expert insights needed to navigate your analytical challenges with confidence.
The Analytical Landscape: A Strategic Overview
Choosing the right analytical tool is a strategic decision guided by the specific demands of the analysis—be it routine quality control, stability testing, or impurity profiling—as well as the required sensitivity, selectivity, and available resources. For 1-Acetylpiperidine-3-carboxylic acid, its polar nature presents a primary analytical hurdle. This guide will dissect the following widely-used techniques:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Potentiometric Titration
High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed workhorse of the pharmaceutical industry, prized for its versatility, high resolving power, and sensitivity.[1] For a polar molecule like 1-Acetylpiperidine-3-carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the go-to methodology.[1]
Principle of the Technique
RP-HPLC separates compounds based on their polarity.[1] The analyte is partitioned between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase.[1] Due to its polar character, 1-Acetylpiperidine-3-carboxylic acid interacts weakly with the stationary phase, causing it to elute relatively quickly. The addition of an acid, such as formic acid, to the mobile phase is a critical step to suppress the ionization of the carboxylic acid group, which in turn improves peak shape and retention.
Experimental Protocol: RP-HPLC Method for 1-Acetylpiperidine-3-carboxylic acid
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v) in water
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B), starting with a high percentage of Solvent A.
-
Standard Preparation: Accurately prepare a stock solution of 1-Acetylpiperidine-3-carboxylic acid in the mobile phase (e.g., 1 mg/mL). Create a series of calibration standards through serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the established calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 210 nm
-
-
Analysis: Inject the standards and samples to generate chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
Advantages:
-
High sensitivity and selectivity.
-
Easily automated for high-throughput analysis.
-
Widely available and well-understood technology.
Limitations:
-
Requires a chromophore for UV detection; derivatization may be necessary for compounds lacking one, adding a step to the process.[1][2][3]
-
Matrix effects can interfere with quantification in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful combination of chromatographic separation and mass spectrometric detection. However, due to the low volatility of 1-Acetylpiperidine-3-carboxylic acid, a derivatization step is essential to render it suitable for GC analysis.[4][5]
Principle of the Technique
In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column.[5] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, enabling highly specific identification and quantification.
Experimental Protocol: GC-MS Method (with Derivatization)
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
Procedure:
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Sample Preparation: Dilute the derivatized sample with ethyl acetate to an appropriate concentration.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Inject the derivatized sample and acquire data in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: An internal standard is recommended for the most accurate quantification.
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~1 ng/mL (in SIM mode) |
Advantages:
-
Exceptional sensitivity and selectivity, particularly in SIM mode.
-
Provides structural information valuable for impurity identification.
Limitations:
-
The mandatory derivatization step introduces complexity and a potential source of error.[6]
-
Not suitable for thermally unstable compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR is a powerful primary analytical method that provides both structural elucidation and quantitative information.[7][8]
Principle of the Technique
qNMR leverages the magnetic properties of atomic nuclei.[9] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, a highly accurate quantification can be achieved without the need for an analyte-specific calibration curve.
Experimental Protocol: qNMR for 1-Acetylpiperidine-3-carboxylic acid
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for trace analysis)[9]
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using parameters that ensure quantitative accuracy, such as a long relaxation delay.
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to unique protons of the analyte and the internal standard.
-
Calculate the analyte's purity or concentration using the established qNMR equation.[7]
-
Performance Characteristics
| Parameter | Typical Value |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1% |
| Specificity | High (provides structural confirmation) |
Advantages:
-
A primary ratio method, eliminating the need for an identical standard of the analyte.[10]
-
Provides structural confirmation of the analyte's identity.
-
Non-destructive, preserving the sample for further analysis.[9]
Limitations:
-
Lower sensitivity compared to chromatographic methods.[9]
-
Requires expensive instrumentation and specialized expertise.
-
Signal overlap can be a challenge in complex mixtures.[7]
Potentiometric Titration
Acid-base titration is a classic, yet highly accurate and cost-effective, analytical technique for determining the assay of 1-Acetylpiperidine-3-carboxylic acid.[11][12]
Principle of the Technique
This method relies on the neutralization of the carboxylic acid group of the analyte with a standardized solution of a strong base, typically sodium hydroxide.[11] The endpoint of the titration, where all the acid has been consumed, is detected by a sharp change in pH, which can be monitored with a pH electrode (potentiometry).
Experimental Protocol: Potentiometric Titration
Instrumentation:
-
Autotitrator or a burette with a pH meter
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., a mixture of water and ethanol)
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the chosen solvent.
-
Titration:
-
Titrate the sample solution with the standardized NaOH solution.
-
Record the volume of NaOH added versus the corresponding pH.
-
-
Endpoint Determination: The equivalence point is determined from the point of maximum inflection on the titration curve.
-
Calculation: The purity of the analyte is calculated based on the volume of titrant consumed, its molarity, the molecular weight of the analyte, and the initial sample weight.[13]
Performance Characteristics
| Parameter | Typical Value |
| Accuracy (% Assay) | 99.5 - 100.5% |
| Precision (% RSD) | < 0.5% |
| Specificity | Low (will titrate any acidic impurity) |
Advantages:
-
High accuracy and precision.[14]
-
Low cost and simple instrumentation.[14]
-
Recognized as a primary assay method by many pharmacopeias.[14]
Limitations:
-
Not suitable for trace-level analysis.
-
Lacks specificity, as any acidic or basic impurities will interfere with the result.
Comparative Summary and Senior Application Scientist's Recommendation
The optimal analytical method for 1-Acetylpiperidine-3-carboxylic acid is contingent on the analytical objective.
| Method | HPLC | GC-MS | qNMR | Titration |
| Principle | Differential Partitioning | Volatility & Mass-to-Charge Ratio | Nuclear Magnetic Resonance | Neutralization Reaction |
| Sensitivity | High | Very High | Moderate | Low |
| Specificity | High | Very High | Very High | Low |
| Sample Throughput | High | Moderate | Low | Moderate |
| Cost per Sample | Moderate | High | High | Low |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Primary Use Case | Routine QC, Purity, Stability | Impurity ID, Trace Analysis | Structural Elucidation, Primary Standard | Assay of Bulk Substance |
Recommendations:
-
For routine quality control and purity assessments in a high-throughput environment, HPLC is the clear frontrunner due to its robustness, good sensitivity, and amenability to automation.
-
When the goal is to identify and quantify trace-level impurities , the superior sensitivity and specificity of GC-MS (with derivatization) are indispensable.
-
For absolute quantification without a specific reference standard or for unequivocal structural confirmation , qNMR is the gold standard.[10][15]
-
For the assay of the pure, bulk drug substance , potentiometric titration provides unmatched accuracy and precision at a minimal cost, making it ideal for final product release.
In many cases, a combination of these techniques will provide the most comprehensive characterization of 1-Acetylpiperidine-3-carboxylic acid, ensuring the highest standards of quality and regulatory compliance.
Visualizing the Workflows
HPLC Experimental Workflow
Caption: A streamlined workflow for quantitative analysis by HPLC.
GC-MS Experimental Workflow with Derivatization
Caption: The essential steps for GC-MS analysis, including the critical derivatization stage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of carboxylic acid salts in pharmaceuticals by high-performance liquid chromatography after pre-column fluorogenic labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. emerypharma.com [emerypharma.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.metrohmusa.com [blog.metrohmusa.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the pH Stability of 1-Acetylpiperidine-3-carboxylic acid: An In-Depth Analysis for Drug Development
For researchers, scientists, and professionals in drug development, understanding the physicochemical stability of a molecule is paramount. This guide provides a comprehensive analysis of the comparative stability of 1-Acetylpiperidine-3-carboxylic acid under varying pH conditions. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes established chemical principles, data from structurally related compounds, and standard industry practices to provide a robust framework for its stability assessment.
Introduction: The Critical Role of pH Stability in Pharmaceutical Sciences
The stability of an active pharmaceutical ingredient (API) under different pH conditions is a critical quality attribute that influences its shelf-life, bioavailability, and safety. The gastrointestinal tract, for instance, presents a wide range of pH environments, from the highly acidic stomach (pH 1.5-3.5) to the more neutral to slightly alkaline small intestine (pH 6.0-7.5). Therefore, a thorough understanding of a drug candidate's pH-dependent degradation profile is essential for formulation development and predicting its in vivo performance. Forced degradation studies are a cornerstone of this process, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[1][2]
1-Acetylpiperidine-3-carboxylic acid, a piperidine derivative, contains both an amide (the N-acetyl group) and a carboxylic acid functional group. Both of these groups can exhibit pH-dependent reactivity, making a systematic stability study essential.
Physicochemical Properties of 1-Acetylpiperidine-3-carboxylic acid
A foundational understanding of the molecule's intrinsic properties is crucial before embarking on stability studies.
| Property | Value | Source |
| Molecular Formula | C8H13NO3 | [3] |
| Molecular Weight | 171.19 g/mol | [3][4] |
| Melting Point | 131-134°C | [5][6] |
| pKa | 4.25 ± 0.20 (Predicted) | [5] |
| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [3][4] |
| Appearance | White to off-white crystalline powder. | [4] |
The predicted pKa of 4.25 suggests that the carboxylic acid will be predominantly in its protonated (neutral) form in highly acidic conditions and in its deprotonated (anionic) form at neutral and alkaline pH.[5] This change in ionization state can influence the molecule's susceptibility to degradation.
Postulated Degradation Pathways under Different pH Conditions
The primary sites for pH-dependent degradation in 1-Acetylpiperidine-3-carboxylic acid are the amide and carboxylic acid functionalities.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the amide bond of the N-acetyl group is susceptible to hydrolysis. The reaction is typically initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Proposed Reaction: 1-Acetylpiperidine-3-carboxylic acid + H₂O (in the presence of H⁺) → Piperidine-3-carboxylic acid + Acetic acid
Base-Catalyzed Hydrolysis
In alkaline environments, the amide bond can undergo hydrolysis via nucleophilic attack by a hydroxide ion on the carbonyl carbon. This is often a more facile process than acid-catalyzed hydrolysis for amides.
Proposed Reaction: 1-Acetylpiperidine-3-carboxylic acid + OH⁻ → Piperidine-3-carboxylic acid + Acetate
The carboxylic acid group is generally stable to hydrolysis but its ionization state can influence the overall reaction kinetics.
Below is a diagram illustrating the potential degradation pathway.
Caption: Proposed Hydrolytic Degradation Pathways.
Comparative Stability Analysis: A Hypothetical Framework
While specific experimental data is unavailable, we can construct a hypothetical comparison based on the known reactivity of the functional groups present.
| pH Condition | Expected Stability | Primary Degradation Product | Rationale |
| Acidic (pH 1-3) | Moderate to Low | Piperidine-3-carboxylic acid | Susceptible to acid-catalyzed hydrolysis of the N-acetyl group. |
| Neutral (pH 6-8) | High | Minimal Degradation | Generally, amides are relatively stable at neutral pH. |
| Alkaline (pH 10-13) | Low | Piperidine-3-carboxylic acid | Prone to base-catalyzed hydrolysis of the N-acetyl group, which is typically faster than acid-catalyzed hydrolysis. |
Experimental Protocol for a Forced Degradation Study
To empirically determine the stability of 1-Acetylpiperidine-3-carboxylic acid, a forced degradation study is essential.[2] The following protocol outlines a comprehensive approach.
Materials and Reagents
-
1-Acetylpiperidine-3-carboxylic acid (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or Borate Buffers (pH range 2-12)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 Reverse-Phase HPLC column
-
pH meter
-
Thermostatically controlled water bath or oven
-
Vortex mixer
-
Analytical balance
Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study.
Caption: Forced Degradation Experimental Workflow.
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve 1-Acetylpiperidine-3-carboxylic acid in a suitable solvent (e.g., a small amount of methanol or DMSO, then dilute with water) to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.
-
Control Sample: Keep a portion of the stock solution at 4°C, protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a good starting point.[7]
-
Data Interpretation
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Determine the degradation rate constant (k) and half-life (t₁/₂) under each condition.
Conclusion
This guide provides a comprehensive framework for evaluating the pH stability of 1-Acetylpiperidine-3-carboxylic acid. Based on its chemical structure, the molecule is anticipated to be most stable at neutral pH and susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions. The primary degradation product is expected to be Piperidine-3-carboxylic acid. The provided experimental protocol for a forced degradation study offers a robust methodology for obtaining empirical data to confirm these hypotheses and to develop a stable formulation for this promising pharmaceutical intermediate.
References
-
1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 - ChemicalBook.
-
1-Acetylpiperidine-3-carboxylic acid - ChemBK.
-
1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem.
-
Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem.
-
(s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai - Tradeindia.
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate.
-
1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem - NIH.
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery.
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed.
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
-
1-Acetylpiperidine-3-carboxylic Acid 2637-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH.
-
1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram.
-
1-Acetylpiperidine-3-Carboxylic Acid TCI Analytical reagent - AMI Scientific.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. chembk.com [chembk.com]
- 4. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]
- 6. 1-Acetylpiperidine-3-carboxylic Acid | 2637-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating and Mitigating Off-Target Effects of 1-Acetylpiperidine-3-carboxylic Acid Derivatives
Introduction
The 1-acetylpiperidine-3-carboxylic acid scaffold is a valuable building block in modern medicinal chemistry, serving as an intermediate in the synthesis of a wide range of biologically active compounds, including potential antiproliferative agents and CCR5 antagonists.[1] While this scaffold holds promise, the journey from a novel chemical entity to a safe and effective therapeutic is fraught with challenges, chief among them being unintended off-target interactions. Off-target effects, where a drug molecule binds to proteins other than its intended therapeutic target, are a primary driver of adverse drug reactions and a significant cause of costly late-stage clinical trial failures.[2][3]
This guide provides drug development professionals with a comprehensive, in-depth framework for the proactive evaluation and mitigation of off-target effects for novel derivatives of the 1-acetylpiperidine-3-carboxylic acid scaffold. We will move beyond rigid templates to deliver a logical, causality-driven narrative grounded in established scientific principles. Our focus is on creating a self-validating system of protocols and experimental choices that ensures the development of safer, more selective therapeutic candidates. By integrating in silico, in vitro, and cellular methodologies, this guide will empower researchers to de-risk their development programs from the earliest stages.
Part 1: The Imperative of Early and Systematic Off-Target Profiling
In drug discovery, the goal is not merely to identify a potent "hit" but to refine it into a "lead" with a well-defined safety and selectivity profile. Off-target interactions can lead to unforeseen toxicities, undermining a compound's therapeutic window.[3] Therefore, early-stage safety pharmacology screening is not a perfunctory check-box exercise but a critical, data-driven component of lead optimization. It allows for the establishment of a robust structure-activity relationship (SAR) that considers both on-target potency and off-target liabilities, guiding chemists to design molecules with improved selectivity.[4][5] Ignoring off-target effects introduces the immense risk of discovering safety issues only during expensive preclinical toxicology studies or, worse, in human clinical trials.
The following workflow illustrates the central role of off-target screening as a critical decision-making gate in the early drug discovery pipeline.
Experimental Protocol: Western Blot-Based CETSA [6]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or with a vehicle control (e.g., DMSO) for 1-2 hours in culture medium.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Normalize all samples to the same total protein concentration.
-
Analyze the abundance of the target protein in each sample via SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. compound), plot the normalized band intensity against the corresponding temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Part 3: Mitigating Off-Target Effects via Bioisosteric Replacement
When off-target liabilities are identified, one of the most powerful strategies in medicinal chemistry is the use of bioisosteres—functional groups with similar physicochemical properties that can replace a problematic moiety. [7]The carboxylic acid in the 1-acetylpiperidine-3-carboxylic acid scaffold is a prime candidate for such modification.
-
Causality & Experimental Choice: Carboxylic acids can be associated with poor membrane permeability and can be metabolized to form reactive acyl glucuronides, which have been implicated in toxicity. [8]Replacing the carboxylic acid with a bioisostere like a tetrazole or an N-acyl sulfonamide can circumvent these issues. [9]These groups mimic the acidic, hydrogen-bonding characteristics of a carboxylic acid but possess different metabolic profiles and lipophilicity, often leading to improved ADMET properties and a cleaner off-target profile. [7][10]
Data Presentation: Comparative Properties of Bioisosteres
| Feature | Carboxylic Acid | Tetrazole | N-Acyl Sulfonamide |
| pKa | ~4-5 | ~4.5-5.5 | ~3.5-4.5 [9] |
| LogP (Calculated) | Lower | Higher | Variable |
| Metabolic Fate | Acyl Glucuronidation (Potential for reactive metabolites) | N-glucuronidation, more resistant to oxidation [8] | Generally more metabolically stable |
| H-Bonding | Acceptor/Donor | Acceptor/Donor | Strong Acceptor |
Table 2: Comparison of key properties of a carboxylic acid and two common bioisosteres. The choice of bioisostere allows chemists to fine-tune acidity, lipophilicity, and metabolic stability to mitigate off-target effects and improve the overall drug-like properties of the molecule.
Conclusion
The successful development of novel therapeutics from scaffolds like 1-acetylpiperidine-3-carboxylic acid hinges on a deep, early understanding of their potential off-target interactions. This guide has outlined a systematic, multi-tiered strategy that moves logically from broad in vitro screening to definitive cellular target engagement assays. By explaining the causality behind each experimental choice, providing detailed and validated protocols, and introducing strategic mitigation tactics like bioisosteric replacement, we have provided a robust framework for de-risking drug candidates. Adopting this proactive, science-driven approach to off-target evaluation will not only satisfy regulatory expectations but will fundamentally lead to the design of safer, more effective medicines.
References
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. Available from: [Link]
-
Bade, A. N., & Wickstrom, P. J. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay. Mtoz Biolabs. Available from: [Link]
-
Labcorp. An in vitro solution to model off-target effects. Labcorp. Available from: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
-
Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]
-
Singh, H., et al. (2021). In–Vivo Models for Toxicity Screening of Nanohazards: Opportunities and Challenges. ResearchGate. Available from: [Link]
-
Li, D., et al. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. Available from: [Link]
-
ChemBK. 1-Acetylpiperidine-3-carboxylic acid. ChemBK. Available from: [Link]
-
ZeClinics. (2024). Non-Clinical Safety Assessment for New Drugs. ZeClinics CRO. Available from: [Link]
-
Horgan, C., & McArdle, P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available from: [Link]
-
FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available from: [Link]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. Available from: [Link]
-
ResearchGate. Carboxylic Acid (Bio)Isosteres in Drug Design. ResearchGate. Available from: [Link]
-
Ohemeng, K. A., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[4][11]enzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. labcorp.com [labcorp.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [cora.ucc.ie]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Isomeric Purity Analysis of 1-Acetylpiperidine-3-carboxylic Acid
Abstract
The stereochemical identity of an active pharmaceutical ingredient (API) is a critical quality attribute, profoundly influencing its pharmacological activity, pharmacokinetic profile, and potential toxicity. For chiral molecules like 1-Acetylpiperidine-3-carboxylic acid, a versatile building block in medicinal chemistry, rigorous assessment of isomeric purity is not merely a regulatory requirement but a fundamental necessity for ensuring drug safety and efficacy.[1] This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the stereoisomers of this compound. We will explore the established workhorse of chiral High-Performance Liquid Chromatography (HPLC), the modern, high-speed alternative of Supercritical Fluid Chromatography (SFC), and the high-efficiency, low-volume method of Capillary Electrophoresis (CE). Furthermore, we will touch upon the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for diastereomeric analysis. Each section explains the core principles, offers detailed, field-tested protocols, and presents comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific analytical challenges.
The Isomeric Landscape of 1-Acetylpiperidine-3-carboxylic Acid
1-Acetylpiperidine-3-carboxylic acid possesses a single stereocenter at the C3 position of the piperidine ring. This gives rise to a pair of enantiomers: (R)-1-acetylpiperidine-3-carboxylic acid and (S)-1-acetylpiperidine-3-carboxylic acid.
Additionally, the substituted piperidine ring can exist in different chair conformations. The substituents at positions 1 (acetyl) and 3 (carboxylic acid) can be oriented either cis or trans relative to each other. While these are diastereomeric forms, the rapid conformational inversion of the piperidine ring and amide bond rotation at room temperature often results in an averaged signal in achiral environments. However, under specific analytical conditions, particularly in NMR, or if the ring is conformationally locked, distinguishing these forms may be possible.[2][3][4] The primary focus of purity analysis, however, remains the quantification of the enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most established and widely adopted technique for enantiomeric purity assessment in the pharmaceutical industry.[5] Its robustness and the vast selection of commercially available chiral stationary phases (CSPs) make it a highly versatile tool.
Causality of Method Choice: The principle relies on the differential interaction between the enantiomers and the chiral stationary phase. The CSP creates a diastereomeric complex with each enantiomer, where the differing stability of these transient complexes leads to different retention times and, thus, separation.[5] For a polar, cyclic amino acid derivative like our target molecule, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions, and steric inclusion).
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the 1-Acetylpiperidine-3-carboxylic acid sample in the mobile phase or a compatible solvent (e.g., Ethanol/Heptane mixture) to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (A polysaccharide-based column often effective for carboxylic acids).
-
Mobile Phase: Heptane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). Rationale: Normal phase mode often provides better selectivity for polar compounds on polysaccharide CSPs. TFA is added to suppress the ionization of the carboxylic acid, improving peak shape.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm. Rationale: The molecule lacks a strong chromophore, requiring detection at a low wavelength where the amide and carboxyl groups absorb.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Prepare a solution of a racemic (50:50 R/S) standard of 1-Acetylpiperidine-3-carboxylic acid.
-
Inject the racemic standard six times.
-
The resolution between the two enantiomer peaks must be ≥ 2.0.
-
The relative standard deviation (RSD) for the peak areas of six replicate injections should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate the peak areas for both the major enantiomer and the minor (impurity) enantiomer.
-
Calculate the enantiomeric purity (% Area) as: % Purity = (Area_major / (Area_major + Area_minor)) * 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced organic solvent consumption.[6] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations at lower pressures compared to HPLC.
Causality of Method Choice: The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The use of CO2 modified with a polar co-solvent (like methanol or ethanol) allows for rapid analysis of polar compounds.[7] Additives are often used to improve peak shape and selectivity. For carboxylic acids, an acidic additive is typically required.
Experimental Protocol: Chiral SFC
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in Methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Instrumentation & Conditions:
-
Instrument: Analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase: Chiralpak AD-3, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (TFA) (Gradient elution).
-
Gradient: 5% to 40% Methanol over 3 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
System Suitability Test (SST):
-
As per the HPLC protocol, inject a racemic standard to ensure a baseline resolution (≥ 1.5) is achieved.
-
-
Data Analysis:
-
Identical to the HPLC data analysis procedure.
-
Workflow for Chiral SFC Analysis
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Disposal of 1-Acetylpiperidine-3-carboxylic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. 1-Acetylpiperidine-3-carboxylic acid, a chiral piperidine derivative, serves as a valuable building block in organic synthesis.[1] Its proper disposal is a critical aspect of its lifecycle in the laboratory. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Acetylpiperidine-3-carboxylic acid, grounded in established safety principles and regulatory awareness.
I. Hazard Profile and Immediate Safety Precautions
1-Acetylpiperidine-3-carboxylic acid is a white to off-white crystalline solid.[1] Structurally, it is a carboxylic acid and a derivative of piperidine. Carboxylic acids are generally acidic and can be corrosive.[2] Piperidine and its derivatives can be toxic and flammable.[3][4] The acetyl group generally reduces the basicity of the piperidine nitrogen. Based on data for similar compounds like 1-Acetylpiperidine-4-carboxylic acid, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash goggles or a face shield, and a laboratory coat.[2]
-
Ventilation: Handle the compound, especially in its powdered form or when creating solutions, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Spill Management: In case of a spill, use an inert absorbent material like sand or vermiculite to contain it. The absorbed material should then be collected in a designated and properly labeled hazardous waste container.[2] For larger spills, evacuate the area and adhere to your institution's emergency protocols.[2]
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reducing agents.[2]
II. Step-by-Step Disposal Protocol
The appropriate disposal method for 1-Acetylpiperidine-3-carboxylic acid is contingent on its concentration and whether it is contaminated with other hazardous substances.
For small quantities of dilute, uncontaminated aqueous solutions, neutralization followed by drain disposal may be permissible, provided it aligns with local regulations and institutional policies.
Neutralization Protocol:
-
Work in a Fume Hood: Conduct the neutralization procedure within a certified chemical fume hood while wearing full PPE.[2]
-
Dilution: If the solution is not already dilute, slowly add it to a large volume of cold water with constant stirring.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the acidic solution with continuous stirring.[2] Be cautious, as this reaction can be exothermic and may produce carbon dioxide gas.[2]
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH for drain disposal is typically between 6.0 and 8.0.[2]
-
Drain Disposal: Once the pH is within the acceptable range, the neutralized solution can be poured down the drain with a copious amount of running water to further dilute it.[2]
Concentrated residues, solid waste, or solutions contaminated with other hazardous chemicals must be disposed of as hazardous waste.[2]
Hazardous Waste Collection Protocol:
-
Waste Segregation: Collect all waste containing 1-Acetylpiperidine-3-carboxylic acid in a designated hazardous waste container. Do not mix it with incompatible waste streams, such as bases or inorganic acids.[2]
-
Container Selection: Use a compatible, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Acetylpiperidine-3-carboxylic acid," the concentration, and any other contaminants.[9] The associated hazards (e.g., "Corrosive," "Irritant") should also be indicated.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[9][10]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Acetylpiperidine-3-carboxylic acid waste.
Caption: Decision workflow for the disposal of 1-Acetylpiperidine-3-carboxylic acid.
IV. Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Type | Segregate into "Dilute, Uncontaminated" and "Concentrated/Contaminated". | Determines the appropriate disposal pathway.[2] |
| PPE | Chemical-resistant gloves, splash goggles/face shield, lab coat. | Protects personnel from potential skin and eye irritation.[2][9] |
| Ventilation | Handle in a fume hood or well-ventilated area. | Minimizes inhalation of dust or vapors.[8][9] |
| Neutralization pH | 6.0 - 8.0 for drain disposal. | Ensures the effluent is not harmful to the plumbing or the environment.[2] |
| Hazardous Waste Container | Compatible (HDPE, glass), leak-proof, and sealed. | Prevents leaks and reactions with the container material.[2] |
| Waste Labeling | "Hazardous Waste," full chemical name, concentration, hazards. | Communicates the contents and dangers to all handlers.[9] |
V. Conclusion
The responsible disposal of 1-Acetylpiperidine-3-carboxylic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal methods outlined in this guide, researchers can ensure that their work continues to advance scientific discovery without compromising safety or regulatory compliance. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet for any chemical before handling and disposal.
References
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Vulcanchem. (n.d.). (3S)-1-acetylpiperidine-3-carboxylic acid - 111479-21-1.
- ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid.
- Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2010, March 26). SAFETY DATA SHEET - Piperidine-3-carboxylic acid.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- National Institutes of Health. (n.d.). 1-Acetylpiperidine. PubChem.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Acetylpiperidine-4-carboxylic acid.
- National Institutes of Health. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem.
- Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity.
- AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 1-Acetyl-4-piperidinecarboxylic acid.
Sources
- 1. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Acetylpiperidine-3-carboxylic Acid
Welcome to a comprehensive guide on the safe handling of 1-Acetylpiperidine-3-carboxylic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the appropriate measures to mitigate risk. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in established safety protocols.
Hazard Assessment: Understanding the Compound
1-Acetylpiperidine-3-carboxylic acid is a heterocyclic building block used in the synthesis of various pharmaceutical agents. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by examining data from close structural analogs, such as 1-Acetylpiperidine-4-carboxylic acid, and the general principles for handling carboxylic acids.
The primary hazards associated with its analogs are:
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2]
-
Respiratory Irritation: As a solid powder, airborne dust may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Exhibits acute oral toxicity.[2]
-
Potential for Allergic Skin Reaction: Some data suggests it may cause an allergic skin reaction.[2]
Given its physical state as a solid powder, the primary routes of exposure are inhalation of dust and direct contact with the skin or eyes.[1] Our PPE strategy must therefore create a reliable barrier against these exposure pathways.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum requirements and recommendations for enhanced precautions when handling larger quantities or in situations with a higher risk of spillage.
| Protection Type | Minimum Requirement (Small Quantities, Controlled Use) | Enhanced Precaution (Large Quantities, Transfers, Spills) | Causality and Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields. | Splash-proof chemical goggles and a full-face shield.[3] | Rationale: The compound is a serious eye irritant.[1] Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier during high-risk procedures.[3] |
| Hand Protection | Nitrile gloves. | Heavy-duty nitrile or butyl rubber gloves.[3] | Rationale: Prevents skin irritation and potential sensitization.[1][2] Always inspect gloves for tears before use. Promptly remove and replace any contaminated gloves. |
| Body Protection | Flame-resistant lab coat. | Chemical-resistant apron over a lab coat. | Rationale: Protects skin and personal clothing from incidental contact and minor spills. An apron provides an additional impervious layer for tasks like transferring large amounts of the solid. |
| Respiratory | Use in a certified chemical fume hood or well-ventilated area. | NIOSH-approved N95 dust mask or a respirator with particulate filters.[4] | Rationale: The primary inhalation hazard is from airborne dust.[4] A fume hood is the primary engineering control. A dust mask is necessary if weighing or transferring powder outside of a hood where dust generation is unavoidable. |
Operational Protocols: From Preparation to Disposal
Proper PPE is only effective when used correctly. The following protocols provide step-by-step guidance for safe operations.
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.
-
Respiratory Protection: If the risk assessment indicates a need, don your N95 mask or respirator. Ensure a proper seal.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat to ensure complete coverage.
Doffing (Taking Off) Sequence: The goal is to avoid self-contamination.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Wash hands.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Body Protection: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Respiratory Protection: Remove the mask or respirator last.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
